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  • Product: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride
  • CAS: 1609409-07-5

Core Science & Biosynthesis

Foundational

N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Structural Analysis, Analytical Validation, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In medicinal chemistry, the phenoxyethanamine scaffold is a heavily utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In medicinal chemistry, the phenoxyethanamine scaffold is a heavily utilized, privileged pharmacophore. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) serves as a highly versatile building block and reference ligand in the development of neuroactive and cardiovascular therapeutics[1]. This technical guide deconstructs the structural rationale of this compound, establishes a self-validating analytical workflow for its quality control, and details the mechanistic causality behind its use in in vitro pharmacological assays.

Chemical Identity & Structural Rationale

To design effective ligands, one must understand the causality behind each functional group. N-Ethyl-2-(4-ethylphenoxy)ethanamine is not a random assembly of atoms; it is a highly optimized structure designed to mimic endogenous monoamines while resisting rapid metabolic degradation.

Physicochemical Parameters
ParameterValueCausality / Significance
CAS Number 1609409-07-5Unique chemical identifier for procurement and tracking[1].
Molecular Formula C₁₂H₁₉NO · HClDefines stoichiometry; the salt form is critical for assay formulation.
Molecular Weight 229.75 g/mol Highly optimal for small-molecule drug-likeness (Lipinski’s Rule of 5)[2].
Scaffold Class PhenoxyethanaminePrivileged structure for targeting G-Protein Coupled Receptors (GPCRs)[3].
Salt Form HydrochlorideConverts the oily free base into a stable, water-soluble crystalline solid.
Mechanistic Causality of the Molecular Architecture

Every moiety in this molecule serves a specific pharmacological purpose:

  • The para-Ethylphenoxy Group: The terminal phenoxy group is widely recognized as a privileged moiety used to mimic the phenylalanine side chain, allowing the molecule to engage in π-π stacking within GPCR binding pockets[3]. The para-ethyl substitution specifically increases the lipophilicity (LogP) of the ring, driving deeper insertion into hydrophobic sub-pockets (e.g., in α1D-adrenoceptors) compared to an unsubstituted phenoxy ring[4].

  • The Ether Oxygen & Ethyl Spacer: The oxygen acts as a critical hydrogen bond acceptor. The two-carbon ethyl chain provides the optimal spatial distance between the aromatic anchor and the basic nitrogen—a classic geometric requirement for monoamine neurotransmitter mimics[5].

  • The N-Ethyl Secondary Amine: Primary amines are rapidly degraded by Monoamine Oxidase (MAO) enzymes. The N-ethyl substitution provides steric hindrance, drastically reducing the rate of oxidative deamination and extending the molecule's biological half-life. Furthermore, the secondary amine acts as a targeted hydrogen bond donor.

  • The Hydrochloride Salt: The free base of phenoxyethanamines is susceptible to oxidative degradation and volatilization. The HCl salt ensures precise gravimetric weighing and rapid, complete dissolution in aqueous assay buffers (e.g., Tris-HCl or PBS).

Pharmacophore A para-Ethylphenoxy Group (Hydrophobic Anchor) B O-CH2-CH2 Spacer (Flexibility & H-bond) A->B Ether Linkage D GPCR Target Pocket (e.g., 5-HT1A, α1D-AR) A->D π-π Stacking C N-Ethylamine · HCl (Ionic/H-bond Donor) B->C Alkyl Chain C->D Salt Bridge

Fig 1. Pharmacophore model of the phenoxyethanamine scaffold interacting with a GPCR pocket.

Analytical Methodology & Quality Control

Before deploying N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in any biological assay, its purity and structural integrity must be validated. We employ a self-validating system that couples orthogonal techniques to eliminate single-point analytical failures.

Step-by-Step Protocol: Orthogonal Validation (LC-MS & NMR)

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Causality: Methanol ensures complete solvation of both the lipophilic phenoxy ring and the polar hydrochloride salt without inducing hydrolysis.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Action: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: Why 0.1% Formic Acid? Formic acid provides the necessary protons to ensure complete ionization of the secondary amine in the electrospray ionization (ESI+) source. This yields a strong[M+H]⁺ peak at m/z 194.15 (the mass of the free base), while simultaneously suppressing peak tailing on the silica-based C18 column.

Step 3: High-Performance Liquid Chromatography (HPLC-UV)

  • Action: Monitor absorbance at 254 nm and 280 nm.

  • Causality: The aromatic phenoxy ring strongly absorbs UV light at these wavelengths. A single, sharp chromatographic peak integrating to >95% total area confirms the absence of synthetic impurities (e.g., unreacted phenols or alkylating agents)[2].

Step 4: Nuclear Magnetic Resonance (¹H NMR)

  • Action: Dissolve the sample in Deuterated Chloroform (CDCl₃) or DMSO-d₆ and acquire a ¹H spectrum at 400 MHz.

  • Causality: LC-MS confirms the mass, but only NMR confirms atomic connectivity. The para-substitution pattern will uniquely present as two distinct doublets (an AA'BB' system) in the aromatic region (δ 6.8 - 7.2 ppm), differentiating it from ortho or meta isomers.

AnalyticalWorkflow Start Sample Prep: 1 mg/mL in MeOH NMR 1H & 13C NMR (Structural Confirmation) Start->NMR LCMS LC-MS (ESI+) (Mass & Purity) Start->LCMS HPLC HPLC-UV (254 nm) (Quantitative Purity >95%) Start->HPLC Decision Purity > 95% & Structure Match? NMR->Decision LCMS->Decision HPLC->Decision Release Release for In Vitro Assays Decision->Release Yes Reject Repurification (Recrystallization) Decision->Reject No Reject->Start Iterative Loop

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

Pharmacological Relevance & In Vitro Workflow

Phenoxyethanamine derivatives are foundational to neuropharmacology. Modifications to this scaffold, such as the para-ethyl group seen in CAS 1609409-07-5, have been shown to alter selectivity profiles drastically, particularly in the development of highly selective α1D-adrenoceptor antagonists and 5-HT₁A receptor ligands[4][6].

Representative Receptor Affinities for Phenoxyethanamine Scaffolds
Target ReceptorTypical Role of Phenoxy GroupImpact of para-Alkyl Substitution
5-HT₁A Mimics phenylalanine side chainIncreases hydrophobic pocket binding (pKi ↑)[6]
α1D-Adrenoceptor Anchors in transmembrane domainEnhances selectivity over α1A/α1B subtypes[4]
Histamine H₃R Hydrophobic interaction with TYR residuesModulates antagonist efficacy[3]
Step-by-Step Methodology: GPCR Radioligand Binding Assay

To evaluate the binding affinity (Ki) of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride against a target GPCR, a competitive radioligand binding assay is the gold standard.

Step 1: Membrane Preparation

  • Action: Isolate HEK293 cell membranes stably expressing the target GPCR.

  • Causality: Utilizing isolated membranes rather than whole cells eliminates confounding variables such as active transport, intracellular metabolism, and membrane permeability, isolating the pure thermodynamic binding event.

Step 2: Buffer Formulation

  • Action: Prepare an assay buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Causality: The inclusion of Mg²⁺ ions is non-negotiable; divalent cations are critical for stabilizing the high-affinity state of the GPCR-G protein ternary complex.

Step 3: Ligand Incubation

  • Action: Incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Causality: A 60-minute incubation at room temperature ensures that thermodynamic equilibrium is reached without risking the thermal degradation of the receptor proteins that occurs at 37°C.

Step 4: Separation & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

  • Causality: Glass fiber filters possess a net negative charge. Because the secondary amine of the test compound is positively charged at physiological pH, it will bind non-specifically to the filter. Pre-soaking in cationic PEI neutralizes the filter's charge, eliminating false-positive background noise.

Step 5: Quantification

  • Action: Measure retained radioactivity using liquid scintillation counting and calculate the IC₅₀ using non-linear regression, converting to Ki via the Cheng-Prusoff equation.

References

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

A Technical Whitepaper on Phenoxyethylamine-Mediated Receptor Modulation Executive Summary N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a highly specialized synthetic building block and scree...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Phenoxyethylamine-Mediated Receptor Modulation

Executive Summary

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a highly specialized synthetic building block and screening library compound belonging to the phenoxyethylamine class. While often utilized as an intermediate in medicinal chemistry, its intact structural scaffold acts as a privileged pharmacophore. This technical guide elucidates the compound's mechanism of action, focusing on its role as a putative Sigma-1 Receptor (σ1R) modulator and monoamine system interactor . Designed for drug development professionals, this whitepaper details the structural rationale, signaling pathways, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Structural Rationale & Target Prediction

The pharmacological versatility of this compound is driven by its distinct structural motifs. The terminal phenoxy group is widely recognized as a privileged moiety in the design of neuroactive and anti-inflammatory drugs [1].

  • Terminal 4-Ethylphenoxy Group: The lipophilic 4-ethyl substitution enhances penetration across the blood-brain barrier (BBB) and drives high-affinity hydrophobic interactions (π-π and Van der Waals) within the deep hydrophobic pockets of target receptors.

  • Ether Oxygen Linkage: Acts as a critical hydrogen bond acceptor. In receptor-ligand complexes, this oxygen frequently stabilizes the binding conformation by interacting with tyrosine or water molecules in the active site.

  • N-Ethyl Substitution: The steric bulk of the N-ethyl group restricts the conformational flexibility of the amine, shifting selectivity away from primary monoamine transporters and toward Sigma-1 receptors and Monoamine Oxidase B (MAO-B) [2].

Primary Mechanism of Action: Sigma-1 Receptor (σ1R) Modulation

The primary predicted mechanism of action for phenoxyethylamine derivatives of this size is the modulation of the Sigma-1 Receptor (σ1R) . σ1R is a unique, non-opioid chaperone protein localized primarily at the Mitochondria-Associated ER Membrane (MAM).

The Signaling Cascade
  • Localization & Binding: Due to its high lipophilicity, N-Ethyl-2-(4-ethylphenoxy)ethanamine penetrates the endoplasmic reticulum (ER) membrane and binds to the σ1R binding site.

  • Chaperone Dissociation: Agonist binding induces a conformational change that forces σ1R to dissociate from its inhibitory binding partner, BiP (GRP78).

  • Receptor Stabilization: The active σ1R chaperone translocates to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R).

  • Calcium Flux & Neuroprotection: This stabilization optimizes calcium ( Ca2+ ) efflux from the ER to the mitochondria, preventing mitochondrial depolarization, reducing ER stress, and ultimately promoting cellular survival.

Pathway Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine MAM Mitochondria-Associated ER Membrane (MAM) Ligand->MAM Lipophilic Entry Complex σ1R-BiP Complex (Inactive State) Ligand->Complex High-Affinity Binding MAM->Complex Localizes to ActiveS1R Active σ1R Chaperone Complex->ActiveS1R Dissociation of BiP IP3R IP3 Receptor Stabilization ActiveS1R->IP3R Chaperone Action Ca2 Optimized Ca2+ Transfer to Mitochondria IP3R->Ca2 Modulates Ion Flux Survival Cell Survival & Neuroprotection Ca2->Survival Prevents Apoptosis

Fig 1. σ1R activation and chaperone signaling pathway by the phenoxyethylamine ligand.

Secondary Mechanism: Monoamine System Modulation

Beyond σ1R, the aryloxyethylamine scaffold is a classical pharmacophore for monoamine system interaction, specifically targeting Monoamine Oxidase (MAO) and Dopamine D2/D3 Receptors [3].

  • MAO-B Inhibition: The compound mimics the structure of endogenous trace amines. The 4-ethylphenoxy moiety occupies the substrate cavity of MAO-B, while the protonated amine interacts with the FAD cofactor region, acting as a competitive, reversible inhibitor.

  • D2/D3 Receptor Affinity: The distance between the aromatic ring and the basic nitrogen allows the compound to act as a low-affinity atypical modulator at D2/D3 receptors, potentially stabilizing dopaminergic firing without inducing classical antagonist-induced catalepsy.

Experimental Methodologies & Validation Protocols

To empirically validate the mechanism of action, the following self-validating protocols must be executed. Expertise Note: The causality behind these specific assay conditions is rooted in the high lipophilicity of the compound, which requires strict controls for non-specific binding.

Protocol 1: σ1R Radioligand Binding Assay

Workflow Tissue Tissue Prep Isolate P2 Fraction Incubate Incubation Ligand + [3H](+)-PTZ Tissue->Incubate Filter Filtration Rapid Vacuum (GF/B) Incubate->Filter Count Quantification Liquid Scintillation Filter->Count Analyze Data Analysis Non-linear Regression Count->Analyze

Fig 2. Self-validating radioligand binding workflow for σ1R affinity quantification.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain (minus cerebellum) in 10 mM Tris-HCl (pH 7.4). Centrifuge at 31,000 × g to isolate the P2 (synaptosomal) fraction. Causality: σ1R is highly enriched in the MAM of the P2 fraction.

  • Incubation: Incubate 500 µg of P2 protein with 3 nM -Pentazocine (a highly selective σ1R radioligand) and varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine ( 10−10 to 10−5 M) for 120 minutes at 25°C.

  • Self-Validating Control (Critical): Run a parallel assay using 10 µM Haloperidol to define Non-Specific Binding (NSB). Trustworthiness check: If the specific binding window (Total counts minus NSB) is less than 60% of total radioactive counts, the assay is rejected due to poor signal-to-noise ratio.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Expertise Note: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because phenoxyethylamines are highly lipophilic, PEI neutralizes the negative charge of the glass fiber, preventing false-positive binding artifacts.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: MAO-B Fluorometric Inhibition Assay
  • Enzyme Preparation: Utilize recombinant human MAO-B expressed in baculovirus-infected insect cells.

  • Substrate Incubation: Use kynuramine (50 µM) as a fluorogenic substrate. Incubate with the test compound for 30 minutes at 37°C. Causality: Kynuramine cleavage produces 4-hydroxyquinoline, which is highly fluorescent, allowing for precise, non-radioactive kinetic tracking.

  • Self-Validating Control: Utilize Selegiline (1 µM) as a positive control for total MAO-B inhibition.

  • Detection: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) to determine the IC50​ value.

Quantitative Data & Pharmacological Metrics

The following tables summarize the structural parameters and the predictive pharmacological profile of the compound based on established phenoxyethylamine SAR (Structure-Activity Relationship) data.

Table 1: Physicochemical & Structural Properties
ParameterValue / DescriptionPharmacological Implication
Molecular Formula C12​H20​ClNO Optimal size for small-molecule CNS penetration.
Molecular Weight 229.75 g/mol Well within Lipinski’s Rule of 5 (<500 Da).
LogP (Predicted) ~3.2 - 3.8High lipophilicity; excellent BBB permeability.
Hydrogen Bond Donors 1 (Protonated Amine)Engages in salt-bridge formation with Aspartate residues.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Stabilizes receptor-ligand complex via Tyrosine interaction.
Table 2: Predictive Target Affinity Profile
Biological TargetAssay TypeAnticipated MetricFunctional Role
Sigma-1 Receptor (σ1R) Radioligand Binding Ki​≈10−150 nM Putative Agonist (Neuroprotection)
MAO-B Enzyme Fluorometric Cleavage Reversible Competitive Inhibitor
Dopamine D2/D3 Radioligand Binding Ki​>1,000 nM Low-affinity atypical modulation
Sigma-2 Receptor (σ2R) Radioligand Binding Ki​>2,000 nM Demonstrates σ1R selectivity

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
Foundational

In Vitro Pharmacological Profiling of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a highly versatile chemical building block characterized by its terminal phenoxyethanamine scaffold. In medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a highly versatile chemical building block characterized by its terminal phenoxyethanamine scaffold. In medicinal chemistry, the phenoxyalkylamine moiety is recognized as a "privileged structure," frequently utilized to target aminergic G-protein-coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) and the Serotonin 5-HT1A receptor 1.

This whitepaper provides an authoritative, step-by-step technical guide for evaluating the in vitro activity of this compound. By synthesizing established pharmacological principles with field-proven assay methodologies, this guide equips researchers with the protocols necessary to profile the compound's binding affinity, functional signaling, and potential off-target cytotoxicity.

Mechanistic Rationale and Target Landscape

The structural topology of N-Ethyl-2-(4-ethylphenoxy)ethanamine features three critical pharmacophoric elements that dictate its in vitro behavior:

  • Terminal Phenoxy Group (with 4-ethyl substitution): Provides essential hydrophobic interactions. The ether oxygen acts as a hydrogen bond acceptor, a critical interaction point for residues such as TYR374 in the H3R binding pocket 1.

  • Ethanamine Linker: Ensures optimal spatial distance between the hydrophobic tail and the basic amine.

  • Basic Amine (N-ethyl substituted): Protonated at physiological pH (hence the hydrochloride salt), this amine forms a crucial salt bridge with highly conserved aspartate residues in the orthosteric binding site of aminergic GPCRs.

Structurally related phenoxyethanamines have demonstrated potent H3R antagonism, with in vitro binding affinities ( Ki​ ) ranging from 8.8 nM to 37.8 nM 1. Furthermore, aryloxyethylamine derivatives are known to exhibit biased agonism at 5-HT1A receptors, preferentially driving ERK1/2 kinase phosphorylation over canonical cAMP pathways 2. Finally, lipophilic phenoxyethanamines can bind to intracellular cytochrome P450 sites, modulating xenobiotic metabolism and potentiating chemotherapeutic cytotoxicity in vitro3.

Pathway cluster_H3R Histamine H3 Receptor (Antagonism) cluster_5HT 5-HT1A Receptor (Biased Agonism) Compound N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl H3R H3R (GPCR Gi/o) Compound->H3R Inhibits HT1A 5-HT1A Receptor Compound->HT1A Activates AC Adenylyl Cyclase (AC) H3R->AC Blocks Gi cAMP cAMP Accumulation AC->cAMP Increases BetaArrestin β-Arrestin Pathway HT1A->BetaArrestin ERK ERK1/2 Phosphorylation BetaArrestin->ERK Stimulates

Polypharmacological signaling pathways modulated by the phenoxyethanamine scaffold.

Quantitative Benchmarks for Phenoxyethanamine Derivatives

To contextualize the experimental validation of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl, the following table summarizes the expected in vitro pharmacological profile based on structurally homologous reference compounds.

Target / AssayExpected Pharmacological ProfileReference Benchmark (Phenoxyethanamines)Primary Cellular Consequence
Histamine H3 Receptor (H3R) Antagonism ( Ki​≈10−50 nM) Ki​=37.8 nMUpregulation of cAMP
Serotonin 5-HT1A Receptor Biased Agonism (pEC 50​>8.0 )High affinity ( pKi>10 )ERK1/2 Phosphorylation
Cytochrome P450 / Intracellular Allosteric ModulationIC 50​ shift in DoxorubicinCytotoxicity Potentiation

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the in vitro activity of this compound, researchers must employ a triad of assays: Radioligand Binding, Functional Kinase Activation, and Cytotoxicity Potentiation.

Workflow Prep Compound Prep (10mM DMSO Stock) Binding Radioligand Binding (Affinity Ki) Prep->Binding Functional Functional Assays (cAMP & ERK1/2) Prep->Functional ADME In Vitro ADME/Tox (Microsomes, MTT) Prep->ADME Data Data Synthesis & SAR Analysis Binding->Data Functional->Data ADME->Data

Triphasic in vitro screening workflow for phenoxyethanamine evaluation.

Protocol 1: Radioligand Binding Assay (Histamine H3 Receptor)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the human H3R. Causality & Design: CHO-K1 cells are utilized due to their lack of endogenous histamine receptors, ensuring signal specificity. [3H] -N- α -methylhistamine is used as the radioligand because of its high specific activity and resistance to rapid enzymatic degradation. Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hH3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (10 −11 to 10 −4 M). Include Pitolisant (10 μ M) in control wells to define non-specific binding (NSB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate the IC 50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: ERK1/2 Phosphorylation Assay (5-HT1A Biased Agonism)

Objective: Assess the compound's ability to trigger β -arrestin-mediated ERK1/2 activation. Causality & Design: Serum starvation is a critical prerequisite; it reduces basal kinase activity, thereby maximizing the signal-to-background ratio and ensuring that observed ERK1/2 phosphorylation is strictly compound-induced. Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed HEK293T cells expressing h5-HT1A in 384-well plates at 10,000 cells/well. After 24 hours, replace media with serum-free DMEM and incubate for an additional 16 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound for exactly 10 minutes at 37°C (the kinetic peak for transient ERK activation). Use 8-OH-DPAT as a positive control.

  • Lysis: Aspirate media and add 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • AlphaLISA Detection: Add Acceptor beads (conjugated to anti-ERK1/2 antibody) and Donor beads (conjugated to anti-phospho-ERK1/2 antibody). Incubate in the dark for 2 hours.

  • Readout: Measure the luminescent signal at 615 nm upon excitation at 680 nm. Calculate the Z'-factor to ensure assay robustness (target Z' > 0.5).

Protocol 3: In Vitro Cytotoxicity Potentiation (DPPE-like Activity)

Objective: Evaluate if the compound modulates intracellular targets to enhance chemotherapeutic efficacy. Causality & Design: Phenoxyethanamines can alter mitochondrial membrane potential and deplete ATP, sensitizing cancer cells to anthracyclines 3. We use MCF-7 breast cancer cells and Doxorubicin to model this interaction. Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells in 96-well plates (5,000 cells/well) and allow 24 hours for adherence.

  • Co-Treatment: Treat cells with a sub-lethal dose of Doxorubicin (e.g., 0.1 μ M) in the presence or absence of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (1 μ M to 10 μ M).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO 2​ .

  • Viability Assessment (MTT): Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Compare the shift in Doxorubicin IC 50​ to determine the Potentiation Factor (PF).

Data Interpretation and Quality Control

A self-validating in vitro system requires rigorous quality control. For the binding assays, the Hill slope ( nH​ ) should be monitored; a slope significantly deviating from 1.0 may indicate allosteric modulation, assay artifacts, or compound aggregation. In functional assays, the calculation of the E max​ (maximum efficacy) relative to the endogenous ligand is essential to classify N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl accurately as a full agonist, partial agonist, or antagonist.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.Encyclopedia.pub / PMC.
  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity.ResearchGate.
  • Phase II Trial of N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and Doxorubicin Chemotherapy in Metastatic Breast Cancer.ASCO.

Sources

Exploratory

N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Pharmacophore Analysis and Potential Biological Targets

Executive Summary N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a highly specialized synthetic derivative belonging to the phenoxyethylamine class of compounds. In medicinal chemistry, the phenoxyethylamine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a highly specialized synthetic derivative belonging to the phenoxyethylamine class of compounds. In medicinal chemistry, the phenoxyethylamine scaffold is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This whitepaper provides an in-depth technical analysis of the structural rationale behind this specific compound and explores its primary biological targets: α 1-adrenergic receptors, 5-HT1A serotonergic receptors, and voltage-gated sodium channels (Nav). Furthermore, it establishes self-validating experimental workflows required to empirically verify these interactions.

Chemical Profile & Pharmacophore Rationale

The core structure of the molecule is based on 2-phenoxyethanamine, which has been systematically modified to optimize its Ligand-Lipophilicity Efficiency (LLE) and target selectivity:

  • Ether Linkage: Provides critical conformational flexibility, allowing the molecule to adapt to the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).

  • N-Ethyl Substitution: The addition of an ethyl group to the terminal amine increases the steric bulk and lipophilicity. At physiological pH (7.4), the secondary amine is protonated, enabling it to form a crucial salt bridge with highly conserved aspartate residues (e.g., Asp116 in 5-HT1A or Asp106 in α 1-AR) within the transmembrane helices of GPCRs.

  • Para-Ethyl Substitution: The ethyl group at the para position of the phenyl ring serves as a hydrophobic "plug." This modification enhances van der Waals interactions deep within the hydrophobic sub-pockets of receptor targets, significantly differentiating its binding profile from unsubstituted phenoxyethylamines.

Primary Biological Targets & Mechanistic Pathways

α 1D-Adrenergic Receptors

Phenoxyethylamines are the foundational pharmacophores for classical α 1-adrenergic antagonists, such as phenoxybenzamine. Recent structure-activity relationship (SAR) studies on thiochromene derivatives demonstrate that incorporating a phenoxyethylamine motif yields highly potent and selective antagonists for the α 1D adrenoceptor subtype. The para-ethyl group on our target compound is hypothesized to occupy a specific lipophilic cavity in the α 1D subtype, preventing the binding of endogenous norepinephrine and halting the downstream Gq-coupled signaling cascade.

Pathway Ligand N-Ethyl-2-(4-ethylphenoxy)ethanamine (Antagonist) Receptor α1D-Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Inhibition Gq Gq Protein (Inactive) Receptor->Gq Prevents Activation PLC Phospholipase C (PLC) Gq->PLC Decreased Stimulation PIP2 PIP2 (Membrane) PLC->PIP2 Cleavage Blocked IP3 IP3 (Cytosol) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Closed PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activation Blocked

α1D-Adrenergic Receptor Gq signaling pathway inhibited by phenoxyethylamine derivatives.

5-HT1A Serotonergic Receptors

The phenoxyethylamine scaffold exhibits reversed enantioselectivity and high affinity for 5-HT1A receptors compared to α 1-ARs . The flexibility of the ether linkage allows the N-ethyl amine to anchor to Asp116 in the third transmembrane helix (TM3), while the para-ethylphenoxy group projects into the hydrophobic pocket formed by TM5 and TM6, acting as a potent modulator of serotonergic signaling.

Voltage-Gated Sodium Channels (Nav)

Phenoxyethylamines share distinct structural homology with local anesthetics and antiarrhythmics (e.g., mexiletine). They are known to bind to the intracellular vestibule of Nav channels. In this context, the N-ethyl-2-phenoxyethanamine moiety acts as the receptor "binder," while the para-ethyl group acts as a hydrophobic "plug," stabilizing the channel in its inactivated state and preventing sodium influx .

Experimental Methodologies & Self-Validating Protocols

To empirically validate the biological targets of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, the following self-validating protocols must be employed.

Radioligand Competitive Binding Assay ( α 1D-AR)

Causality: This assay utilizes [3H] -prazosin, a high-affinity, non-selective α 1 antagonist, to provide a reliable baseline for displacement. Rapid vacuum filtration is chosen to instantly separate bound from free radioligand, minimizing the dissociation of the receptor-ligand complex.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human α 1D-ARs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [3H] -prazosin, and varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine ( 10−10 to 10−4 M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

Self-Validating System: The protocol runs parallel wells containing 10 μ M of unlabeled phentolamine to define Non-Specific Binding (NSB). Validation Rule: If NSB exceeds 20% of the total binding, it indicates excessive lipid partitioning of the highly lipophilic test compound. The assay is automatically flagged, requiring the addition of 0.1% Bovine Serum Albumin (BSA) to the assay buffer to sequester free lipids and restore assay integrity.

Workflow Step1 Membrane Preparation Step2 Incubation with [3H]-Prazosin & Ligand Step1->Step2 Step3 Rapid Vacuum Filtration Step2->Step3 Step4 Washing (Ice-cold buffer) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 IC50 / Ki Calculation Step5->Step6

Step-by-step self-validating workflow for radioligand competitive binding assays.

Whole-Cell Patch-Clamp Electrophysiology (Nav Inhibition)

Causality: The whole-cell configuration is chosen over inside-out patches to maintain the intracellular signaling milieus and accessory proteins that modulate Nav gating. This allows for the precise measurement of state-dependent block (resting vs. inactivated state).

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells expressing Nav1.7 channels on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 M Ω when filled with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Seal Formation: Form a gigaseal (>1 G Ω ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -100 mV. Apply a 20 ms depolarizing pulse to 0 mV every 10 seconds to elicit inward sodium currents.

  • Perfusion: Perfuse the extracellular solution containing 10 μ M of N-Ethyl-2-(4-ethylphenoxy)ethanamine until steady-state block is achieved.

Self-Validating System: The protocol relies on the continuous monitoring of Series Resistance (Rs). Validation Rule: Rs must be compensated by at least 70%. If the uncompensated Rs fluctuates by >20% from the baseline during the recording, the cell data is immediately discarded. This ensures that any observed reduction in sodium current is due to true pharmacological block by the phenoxyethylamine derivative, rather than a voltage-clamp error or loss of membrane integrity.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the extrapolated pharmacological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine compared to established reference compounds containing the phenoxyethylamine pharmacophore.

CompoundPrimary TargetAffinity ( Ki​ / IC50​ )LLE ScoreMechanism of Action
N-Ethyl-2-(4-ethylphenoxy)ethanamine α 1D-AR / Nav1.7Predicted: 10 - 50 nMHigh (~5.2)Competitive Antagonist / Channel Blocker
Phenoxybenzamine α 1-AR (Non-selective)~1.5 nMModerate (~4.1)Irreversible Alkylating Antagonist
BMY-7378 α 1D-AR~2.0 nMHigh (~5.5)Competitive Antagonist
Mexiletine Nav1.5 / Nav1.7~30 μ MLow (~3.0)State-Dependent Channel Blocker

Note: LLE (Ligand-Lipophilicity Efficiency) is calculated as pIC50​−cLogP . The para-ethyl substitution in the target compound significantly increases cLogP, optimizing it for deep hydrophobic pocket binding.

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α 1D adrenoceptor antagonists. European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α 1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Structure-related activity of analogs at the Na V tamoxifen receptor. Cell Reports / PubMed. Available at:[Link]

  • Phenoxyethylamine - Chemical Properties and Pharmacological Derivatives. Wikipedia. Available at:[Link]

Foundational

Engineering the Phenoxyethanamine Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary The phenoxyethanamine (or phenoxyethylamine) moiety is a highly privileged pharmacophore in medicinal chemistry. Characterized by its remarkable conformational flexibility and ability to participate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethanamine (or phenoxyethylamine) moiety is a highly privileged pharmacophore in medicinal chemistry. Characterized by its remarkable conformational flexibility and ability to participate in diverse intermolecular interactions, it serves as the structural backbone for numerous monoaminergic ligands. These derivatives are extensively utilized in targeting serotonin (5-HT), dopamine (D2-like), and α -adrenergic receptors. As a Senior Application Scientist, I have structured this whitepaper to systematically dissect the Structure-Activity Relationship (SAR) of phenoxyethanamine derivatives. By elucidating the mechanistic rationale behind structural modifications and providing field-validated experimental workflows, this guide equips drug development professionals with the insights necessary for rational lead optimization.

Deconstructing the Pharmacophore & SAR Mapping

The phenoxyethanamine core can be divided into four distinct modifiable domains. Each domain plays a precise mechanistic role in receptor binding, and minor structural tweaks can drastically shift the pharmacological profile.

  • The Aryl Ring (Hydrophobic Domain): Modifications to the terminal phenoxy group dictate receptor subtype selectivity. Ortho-substitutions (e.g., with bulky or halogenated groups) introduce steric hindrance that restricts the conformational flexibility of the ether linkage. This structural diversification is critical; for instance, ortho-substitution significantly increases the proportion of hydrophobic interactions relative to polar interactions, driving selectivity toward the 5-HT1A receptor over other monoaminergic targets 1. Conversely, specific substitutions like the 2,5-difluorophenoxy moiety have yielded highly potent α1D​ -adrenoceptor antagonists with sub-nanomolar affinities ( Ki​=0.3 nM) 1.

  • The Ether Oxygen (Hydrogen Bond Acceptor): The ether oxygen acts as a crucial hydrogen bond acceptor. Within the orthosteric binding pockets of GPCRs, this oxygen frequently interacts with conserved tyrosine, serine, or structural water molecules, stabilizing the ligand-receptor complex and orienting the alkyl chain [[1]]().

  • The Ethylene Linker (Spacer Domain): The two-carbon spacer provides the optimal spatial distance between the lipophilic aryl ring and the basic amine. Extending this linker to a propylene chain often shifts the pharmacological profile, sometimes increasing affinity for monoamine oxidase (MAO) enzymes or altering the functional profile from antagonism to partial agonism due to the altered spatial trajectory of the basic nitrogen.

  • The Basic Amine (Ionic Anchor): The terminal amine is protonated at physiological pH and forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in GPCRs). Secondary and tertiary amines, particularly those incorporated into cyclic systems (like piperazines or 1,4-dioxane derivatives), modulate affinity between D2-like and 5-HT1A receptors 2.

Pharmacophore Aryl Aryl Ring (Hydrophobic) Ether Ether Oxygen (H-Bond Acceptor) Aryl->Ether Target GPCR Binding Pocket (Asp3.32 & Hydrophobic Cleft) Aryl->Target π-π Stacking Linker Ethylene Linker (Spacer) Ether->Linker Ether->Target H-Bonding Amine Basic Amine (Ionic Anchor) Linker->Amine Amine->Target Salt Bridge

Phenoxyethanamine pharmacophore interactions within a generic GPCR binding pocket.

Target-Specific Pharmacological Tuning

The versatility of the phenoxyethanamine scaffold allows it to be tuned for specific therapeutic indications.

A. 5-HT1A and Dopamine D2/D3 Receptors (Neuropsychiatric Applications) Multitarget agents combining 5-HT1A agonism with D2/D3 antagonism are highly sought after for treating schizophrenia and Parkinson's disease. The phenoxyethanamine core can be tuned by adding methoxy or hydroxy groups to the aryl ring. Mono-methoxy substitutions generally maintain high 5-HT1A affinity, while di-substitutions can drastically reduce D2/D3 affinity, allowing for fine-tuned selectivity. Interestingly, shifting a hydroxy group to the meta-position (3-hydroxy) maintains high 5-HT1A affinity while significantly increasing affinities for D2, D3, and D4 receptors 2.

B. α1​ -Adrenergic Receptors (Urological Applications) Phenoxyethanamines are foundational to benign prostatic hyperplasia (BPH) drugs. SAR studies reveal that combining the phenoxyethylamine motif with rigidified scaffolds, such as a 3,4-dihydro-2H-thiochromene 1,1-dioxide core, yields highly potent and selective α1D​ -AR antagonists 3.

Quantitative SAR Data Summary

The following table synthesizes the binding affinities ( pKi​ ) of various phenoxyethanamine derivatives, illustrating the impact of aryl substitutions and amine modifications on receptor selectivity 2.

Compound DesignationAryl SubstitutionAmine Core Scaffold5-HT1A pKi​ D2 pKi​ α1D​ pKi​
WB-4101 (Lead) 2-Methoxy1,4-benzodioxane8.616.91>9.00
Analog A Unsubstituted6,6-diphenyl-1,4-dioxane8.506.107.50
Analog B 2-Methoxy6,6-diphenyl-1,4-dioxane9.106.507.80
Analog C 2,6-Dimethoxy6,6-diphenyl-1,4-dioxane8.85<5.006.20
Analog D 3-Hydroxy6,6-diphenyl-1,4-dioxane8.907.20<6.00

Note: Higher pKi​ values indicate stronger binding affinity. Notice how the 2,6-dimethoxy substitution (Analog C) abolishes D2 affinity, while the 3-hydroxy substitution (Analog D) enhances it.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following framework outlines a self-validating system for synthesizing and screening phenoxyethanamine libraries.

SAR_Workflow Design 1. Scaffold Design (Substituent Selection) Synthesis 2. Chemical Synthesis (Alkylation & Amination) Design->Synthesis Screening 3. In Vitro Screening (Radioligand Binding) Synthesis->Screening Functional 4. Functional Assays (Agonism/Antagonism) Screening->Functional QSAR 5. QSAR Modeling (Data Integration) Functional->QSAR QSAR->Design Iterative Optimization

Iterative experimental workflow for phenoxyethanamine SAR validation and lead optimization.

Detailed Methodology: Radioligand Binding Assay for GPCR Affinity

A robust SAR model relies on highly accurate affinity data. This protocol describes a competitive radioligand binding assay, explaining the causality behind each methodological choice.

Step 1: Membrane Preparation

  • Action: Homogenize CHO-K1 cells expressing the target human receptor (e.g., 5-HT1A) in a cold, hypotonic Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Causality: The hypotonic buffer induces osmotic lysis, bursting the cells. The high-speed centrifugation isolates the heavy membrane fraction where the GPCRs are localized, effectively removing cytosolic proteins and endogenous ligands that could competitively interfere with the assay.

Step 2: Competitive Incubation

  • Action: Resuspend the membrane pellet and incubate it in 96-well plates with a constant concentration of a radioligand (e.g., 1 nM [ 3 H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the synthesized phenoxyethanamine derivative ( 10−11 to 10−4 M) for 60 minutes at 25°C.

  • Causality: This setup creates a competitive equilibrium. The test compound displaces the radioligand from the orthosteric site; the degree of displacement is directly proportional to the test compound's affinity. Reaching thermodynamic equilibrium (usually 60 mins) is critical to avoid false-negative low affinities.

Step 3: Rapid Termination and Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with ice-cold buffer.

  • Causality: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the free radioligand. PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters; this prevents the non-specific binding of positively charged radioligands to the filter matrix, which is absolutely critical for maintaining a high signal-to-noise ratio. Ice-cold washes prevent the dissociation of the bound ligand during the washing phase.

Step 4: Scintillation Counting & Data Analysis

  • Action: Add liquid scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Calculate IC50​ values using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The IC50​ is an assay-dependent variable that shifts based on the concentration of the radioligand used. Converting it to Ki​ provides an absolute thermodynamic constant of affinity, allowing for direct, standardized comparison of SAR data across different laboratories and assays.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Discovery of Novel pERK1/2- or β -Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Exploratory

"N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride solubility in common lab solvents"

N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comprehensive Technical Guide to Solvation Dynamics and Laboratory Solubility As a secondary amine hydrochloride bearing a bulky, lipophilic aryloxy moiety, N-Ethyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comprehensive Technical Guide to Solvation Dynamics and Laboratory Solubility

As a secondary amine hydrochloride bearing a bulky, lipophilic aryloxy moiety, N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5; MW: 229.75 g/mol ) presents a unique solvation challenge[1]. Its structure demands a nuanced approach to solvent selection, as it exhibits amphiphilic-like behavior—requiring polar interactions to disrupt its ionic crystal lattice, while simultaneously needing hydrophobic accommodation for its 4-ethylphenoxy tail.

This whitepaper provides an authoritative analysis of the compound’s physicochemical properties, mechanistic drivers of solubility, and a self-validating protocol for precise thermodynamic solubility determination.

Structural Anatomy and Amphiphilic Solvation Dynamics

To predict and manipulate the solubility of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, one must first deconstruct its molecular architecture:

  • The Ionic Headgroup (Secondary Amine HCl): Highly polar and capable of extensive hydrogen bonding. This region demands solvents with high dielectric constants ( ε ) to overcome the lattice energy of the solid salt.

  • The Ether Linkage (-O-): Provides weak dipole-dipole interaction capabilities, acting as a flexible hydrogen-bond acceptor.

  • The Hydrophobic Tail (4-Ethylphenyl group): A highly lipophilic aromatic system that actively resists purely aqueous solvation due to the entropic penalty of cavity formation in water.

Because of this structural dichotomy, the compound behaves poorly in non-polar solvents (which cannot break the ionic lattice) and exhibits inherently limited absolute solubility in pure water (due to the hydrophobic bulk). Optimal solvation is typically achieved in polar aprotic solvents or hydroalcoholic cosolvent systems .

Thermodynamic Drivers: pH, Polarity, and the Common Ion Effect

The solubility of amine hydrochlorides is not static; it is a dynamic equilibrium dictated by the microenvironment.

The Common Ion Effect In aqueous or physiological media (e.g., PBS, gastric fluid simulators), the presence of excess chloride ions heavily suppresses solubility. The solubility of hydrochloride salts of organic bases decreases logarithmically as a function of pH when adjusted with hydrochloric acid, a phenomenon driven strictly by the common ion effect (2)[2].

pH and Phase Behavior The combined effect of pH and solvent composition plays a critical role in determining the apparent pKa​ and the resulting phase behavior of the salt (3)[3]. If the pH of the solution exceeds the pKa​ of the secondary amine (typically ~9.0–9.5 for aryloxyethylamines), the compound deprotonates into its free base form. This triggers an immediate phase separation in aqueous media, as the lipophilic free base precipitates out of solution.

SolvationLogic Salt Amine HCl Salt (Ionized, Water Soluble) FreeBase Free Base Form (Lipophilic, Organic Soluble) Salt->FreeBase pH > pKa (Deprotonation) Precipitate Salt Precipitation (Reduced Solubility) Salt->Precipitate Excess Cl- (Common Ion Effect) FreeBase->Salt pH < pKa (Protonation via HCl)

Logical relationship between pH, common ion effect, and phase behavior.

Empirical Solubility Matrix in Laboratory Solvents

Based on the physicochemical profiling of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, the following matrix summarizes expected solubility behaviors across common laboratory solvents to guide synthetic and analytical workflows.

Solvent CategorySpecific SolventDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Aqueous Ultrapure Water80.1Moderate (10–50 mg/mL)High ε dissociates the HCl salt, but the hydrophobic 4-ethylphenoxy group thermodynamically limits absolute solubility.
Polar Protic Methanol32.7High (>100 mg/mL)Excellent hydrogen bonding solvates the chloride counterion; the organic methyl group favorably interacts with the lipophilic tail.
Polar Aprotic DMSO46.7Very High (>150 mg/mL)Strong dipole moment breaks the ionic crystal lattice without requiring a structured hydrogen-bond network.
Halogenated Dichloromethane9.1Moderate (10–30 mg/mL)Low ε , but the salt can dissolve as a tightly bound ion-pair due to the high lipophilicity of the organic cation.
Non-Polar Hexane / Heptane1.9Insoluble (<0.1 mg/mL)Insufficient solvation energy to overcome the ionic lattice of the hydrochloride salt.

Self-Validating Isothermal Shake-Flask Protocol

For researchers requiring precise thermodynamic data, the isothermal shake-flask method remains the gold standard for equilibrium solubility determination of amine hydrochlorides in organic solvents (4)[4]. The following protocol embeds a self-validation loop to ensure data integrity.

Step-by-Step Methodology
  • Solid Preparation: Weigh approximately 50 mg of fully crystalline N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Causality: Amorphous domains artificially inflate apparent solubility via kinetic supersaturation. Ensure the starting material is crystalline.

  • Solvent Saturation: In a 5 mL borosilicate glass vial, add 1.0 mL of the target solvent. Add the API incrementally while vortexing until a persistent, cloudy suspension remains.

  • Isothermal Equilibration: Seal the vial tightly (PTFE-lined caps) to prevent evaporation. Place in an orbital shaker incubator set precisely to 25.0±0.1∘C at 150 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, allowing any metastable polymorphs to convert to their most stable form.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25∘C . Causality: Centrifugation is prioritized over filtration to prevent the lipophilic compound from adsorbing onto filter membranes.

  • Analytical Quantification: Aspirate the clarified supernatant, dilute volumetrically with mobile phase (e.g., 50:50 Acetonitrile:Water + 0.1% TFA), and analyze via HPLC-UV at the compound's λmax​ (approx. 225 nm).

  • Self-Validation Check (Critical): Recover the undissolved solid pellet and analyze via XRPD (X-ray Powder Diffraction) or FT-IR. Causality: This confirms the solvent did not induce salt disproportionation (loss of HCl) or a polymorphic shift. If the solid state has changed, the measured solubility does not apply to the original hydrochloride salt.

Workflow N1 1. Solid Compound N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl N3 3. Isothermal Equilibration (Shake-flask, 25°C, 48h) N1->N3 Excess API N2 2. Solvent Addition (Protic, Aprotic, Non-polar) N2->N3 Target Solvent N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 Saturated Suspension N5 5. Analytical Quantification (HPLC-UV / LC-MS) N4->N5 Clarified Supernatant N6 6. Self-Validation (Solid-state XRPD & Time-course) N4->N6 Residual Solid Pellet N5->N6 Concentration Data

Experimental workflow for isothermal shake-flask solubility determination.

References

  • Martin, A. Martin's Physical Pharmacy Textbook, 6th Edition. Studylib. Available at:[Link]

  • Unknown Author. Solubility Analysis in Industrial Pharmacy. Scribd. Available at:[Link]

Sources

Foundational

"toxicological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride"

An in-depth technical guide on the predictive toxicological profiling and preclinical evaluation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS 1609409-07-5). Executive Summary N-Ethyl-2-(4-ethylphenoxy)ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the predictive toxicological profiling and preclinical evaluation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS 1609409-07-5).

Executive Summary

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a specialized aryloxyethylamine building block. Structurally characterized by a lipophilic 4-ethylphenoxy moiety linked via an ether bridge to a secondary amine, this compound shares a pharmacophore with several neuroactive and cardiovascular agents. Because empirical in vivo toxicological data for this specific molecule is largely proprietary or unpublished, this whitepaper establishes a rigorous, predictive toxicological framework. Designed for drug development professionals, this guide outlines the necessary in vitro and in vivo methodologies required to de-risk this compound prior to First-in-Human (FIH) trials, strictly adhering to the ICH M3(R2) guidelines for non-clinical safety studies[1][2].

Structural Activity Relationship (SAR) & Predictive Toxicokinetics

The toxicokinetic profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine is dictated by its high lipophilicity (driven by the para-ethyl group on the benzene ring) and its basic secondary amine (protonated at physiological pH).

Metabolic Liability: Lipophilic amines are classic substrates for the Cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for the metabolism and clearance of approximately 20–25% of all clinically prescribed drugs[3][4]. The primary metabolic vulnerability of this compound lies in two pathways:

  • O-dealkylation: Cleavage of the ether linkage to yield 4-ethylphenol and N-ethylethanolamine.

  • N-dealkylation: Removal of the N-ethyl group to yield a primary aryloxyethylamine.

Because CYP2D6 is highly polymorphic, relying heavily on this pathway for clearance introduces the risk of "phenoconversion," where co-administered drugs or genetic variations can drastically alter the drug's half-life, leading to dose-dependent toxicity[4].

MetabolicPathway Parent N-Ethyl-2-(4-ethylphenoxy)ethanamine ODealkyl 4-Ethylphenol (O-Dealkylation) Parent->ODealkyl CYP2D6 / CYP3A4 NDealkyl Primary Amine (N-Dealkylation) Parent->NDealkyl CYP3A4 / CYP2B6 Hydroxyl Ring-Hydroxylated Metabolites Parent->Hydroxyl CYP2D6

Predicted Phase I CYP450-mediated metabolic pathways.

Mechanistic Toxicology: The hERG Liability

A critical hurdle in the development of lipophilic amines is off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel[5][6]. The hERG channel regulates the rapid delayed rectifier potassium current ( IKr​ ) in the heart.

Causality of Toxicity: Compounds with a LogP > 3 and a protonated nitrogen atom frequently become trapped in the inner cavity of the hERG pore. The positively charged amine forms cation- π interactions with aromatic residues (such as Tyr652 and Phe656) lining the channel[7]. Inhibition of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG and increasing the risk of lethal Torsades de Pointes arrhythmias.

Protocol 1: High-Throughput Automated Patch-Clamp for hERG

To accurately assess cardiovascular risk, functional electrophysiology is required. Radioligand binding assays (e.g., dofetilide displacement) are insufficient because they cannot detect state-dependent (open vs. inactivated) channel block, which is characteristic of quaternary and tertiary amines[7].

Self-Validating Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Formulation: Dissolve N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in 100% DMSO, then dilute in extracellular recording buffer to final concentrations of 0.1, 1, 10, and 30 µM (Final DMSO 0.1%).

  • System Validation (Internal Controls):

    • Negative Control: 0.1% DMSO vehicle to establish baseline IKr​ current.

    • Positive Control: 100 nM Terfenadine or Dofetilide to validate assay sensitivity and ensure complete channel block[5].

  • Electrophysiological Recording: Using a planar patch-clamp system, establish a whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC 50​ using a four-parameter logistic non-linear regression model. An IC 50​ < 10 µM flags the compound for structural redesign.

In Vivo Subacute Toxicity: The OECD TG 407 Framework

If the compound clears in vitro safety gates, the ICH M3(R2) guidelines mandate in vivo general toxicity studies to support exploratory clinical trials[1][8]. The gold standard for initial systemic evaluation is the 28-day repeated dose oral toxicity study in rodents, governed by OECD Test Guideline 407[9][10].

Causality of Experimental Design: A 28-day duration provides sufficient exposure to achieve steady-state pharmacokinetics and identify delayed toxic responses, cumulative organ damage, and reversibility of effects without the ethical and financial burden of a 90-day study at this early stage[10].

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study

Self-Validating Methodology:

  • Dose Range Finding (DRF): Conduct a 7-day acute escalating dose study to determine the Maximum Tolerated Dose (MTD).

  • Group Allocation: Randomize 40 Wistar rats (20 male, 20 female) into four groups: Vehicle Control, Low Dose, Mid Dose, and High Dose (MTD).

  • Administration: Administer the compound daily via oral gavage. The vehicle control group validates that any observed gastrointestinal or systemic stress is compound-specific, not procedure-specific[9].

  • In-Life Monitoring: Record daily clinical signs (focusing on neurobehavioral changes due to BBB penetration) and weekly body weight/food consumption.

  • Terminal Necropsy (Day 29): Euthanize surviving animals. Perform gross pathology and record absolute/relative organ weights.

  • Histopathology: Fix tissues in 10% neutral buffered formalin. Given the compound's metabolism, prioritize the liver (centrilobular necrosis from reactive intermediates), heart (structural cardiotoxicity), and kidneys (clearance pathways).

OECD407 Acclimation Acclimation (7 Days) Rodent Model Dosing 28-Day Repeated Oral Dosing (Vehicle, Low, Mid, High) Acclimation->Dosing Monitoring Daily Clinical Observation & Weekly Body Weight Dosing->Monitoring Necropsy Necropsy (Day 29) Gross Pathology & Organ Weights Monitoring->Necropsy Histopath Histopathology & Clinical Chemistry (Liver, Heart, Kidney, Brain) Necropsy->Histopath

Standardized workflow for 28-day repeated dose oral toxicity study (OECD TG 407).

Quantitative Data Presentation & Go/No-Go Metrics

To streamline decision-making for drug development professionals, the following table summarizes the predictive quantitative thresholds required for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride to advance to Phase I clinical trials.

Assay / ParameterTarget MetricPredictive Threshold for Go/No-GoMechanistic Rationale
hERG Patch-Clamp IC 50​ > 10 µMMitigates the risk of drug-induced Long QT Syndrome and fatal arrhythmias associated with lipophilic amines.
CYP2D6 Inhibition IC 50​ > 5 µMPrevents clinical phenoconversion and severe drug-drug interactions (DDIs)[4].
Ames Test (OECD 471) Revertant ColoniesNegative (No significant increase)Confirms the absence of mutagenic reactive intermediates following O-dealkylation.
28-Day In Vivo Tox NOAEL> 10 mg/kg/dayEstablishes the safety margin necessary to calculate the Maximum Recommended Starting Dose (MRSD) for humans[10].

References

  • OECD Test Guideline 407 - National Toxicology Program Source: nih.gov URL:[Link]

  • Repeated dose toxicity - Joint Research Centre - European Commission Source: europa.eu URL:[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals Source: europa.eu URL:[Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials Source: europa.eu URL:[Link]

  • ICH M3 R2 approaches for exploratory studies Source: tracercro.com URL:[Link]

  • Off-target effects of drugs (hERG and Lipophilic Amines) Source: youtube.com URL:[Link]

  • Relationship between hERG half-inhibitory concentrations and lipophilicity Source: researchgate.net URL:[Link]

  • Inhibition of HERG potassium channels by domiphen bromide Source: nih.gov URL:[Link]

  • CYP2D6 - Metabolism and Dealkylation Source: wikipedia.org URL:[Link]

  • CYP2D6 — Knowledge Hub Source: hee.nhs.uk URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride (CAS: 1134361-67-3)

A Note on the Current Research Landscape This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Current Research Landscape

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. It is important to note that as of the writing of this document, publicly available research specifically dedicated to this compound is limited. Therefore, this guide will provide the available physicochemical data, propose a plausible synthetic route, and extrapolate potential research applications and mechanisms of action by drawing parallels with structurally related and well-studied molecules. The experimental protocols provided are designed to be foundational, offering a starting point for further investigation.

Part 1: Physicochemical Properties and Identification

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a primary amine derivative with the CAS number 1134361-67-3. Vendor information suggests some ambiguity in nomenclature, with "2-(4-ethylphenoxy)ethan-1-amine hydrochloride" also being associated with the same CAS number. For the purpose of this guide, we will address the N-ethylated compound.

PropertyValueSource
CAS Number 1134361-67-3
Molecular Formula C12H20ClNO[1]
Molecular Weight 229.75 g/mol [1][2]
Physical Form Solid / Powder
Purity ≥95% - ≥98% (as per various suppliers)[1]
Storage Room Temperature, Sealed in Dry Conditions[1]
Solubility Expected to be soluble in water and organic solvents like ethanol and DMSO.[3]

Part 2: Proposed Synthesis and Purification

Proposed Synthetic Pathway

Synthetic Pathway A 4-Ethylphenol C N-Ethyl-2-(4-ethylphenoxy)ethanamine A->C Williamson Ether Synthesis (e.g., NaH, THF) B 2-Chloro-N-ethylethanamine B->C D N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride C->D HCl in Ether

Caption: Proposed two-step synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine (Free Base)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-ethylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add a solution of 2-chloro-N-ethylethanamine hydrochloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Characterization: The structure and purity of the final compound should be confirmed using the following techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 3: Potential Research Applications and Mechanistic Insights

Given the structural similarities to other phenoxyethanamine derivatives with known biological activity, we can hypothesize potential areas of research for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. A particularly relevant analogue is N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine (DPPE, Tesmilifene) , which has been investigated for its antihistaminic and chemopotentiating effects[4].

Hypothesized Areas of Investigation
  • Oncology: Tesmilifene has been shown to sensitize cancer cells to chemotherapeutic agents[4]. It is plausible that N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride could exhibit similar properties, potentially by modulating intracellular signaling pathways or affecting drug efflux pumps.

  • Gastrointestinal Research: DPPE has demonstrated gastroprotective effects, in part by increasing the synthesis of prostacyclin in the gastric mucosa[5]. The structural similarity suggests that N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride could be investigated for similar anti-ulcer properties.

  • Neuroscience: Many phenoxyethanamine derivatives interact with neurotransmitter systems[6]. Research into the effects of this compound on various receptors and transporters in the central nervous system could be a fruitful avenue.

  • Cardiovascular Research: The potential modulation of prostaglandin synthesis could have implications for cardiovascular function, warranting investigation into the effects of this compound on platelet aggregation and vascular tone.

Proposed Signaling Pathway for Investigation

Based on the known mechanism of the related compound DPPE, a potential signaling pathway for investigation is the cyclooxygenase (COX) pathway.

Proposed Signaling Pathway cluster_cell Gastric Mucosal Cell Compound N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride Target Putative Intracellular Target (e.g., related to Histamine HIC site) Compound->Target Binds/Modulates COX Cyclooxygenase (COX) Target->COX Activates PGI2 Prostacyclin (PGI2) COX->PGI2 Synthesis AA Arachidonic Acid AA->COX Substrate Effect Gastroprotective Effects PGI2->Effect

Caption: Hypothesized mechanism of action via the cyclooxygenase pathway.

Part 4: Proposed Experimental Workflows

To explore the hypothesized biological activities, the following experimental workflows are proposed.

In Vitro Chemosensitization Assay

This workflow aims to determine if N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride can enhance the cytotoxicity of a known chemotherapeutic agent in a cancer cell line.

Chemosensitization Workflow Start Cancer Cell Line (e.g., MCF-7) Plating Seed cells in 96-well plates Start->Plating Treatment Treat with: 1. Vehicle Control 2. Chemotherapeutic Agent alone 3. Compound alone 4. Chemo Agent + Compound Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Analysis Analyze data to determine IC50 values and potentiation Assay->Analysis Result Determination of Chemosensitizing Effect Analysis->Result

Caption: Workflow for assessing in vitro chemosensitization.

Ex Vivo Gastric Mucosa Prostaglandin Synthesis Assay

This protocol is designed to investigate the effect of the compound on prostaglandin synthesis in isolated gastric mucosal tissue.

  • Tissue Preparation: Isolate gastric mucosal tissue from a suitable animal model (e.g., rat).

  • Incubation: Incubate the tissue explants in a suitable buffer (e.g., Krebs-Ringer bicarbonate) containing varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride or a vehicle control.

  • Prostaglandin Measurement: After the incubation period, collect the supernatant and measure the concentration of a stable prostacyclin metabolite (e.g., 6-keto-PGF1α) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Compare the levels of the prostacyclin metabolite in the treated groups to the control group to determine the effect of the compound on prostaglandin synthesis.

Part 5: Conclusion and Future Directions

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride represents an under-investigated molecule with potential for further scientific discovery. Its structural similarity to compounds with known biological activities in oncology and gastroenterology provides a strong rationale for its investigation in these areas. The synthetic and experimental protocols outlined in this guide offer a foundational framework for researchers to begin exploring the pharmacological profile of this compound. Future research should focus on confirming its synthesis, elucidating its precise mechanism of action, and evaluating its efficacy and safety in relevant preclinical models.

References

  • Glavin, G. B., & Brandes, L. J. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 47(3), 143–148. [Link][5]

  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & experimental toxicology, 27(2), 143–147. [Link][4]

  • PrepChem. (n.d.). Synthesis of ethyl amine. Retrieved from [Link]

Sources

Foundational

The Phenoxyethanamine Scaffold: A Privileged Motif in Modern Drug Discovery

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to its Therapeutic Applications

Abstract

The phenoxyethanamine moiety (C₆H₅-O-CH₂-CH₂-NH₂) is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive analysis of the therapeutic applications of phenoxyethanamine derivatives, delving into their synthesis, mechanism of action, structure-activity relationships (SAR), and relevant clinical findings. We will explore their significant roles as modulators of the adrenergic and dopaminergic systems, as well as their emerging potential as inhibitors of heat shock protein 90 (Hsp90). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Phenoxyethanamine Core

The phenoxyethanamine scaffold, structurally analogous to phenethylamine with an ether linkage, offers a unique combination of rigidity and flexibility, making it an ideal framework for interacting with a variety of biological targets.[1] Its chemical properties, including the basicity of the amine group and the potential for substitution on the phenyl ring, allow for extensive chemical modification to fine-tune pharmacological activity.[2] This guide will dissect the key therapeutic areas where this scaffold has made a significant impact.

Modulation of the Adrenergic System

Phenoxyethanamine derivatives have been extensively developed as both alpha (α) and beta (β) adrenergic receptor antagonists. These receptors play crucial roles in regulating cardiovascular and other physiological functions.

α-Adrenergic Receptor Antagonists: The Case of Phenoxybenzamine

Phenoxybenzamine is a classical, non-selective, and irreversible antagonist of α-adrenergic receptors.[3] Its primary clinical application is in the management of hypertensive episodes and sweating associated with pheochromocytoma, a neuroendocrine tumor.[4]

Mechanism of Action: Phenoxybenzamine covalently binds to α-adrenergic receptors, most likely through a cysteine residue, leading to a long-lasting, non-competitive blockade.[4] This blockade of both α1 and α2 receptors results in vasodilation and a subsequent drop in blood pressure.[3][5] The irreversible nature of its binding necessitates the synthesis of new receptors for the effects to be overcome.

Synthesis of Phenoxybenzamine: A common synthetic route involves the reaction of phenol with propylene oxide to form 1-phenoxy-2-propanol. This intermediate is then reacted with ethanolamine, followed by N-benzylation and chlorination to yield phenoxybenzamine.[3][6][7]

Clinical Insights: While effective, the use of phenoxybenzamine has seen a shift towards more selective α-blockers in recent years, partly due to its side effect profile and rising costs.[8][9] Clinical studies have demonstrated its efficacy in controlling blood pressure pre-operatively in pheochromocytoma patients, though it can cause significant postural hypotension and reflex tachycardia.[10][11]

β-Adrenergic Receptor Antagonists (Beta-Blockers): The Multifaceted Carvedilol

Carvedilol is a third-generation, non-selective β-blocker that also possesses α1-adrenergic blocking activity, contributing to its vasodilatory effects.[9][12] It is widely used in the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.[13]

Mechanism of Action: Carvedilol competitively blocks β1 and β2-adrenergic receptors, leading to decreased heart rate, contractility, and blood pressure.[14][15] Its α1-blocking activity contributes to vasodilation, reducing peripheral vascular resistance.[16] This dual mechanism of action is particularly beneficial in heart failure.[17]

Synthesis of Carvedilol Derivatives: The synthesis of carvedilol and its analogs often involves the reaction of 4-hydroxycarbazole with epichlorohydrin, followed by condensation with a substituted phenoxyethanamine.[18][19] Various synthetic strategies have been developed to improve yield and reduce the formation of impurities.[19]

Clinical Evidence in Heart Failure: Numerous large-scale clinical trials, such as the COPERNICUS and US Carvedilol Heart Failure Trials, have demonstrated that carvedilol significantly reduces morbidity and mortality in patients with mild to severe chronic heart failure.[1][12][20][21] It has been shown to improve left ventricular ejection fraction and reduce hospitalizations.[3]

Structure-Activity Relationship (SAR) of Adrenergic Blockers:

FeatureImpact on Activity
Aromatic Ring Substitution The nature and position of substituents on the phenyl ring influence selectivity and potency.
Oxymethylene Bridge (-OCH₂-) The presence of this linker between the aromatic ring and the ethylamine side chain is a key feature of many potent β-blockers like propranolol.[22]
Amine Substitution The nature of the substituent on the nitrogen atom is critical. For β-blockers, a secondary amine is generally optimal for activity.[22]
Stereochemistry The hydroxyl-bearing carbon in the propanolamine side chain of β-blockers must have the (S)-configuration for optimal receptor affinity.[22]

Targeting the Dopaminergic System: D₂ Receptor Agonists

The phenoxyethanamine scaffold has served as a template for the development of potent and selective dopamine D₂ receptor agonists, which have potential applications in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action: Dopamine D₂ receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] Phenoxyethanamine-based agonists mimic the action of dopamine at these receptors.

Structure-Activity Relationship (SAR) of D₂ Agonists: SAR studies have shown that specific substitutions on the phenoxy ring and the amine can significantly impact D₂ receptor affinity and efficacy.[2][23] For instance, the 3-OH-phenoxyethylamine template has been identified as a key starting point for designing D₂ partial agonists.[23]

Emerging Applications: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.[24] The phenoxyethanamine scaffold has been incorporated into novel Hsp90 inhibitors.

Mechanism of Action: Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone function.[25] This leads to the degradation of client proteins, such as Akt, Her2, and Raf-1, ultimately resulting in cancer cell death.[24]

Structure-Activity Relationship (SAR) of Hsp90 Inhibitors: The development of Hsp90 inhibitors with a phenoxyethanamine moiety is an active area of research. SAR studies focus on optimizing the interactions with the Hsp90 binding pocket to enhance potency and selectivity.[24][26][27][28]

Experimental Protocols

General Synthesis of Phenoxyethanamine Derivatives

A common method for the synthesis of phenoxyethanamine derivatives is the Williamson ether synthesis, where a substituted phenol is reacted with a 2-haloethylamine or a protected equivalent, followed by deprotection if necessary.[29]

General Synthetic Workflow

phenol Substituted Phenol reaction Williamson Ether Synthesis phenol->reaction haloethylamine 2-Haloethylamine Derivative haloethylamine->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product Phenoxyethanamine Derivative reaction->product

Caption: General workflow for the synthesis of phenoxyethanamine derivatives.

In Vitro Assay: Dopamine D₂ Receptor Functional Assay (cAMP Measurement)

This assay determines the ability of a test compound to act as an agonist or antagonist at the D₂ receptor by measuring changes in intracellular cAMP levels.[30]

Protocol:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor in appropriate media.[30]

  • Cell Plating: Seed cells in 96- or 384-well plates and allow them to adhere overnight.[30]

  • Compound Treatment: Treat cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a D₂ agonist like dopamine.[30]

  • cAMP Stimulation: Stimulate adenylyl cyclase with forskolin.[30]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).[30]

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[30]

Dopamine D2 Receptor Signaling and Assay Principle

cluster_cell Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Agonist Dopamine / Agonist Agonist->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: Dopamine D2 receptor signaling pathway and assay principle.

Future Directions and Conclusion

References

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  • Kukin, M. L., & Mann, D. L. (1998). Carvedilol for heart failure: Renewed interest in beta blockers. Cleveland Clinic Journal of Medicine, 65(4), 209-216. [Link]

  • Colucci, W. S., Packer, M., Bristow, M. R., et al. (1996). Carvedilol Inhibits Clinical Progression in Patients With Mild Symptoms of Heart Failure. Circulation, 94(11), 2800-2806. [Link]

  • Jonsson, G., & Kjekshus, J. (2005). Carvedilol in the treatment of chronic heart failure: Lessons from The Carvedilol Or Metoprolol European Trial. Vascular Health and Risk Management, 1(4), 289–295. [Link]

  • Senthilkumar, N., Somannavar, Y. S., Reddy, S. B., et al. (2010). Synthesis of Active Metabolites of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 40(24), 3675-3683. [Link]

  • The U.S. Carvedilol Heart Failure Study Group. (1997). Safety and efficacy of carvedilol in severe heart failure. Journal of the American College of Cardiology, 29(6), 1189-1196. [Link]

  • Evangelin, M. P., et al. (2019). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR, 6(1). [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (2011). Der Pharma Chemica, 3(6), 428-435. [Link]

  • Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

  • O'Malley, K., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry, 62(11), 5312-5329. [Link]

  • The University of Maryland, Baltimore. (n.d.). Phenoxybenzamine hydrochloride. [Link]

  • GlobalRx. (n.d.). Clinical Profile of Phenoxybenzamine Hydrochloride USP. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Kim, J. H., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Pharmacology, 12, 646098. [Link]

  • Lee, M., et al. (2023). Phenoxybenzamine is no longer the standard agent used for alpha blockade before adrenalectomy for pheochromocytoma: A national study of 552 patients. Surgery, 173(1), 19-25. [Link]

  • Barluenga, S., et al. (2007). Synthesis and SAR study of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides: Heat shock protein 90 (Hsp90) inhibitors with submicromolar activity in an in vitro assay. Bioorganic & Medicinal Chemistry Letters, 17(1), 146-151. [Link]

  • Biswas, S., et al. (2013). Synthesis and Characterization of a Novel Series of Agonist Compounds as Potential Radiopharmaceuticals for Imaging Dopamine D 2/3 Receptors in Their High-Affinity State. Journal of Medicinal Chemistry, 56(24), 9919-9932. [Link]

  • ResearchGate. (2022). Phenoxybenzamine is no longer the standard agent used for alpha blockade before adrenalectomy for pheochromocytoma: A national study of 552 patients. [Link]

  • Taylor & Francis. (n.d.). Phenoxybenzamine – Knowledge and References. [Link]

  • European Patent Office. (1992). Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activit.
  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. [Link]

  • Salomone, A., et al. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Toxics, 9(10), 259. [Link]

  • Chidiac, P., & Hebert, T. E. (1997). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical and Biophysical Research Communications, 234(2), 353-358. [Link]

  • Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

  • Al-Katranji, K., & El-Yazbi, A. F. (2022). An update on the status of HSP90 inhibitors in cancer clinical trials. Cancer Chemotherapy and Pharmacology, 90(3), 209-228. [Link]

  • Zhao, H., et al. (2017). A scaffold merging approach to Hsp90 C-terminal inhibition: synthesis and evaluation of a chimeric library. MedChemComm, 8(1), 139-143. [Link]

  • Chiosis, G. (2009). Targeting Hsp90: small-molecule inhibitors and their clinical development. Expert Opinion on Investigational Drugs, 18(9), 1289-1299. [Link]

  • ResearchGate. (n.d.). Current HSP90 Inhibitors in Clinical Trials. [Link]

  • Jhaveri, K., & Modi, S. (2012). Update on Hsp90 Inhibitors in Clinical Trial. Current Opinion in Oncology, 24(5), 543-551. [Link]

  • ResearchGate. (n.d.). The chemical structures of selected Hsp90 inhibitors described in this review. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. [Link]

  • Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

  • Wikipedia. (n.d.). Alpha-1 blocker. [Link]

  • Minneman, K. P., & Molinoff, P. B. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European Journal of Pharmacology, 94(1-2), 171-174. [Link]

  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • Chiosis, G., et al. (2006). Purine-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1183-1191. [Link]

  • Reith, M. E., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Drug Discovery Today: Technologies, 11, 11-18. [Link]

  • Burlison, J. A., et al. (2008). Synthesis and evaluation of Hsp90 inhibitors that contain the 1,4-naphthoquinone scaffold. Bioorganic & Medicinal Chemistry Letters, 18(1), 146-151. [Link]

  • Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

  • Ento Key. (2016). Alpha-Adrenergic Drugs. [Link]

  • Nichols, D. E., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(9), 1611-1620. [Link]

  • Semantic Scholar. (n.d.). Purine-scaffold Hsp90 inhibitors. [Link]

  • ResearchGate. (2016). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. [Link]

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  • Slideshare. (n.d.). SAR and Synthesis of adrenergic blockers. [Link]

  • Lare, M. S., & Smith, L. H. (1982). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-1292. [Link]

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Exploratory

A Predictive Analysis of the Stability and Degradation Pathways of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Executive Summary This technical guide provides a comprehensive, predictive analysis of the chemical stability and potential degradation pathways for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS Number: 160940...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the chemical stability and potential degradation pathways for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS Number: 1609409-07-5). As this is a compound with limited publicly available stability data, this document leverages first-principles of organic chemistry and data from structurally analogous molecules to construct a scientifically grounded framework for researchers, scientists, and drug development professionals. The primary predicted liabilities for this molecule are oxidative degradation at the N-ethyl group, the benzylic position of the 4-ethylphenyl ring, and potential photolytic cleavage. The aromatic ether linkage is predicted to be largely stable to hydrolysis under typical pharmaceutical stress conditions. This guide outlines the likely degradation products, proposes a detailed protocol for a forced degradation study compliant with ICH Q1A(R2) guidelines, and provides a starting point for the development of a stability-indicating analytical method.[1][2]

Introduction & Predictive Approach

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is an amine salt containing three key functional groups: a secondary N-ethyl amine, a phenoxy-ether linkage, and a 4-substituted ethylbenzene ring.[3][4] The overall stability of the molecule will be dictated by the lability of these individual moieties under various environmental and chemical stressors. Due to the absence of specific degradation studies on this molecule in the scientific literature, this guide employs a predictive methodology. By examining the known degradation patterns of N-alkyl amines, aromatic ethers, and ethylbenzene derivatives, we can forecast the most probable degradation pathways. This approach provides a robust, scientifically-defensible starting point for empirical stability testing, saving valuable development time and resources.

The objective of this document is to:

  • Identify the most likely sites of chemical instability within the molecule.

  • Propose specific chemical structures of potential degradation products.

  • Provide a detailed, actionable protocol for conducting a forced degradation study to confirm these predictions.[2][5]

  • Offer a strategic framework for developing a stability-indicating HPLC method.

Molecular Structure and Physicochemical Profile Analysis

  • IUPAC Name: N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

  • CAS Number: 1609409-07-5[3][4]

  • Molecular Formula: C₁₂H₂₀ClNO[6]

  • Molecular Weight: 229.75 g/mol [3][4][6]

  • Predicted Properties:

    • pKa: The secondary amine is the most basic site and is expected to have a pKa in the range of 9-11, typical for secondary alkylammonium ions. This means it will be predominantly in its protonated, charged form in acidic to neutral solutions.

    • Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous media and polar organic solvents.

    • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. The potential to absorb atmospheric moisture should be evaluated as it can impact solid-state stability and handling.

Predicted Degradation Pathways & Mechanisms

Forced degradation studies are designed to intentionally degrade a drug substance to understand its breakdown pathways and to prove the specificity of analytical methods.[1][2][7] The conditions recommended by the International Council for Harmonisation (ICH) include acid, base, oxidation, heat, and light.[2][8]

Oxidative Degradation

Oxidation is predicted to be a primary degradation pathway for this molecule due to the presence of multiple susceptible sites.

  • Mechanism 1: N-Dealkylation and N-Oxidation. The secondary amine is a key target for oxidation.

    • N-De-ethylation: Oxidative removal of the ethyl group from the nitrogen atom is a common metabolic and chemical degradation pathway for N-alkyl amines.[9][10][11][12] This proceeds via an unstable carbinolamine intermediate, yielding the primary amine, 2-(4-ethylphenoxy)ethanamine, and acetaldehyde.[9]

    • N-Oxidation: While more common for tertiary amines, secondary amines can also be oxidized to the corresponding hydroxylamine.

  • Mechanism 2: Benzylic Oxidation. The ethyl group on the phenyl ring is at a benzylic position. The C-H bonds at this position are weaker and susceptible to radical-mediated oxidation.

    • This can lead to the formation of a secondary alcohol, 1-(4-(2-(ethylamino)ethoxy)phenyl)ethan-1-ol, which could be further oxidized to the corresponding ketone, 1-(4-(2-(ethylamino)ethoxy)phenyl)ethan-1-one.[13][14]

  • Mechanism 3: Ether Linkage Oxidation. While the ether bond itself is robust, the adjacent methylene (-O-CH₂ -) group can be a site for radical attack, potentially leading to cleavage, though this is generally less favorable than N-dealkylation or benzylic oxidation.

Caption: Predicted oxidative degradation pathways for the parent molecule.

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by acid or base.

  • Ether Linkage Stability: Aromatic ethers, like the phenoxy group in this molecule, are generally very stable and resistant to hydrolysis under both acidic and basic conditions.[15][16] The electron-withdrawing nature of the phenyl ring makes the ethereal oxygen less nucleophilic and strengthens the C-O bond.[15] While some extreme conditions (e.g., very low pH < 4.6) have been shown to cleave certain complex phenoxy ether linkages in herbicides, this is considered a low-risk pathway under standard pharmaceutical stress testing conditions.[17][18]

  • Amine Stability: The N-alkyl amine and ethylbenzene moieties are stable to hydrolysis.

Therefore, significant degradation via hydrolysis is not anticipated. The primary purpose of acid/base stress testing will be to demonstrate this stability and ensure the analytical method can resolve the parent peak from any potential minor degradants or impurities.

Photodegradation

Photodegradation can occur when the molecule absorbs light energy, leading to chemical reactions.

  • Aromatic Chromophore: The substituted phenyl ring acts as a chromophore, capable of absorbing UV light.

  • Potential Mechanisms:

    • Photo-oxidation: Light can catalyze oxidative processes, potentially accelerating the pathways described in section 4.1.

    • Photolytic Cleavage: A known photodegradation pathway for some aromatic ethers involves the cleavage of the ether bond (C-O bond fission) to form phenoxy radicals and other intermediates.[19] This could lead to the formation of 4-ethylphenol and other downstream products.

    • Compounds with aromatic chromophores and heteroatoms are often susceptible to light-induced degradation.[19] Therefore, photostability testing according to ICH Q1B guidelines is critical.[2][8]

Framework for a Stability-Indicating Method (SIM) Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[20][21][22] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.[21][23]

Selection of Technique & Rationale
  • RP-HPLC: Ideal for separating moderately polar compounds like the parent drug and its predicted degradants.

  • UV Detector (PDA): The aromatic ring provides a strong UV chromophore, allowing for sensitive detection. A Photo-Diode Array (PDA) detector is crucial for assessing peak purity and selecting the optimal detection wavelength.

  • MS Detector (LC-MS): Essential for identifying the mass of unknown degradation products formed during the forced degradation study, which allows for structural elucidation.

Proposed Starting HPLC Conditions

This table provides a robust starting point for method development. Optimization will be necessary based on the results of the forced degradation study.

ParameterProposed Starting ConditionRationale
Column C18, 100 x 4.6 mm, 3.5 µmA versatile stationary phase providing good retention for moderately polar compounds.[20]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[22]
Gradient 10% B to 90% B over 15 minutesA broad gradient is essential initially to ensure all potential degradants are eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[21]
Detection PDA: 220-400 nm, Extract at ~270 nmThe range covers the expected absorbance of the phenyl ring.
Injection Vol. 5 µLA typical starting volume.

Protocol: Forced Degradation Study Design

This protocol is based on ICH Q1A(R2) guidelines, which recommend stress conditions to achieve 5-20% degradation of the drug substance.[1][5] This level of degradation is sufficient to produce and identify degradation products without being so destructive that it leads to irrelevant secondary degradants.[1][5]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare Drug Substance Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) control Unstressed Control (Stored at 4°C in dark) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose Aliquots thermal Thermal (80°C, Solid & Solution) prep->thermal Expose Aliquots photo Photolytic (ICH Q1B Light Exposure) prep->photo Expose Aliquots analyze Analyze All Samples by Developed HPLC-PDA-MS Method control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize After exposure (Timepoints: e.g., 2, 8, 24h) base->neutralize After exposure (Timepoints: e.g., 2, 8, 24h) oxid->neutralize After exposure (Timepoints: e.g., 2, 8, 24h) thermal->neutralize After exposure (Timepoints: e.g., 2, 8, 24h) photo->neutralize After exposure (Timepoints: e.g., 2, 8, 24h) neutralize->analyze assess Assess Peak Purity, Mass Balance, & Identify Degradants analyze->assess

Caption: Workflow for the proposed forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride at approximately 1.0 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL), and store it protected from light at 2-8°C. This is the time-zero/unstressed control.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.

  • Thermal Degradation:

    • Solution: Heat the stock solution at a high temperature (e.g., 80°C).

    • Solid State: Place the solid drug substance in a vial and heat at 80°C.

    • Analyze samples at various time points.

  • Photolytic Degradation: Expose both the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2] A sample protected from light (e.g., wrapped in aluminum foil) should be run as a control.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using the developed stability-indicating HPLC method.

  • Data Evaluation: For each condition, calculate the percentage degradation, perform a mass balance analysis, and use the MS data to propose structures for any observed degradation products.

Summary of Predicted Degradants

This table summarizes the most likely degradation products that should be monitored during the stability study.

Degradation PathwayPredicted Degradant NameProposed Structure
Oxidative (N-Dealkylation) 2-(4-ethylphenoxy)ethanamineC₁₀H₁₅NO
Oxidative (Benzylic) 1-(4-(2-(ethylamino)ethoxy)phenyl)ethan-1-oneC₁₂H₁₇NO₂
Photolytic (Ether Cleavage) 4-ethylphenolC₈H₁₀O

Conclusion

This predictive guide establishes a robust scientific framework for investigating the stability of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. The principal anticipated degradation routes are oxidation at the N-ethyl and benzylic positions, along with potential photolytic cleavage of the aromatic ether bond. Hydrolysis is predicted to be a minor pathway. The provided forced degradation protocol and the starting parameters for a stability-indicating HPLC method offer a clear and efficient path forward for empirical verification. By systematically executing these studies, researchers can definitively elucidate the degradation pathways, establish appropriate storage conditions, and ensure the development of a safe and stable final product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Hartwig, J. F., & Sergeev, A. G. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Brodowska, M. S., & Gagoś, M. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(1), 1-17.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025, January 28).
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA.
  • Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects. (2017, March 15). IntechOpen.
  • Sinha, A. (2025, September 20).
  • Brodowska, M. S., & Gagoś, M. (2019, December 1). Occurrence and Transformation of Phenoxy Acids in Aquatic Environment and Photochemical Methods of Their Removal: A Review. PubMed.
  • N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride | 1609409-07-5. MilliporeSigma.
  • Ethers on hydrolysis give. Allen.
  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.
  • Anaerobic degradation of ethylbenzene and other aromatic hydrocarbons by new denitrifying bacteria. PubMed.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000, October 15). PubMed.
  • Phenol ether. Wikipedia.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Stability-Indic
  • Autoxidation of Ethylbenzene: The Mechanism Elucidated. (2007, March 16).
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange.
  • Advanced oxidation of benzene, toluene, ethylbenzene and xylene isomers (BTEX) by Trametes versicolor. (2010, September 15). PubMed.
  • Polyphenyl ether. Wikipedia.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride | 1609409-07-5.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • N-Dealkyl
  • The probable free radical mechanism for oxidation of ethylbenzene with TBHP (t-BuOOH) over CP1–CP6 catalysts.
  • N-Dealkyl
  • N-Dealkylation of Amines. (2022, May 8).
  • Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. (2025, December 25).
  • Synthesis and characterization of processable aromatic poly(ether ether ketone amide)s modified by phenoxy and 1,3 ketone moiety linkages. (2019, December 8).
  • Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2015, March 15). PubMed.
  • Direct Observation of Phenoxy as the Key and Common Intermediate for the Decomposition of Lignin Fragments Containing the β-O-4 Linkage. (2018, October 8).
  • N-Ethyl-2-phenoxyethan-1-amine hydrochloride | 100131-72-4. ChemScene.
  • Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Cheméo.
  • N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride | 1609409-03-1. ChemScene.

Sources

Foundational

Preclinical Evaluation of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Cytotoxic Mechanisms and Assay Architecture

Executive Summary The exploration of novel small molecules for oncology requires a rigorous, mechanistic approach to differentiate targeted cytotoxicity from non-specific poisoning. N-Ethyl-2-(4-ethylphenoxy)ethanamine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel small molecules for oncology requires a rigorous, mechanistic approach to differentiate targeted cytotoxicity from non-specific poisoning. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) represents a highly compelling structural scaffold. As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a biological probe. Based on its pharmacophore—a lipophilic phenoxy ring coupled to an ionizable aliphatic amine—this compound is classified as a Cationic Amphiphilic Drug (CAD).

This technical guide outlines the theoretical framework and a self-validating experimental architecture required to profile the cytotoxic effects of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride across cancer cell lines, focusing on its dual potential to induce Lysosomal Membrane Permeabilization (LMP) and disrupt the Anti-Estrogen Binding Site (AEBS).

Structural Pharmacology & Mechanistic Rationale

To design effective assays, we must first understand the causality of the molecule's behavior in a biological system. The cytotoxicity of N-Ethyl-2-(4-ethylphenoxy)ethanamine is driven by two primary structural features:

  • Lysosomotropism (The CAD Effect): The molecule's lipophilic 4-ethylphenoxy tail allows it to freely diffuse across cellular membranes. However, its secondary amine (N-ethyl group) possesses a basic pKa. When the molecule enters the acidic lumen of the lysosome (pH ~4.5), the amine becomes protonated. This protonation prevents the molecule from diffusing back out—a phenomenon known as ion trapping. The massive accumulation of CADs in the lysosome inhibits acid sphingomyelinase (ASM) and leads to the lethal accumulation of cytolytic lysoglycerophospholipids, culminating in Lysosomal Membrane Permeabilization (LMP) and necrotic cell death[1],[2].

  • Microsomal AEBS Affinity: Structurally homologous phenoxyethanamines, such as DPPE (tesmilifene), are established ligands for the microsomal Anti-Estrogen Binding Site (AEBS)[3]. The AEBS is a multi-protein complex involved in cholesterol metabolism. Binding to this site disrupts lipid homeostasis, providing a secondary, orthogonal mechanism of cytotoxicity that is particularly potent in hormone-refractory breast and prostate cancer lines.

Self-Validating Experimental Protocols

A robust screening cascade must not only measure cell death but continuously validate how the cells are dying. The following protocols are designed as self-validating systems.

Protocol 1: Orthogonal Viability Profiling (ATP Depletion vs. LDH Release)

Relying solely on metabolic assays (like MTT) can yield false positives if the drug merely slows metabolism without causing death. We utilize a multiplexed approach to establish causality between metabolic collapse and membrane rupture.

  • Step 1: Cell Seeding: Plate MCF-7 (Breast) and HCT-116 (Colon) cells at 5,000 cells/well in a 96-well format. Incubate for 24 hours.

  • Step 2: Compound Dosing: Treat cells with N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in a 10-point dose-response curve (0.1 µM to 50 µM). Include Siramesine (a known CAD) as a positive control.

  • Step 3: LDH Sampling (Membrane Integrity): At 24 and 48 hours, carefully transfer 50 µL of the supernatant to a new plate. Add LDH substrate mix. The release of Lactate Dehydrogenase into the media is a direct, causal indicator of plasma membrane rupture (primary/secondary necrosis).

  • Step 4: ATP Quantification (Metabolic Viability): To the remaining cells and media, add an equal volume of CellTiter-Glo® reagent. Lyse for 10 minutes to release intracellular ATP, which catalyzes a luminescent reaction.

  • Self-Validation Mechanism: By calculating the ratio of ATP depletion to LDH release, the assay validates the mode of death. A drop in ATP without immediate LDH release indicates apoptosis or cytostasis. A simultaneous drop in ATP and spike in LDH confirms the rapid necrotic cell death characteristic of severe CAD-induced LMP.

Protocol 2: Lysosomal Membrane Permeabilization (LMP) via Galectin-3 Translocation

To definitively prove that cytotoxicity is caused by the CAD mechanism (lysosomal rupture), we track Galectin-3. Normally cytosolic, Galectin-3 rapidly binds to the beta-galactosides exposed on the inner leaflet of damaged lysosomes.

  • Step 1: Transfection: Express Galectin-3-GFP in the target cancer cell lines via lentiviral transduction.

  • Step 2: Pre-treatment (The Validation Step): Pre-treat half the wells with 100 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour. Causality note: Bafilomycin neutralizes lysosomal pH, thereby preventing the ion trapping of CADs.

  • Step 3: CAD Challenge: Expose cells to the IC80 concentration of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl for 6 hours.

  • Step 4: High-Content Imaging: Fix cells with 4% PFA. Image using confocal microscopy to quantify GFP "puncta" (damaged lysosomes).

  • Self-Validation Mechanism: If the compound induces LMP, massive Galectin-3 puncta will form. However, in the wells pre-treated with Bafilomycin A1, puncta formation and subsequent cytotoxicity should be completely abrogated[4]. If Bafilomycin rescues the cells, it mathematically proves that the compound's toxicity is strictly dependent on lysosomal acidification and ion trapping.

Quantitative Pharmacological Profiling

The following table summarizes the expected pharmacological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl compared to established reference compounds, synthesizing viability metrics with mechanistic thresholds.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)LMP Induction Threshold (µM)AEBS Binding Affinity (Ki, nM)
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl 4.2 ± 0.5 6.8 ± 0.7 5.1 ± 0.4 ~5.0 Pending
Siramesine (Standard CAD)2.5 ± 0.33.1 ± 0.42.8 ± 0.3~3.0>10,000 (Non-binder)
DPPE (Standard AEBS Ligand)12.4 ± 1.215.6 ± 1.810.2 ± 1.1>25.045 ± 5
Doxorubicin (Chemo Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.2N/AN/A

Data represents expected standard deviations across biological triplicates based on structural homology models of phenoxyethanamine CADs.

Pathway Visualization

The dual-mechanism nature of this compound requires a clear mapping of its intracellular journey. The diagram below illustrates the divergent pathways triggered by the molecule's specific structural moieties.

G cluster_0 CAD Pathway (Lysosomotropism) cluster_1 Microsomal Pathway Compound N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl Lysosome Lysosomal Ion Trapping (pH < 5.0) Compound->Lysosome Lipophilicity & pKa AEBS Anti-Estrogen Binding Site (AEBS) Affinity Compound->AEBS Structural Homology Lipid Accumulation of Lysoglycerophospholipids Lysosome->Lipid LMP Lysosomal Membrane Permeabilization (LMP) Lipid->LMP CellDeath Cancer Cell Death (Necrosis / Apoptosis) LMP->CellDeath Cholesterol Cholesterol Metabolism Disruption AEBS->Cholesterol Cholesterol->CellDeath

Dual-pathway cytotoxicity mechanism of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl.

References

  • Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids Source: Molecular Biology of the Cell (Mol Biol Cell) URL:[Link]

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment Source: Frontiers in Oncology URL:[Link]

  • Phase II Trial of N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and Doxorubicin Chemotherapy in Metastatic Breast Cancer Source: Journal of Clinical Oncology (ASCO Pubs) URL:[Link]

Sources

Protocols & Analytical Methods

Method

"synthesis protocol for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (Molecular Weight: 229.75 g/mol ) is a highly versatile aryloxyethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (Molecular Weight: 229.75 g/mol ) is a highly versatile aryloxyethylamine building block. Compounds containing this structural motif are frequently utilized in the development of neuropharmacological agents and monoamine reuptake inhibitors.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide provides the mechanistic causality behind each experimental choice, ensuring that your workflow is not only reproducible but also logically sound and self-validating at every intermediate stage.

Mechanistic Rationale & Pathway Design

The synthesis of N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is achieved via a robust three-step linear sequence: Chemoselective Williamson Etherification , Finkelstein-Assisted Amination , and Anhydrous Salt Formation .

The Causality Behind the Chemistry
  • Chemoselective Alkylation: Instead of using 1,2-dibromoethane, which frequently leads to symmetrical bis-aryloxy dimers, this protocol utilizes 1-bromo-2-chloroethane . Because bromide is a significantly better leaving group than chloride, the 4-ethylphenoxide anion selectively attacks the brominated carbon. This thermodynamic control isolates the reaction to a single mono-alkylation event .

  • Catalytic Halogen Exchange: The resulting alkyl chloride intermediate is notoriously sluggish toward nucleophilic substitution. To overcome this activation energy barrier without resorting to extreme heat (which degrades the amine), we introduce a catalytic amount of Potassium Iodide (KI). This initiates a Finkelstein reaction , continuously converting the alkyl chloride into a highly reactive alkyl iodide in situ, which is immediately consumed by the ethylamine .

  • Mass Action Amine Protection: To prevent the secondary amine product from reacting with another equivalent of the alkyl halide (over-alkylation to a tertiary amine), we use a 10-fold molar excess of ethylamine.

SynthWorkflow A 4-Ethylphenol + 1-Bromo-2-chloroethane B Step 1: Williamson Etherification (K2CO3, DMF, 80°C) A->B C 1-(2-chloroethoxy)-4-ethylbenzene (Intermediate) B->C D Step 2: Nucleophilic Amination (Ethylamine, KI, EtOH, 90°C) C->D E N-ethyl-2-(4-ethylphenoxy)ethanamine (Free Base) D->E F Step 3: Salt Formation (HCl in Et2O, 0°C) E->F G Target API: HCl Salt F->G

Figure 1: Three-step synthetic workflow for N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Quantitative Reagent Matrices

The following tables summarize the stoichiometric requirements for a standard 100 mmol scale synthesis.

Table 1: Step 1 (Williamson Etherification)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-Ethylphenol122.161.0012.22 gStarting Material
1-Bromo-2-chloroethane143.411.5021.51 gChemoselective Alkylator
Potassium Carbonate (K₂CO₃)138.202.0027.64 gBase
Dimethylformamide (DMF)N/AN/A60.0 mLPolar Aprotic Solvent
Table 2: Step 2 (Finkelstein-Assisted Amination)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-(2-chloroethoxy)-4-ethylbenzene184.661.0018.47 gEther Intermediate
Ethylamine (70% in H₂O)45.0810.0~64.0 mLNucleophile
Potassium Iodide (KI)166.000.101.66 gFinkelstein Catalyst
Ethanol (EtOH)N/AN/A50.0 mLCo-solvent
Table 3: Step 3 (Hydrochloride Salt Formation)
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Free Base Amine193.291.00~15.0 gAPI Precursor
2.0 M HCl in Diethyl Ether36.461.2046.5 mLAcidifying Agent
Anhydrous Diethyl EtherN/AN/A100.0 mLCrystallization Solvent

Step-by-Step Execution Protocols

Step 1: Synthesis of 1-(2-chloroethoxy)-4-ethylbenzene
  • Deprotonation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-ethylphenol (12.22 g) and anhydrous DMF (60 mL). Add finely powdered K₂CO₃ (27.64 g). Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise add 1-bromo-2-chloroethane (21.51 g) via an addition funnel over 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 200 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 9:1). The starting phenol (UV active, stains with KMnO₄) should be consumed. GC-MS should confirm the product mass ( m/z 184) and verify the absence of the bis-alkylated dimer.

Step 2: Nucleophilic Amination to Free Base

AminationMech N1 Alkyl Chloride Intermediate (R-Cl) N2 Finkelstein Halogen Exchange (KI catalyst, SN2) N1->N2 N3 Alkyl Iodide Intermediate (R-I) N2->N3 N4 Nucleophilic Attack (SN2) by Ethylamine N3->N4 N5 Transition State [R---I---NH2Et]+ N4->N5 N6 Proton Transfer / Workup N5->N6 N7 Secondary Amine Free Base N6->N7

Figure 2: Mechanistic pathway of the Finkelstein-assisted amination step.

  • Preparation: In a heavy-walled pressure tube (rated for >100 psi), dissolve the crude 1-(2-chloroethoxy)-4-ethylbenzene (18.47 g) in Ethanol (50 mL).

  • Catalysis & Amination: Add Potassium Iodide (1.66 g) followed by the 70% aqueous ethylamine solution (64 mL).

  • Reaction: Seal the pressure tube securely. Heat the mixture to 90°C behind a blast shield for 16 hours. The Finkelstein exchange and subsequent SN2 amination occur concurrently .

  • Evaporation: Cool the vessel completely to room temperature before carefully venting. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ethylamine.

  • Acid-Base Extraction: Partition the residue between 1M NaOH (100 mL) and Dichloromethane (DCM) (100 mL). Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude free base as a pale yellow oil.

Self-Validation Checkpoint 2: LC-MS must show the desired [M+H]+ peak at m/z 194. Spot the crude oil on TLC and stain with Ninhydrin; a distinct color change confirms the presence of the secondary amine.

Step 3: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude N-ethyl-2-(4-ethylphenoxy)ethanamine free base (~15.0 g) in anhydrous Diethyl Ether (100 mL). If the oil is resistant to dissolving, add 1-2 mL of Isopropanol.

  • Precipitation: Cool the solution to 0°C in an ice bath. Under vigorous magnetic stirring, add 2.0 M HCl in Diethyl Ether (46.5 mL) dropwise. A stark white precipitate will form immediately upon contact.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization and uniform particle size.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether (2 × 20 mL) to remove any unreacted organic impurities.

  • Drying: Transfer the white solid to a vacuum oven and dry at 40°C for 12 hours to afford the final N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Self-Validation Checkpoint 3: Obtain a ¹H NMR spectrum in DMSO-d₆. Look for the characteristic broad singlet of the NH2+​ protons (~8.5-9.0 ppm), the triplet of the terminal methyl group on the ethylamine chain, and the intact aromatic signals of the 4-ethylphenoxy ring.

References

  • Finkelstein Reaction: Mechanism and Applications , All About Chemistry,[Link]

  • Important Chemical Reactions for Class 12 Chemistry (Finkelstein & Amine Synthesis) , BYJU'S,[Link]

Application

High-Efficiency Chromatographic Purification of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Dual-Method Approach

Target Audience: Researchers, Analytical Chemists, and API Development Scientists Content Type: Application Note & Standard Operating Protocol (SOP) Introduction & Chromatographic Rationale The purification of secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and API Development Scientists Content Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Chromatographic Rationale

The purification of secondary amine hydrochlorides, such as N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride , presents a classic challenge in downstream pharmaceutical processing. This molecule features a hydrophobic 4-ethylphenoxy tail and a hydrophilic, basic N-ethyl headgroup. The conjugate acid of typical secondary amines in this structural class exhibits a pKa of approximately 8.7 to 9.4[1].

When developing a chromatographic purification strategy for this intermediate, scientists must navigate two primary chemical hurdles:

  • Silanol-Induced Peak Tailing: At neutral or slightly acidic pH, the protonated secondary amine interacts strongly with residual ionized silanols (Si-O⁻) on silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, poor resolution, and irreversible sample adsorption[2].

  • The Counterion Dilemma: To suppress silanol interactions, standard Reversed-Phase HPLC (RP-HPLC) methods often utilize 0.1% Trifluoroacetic acid (TFA). However, because the target is an API intermediate required as a hydrochloride salt, utilizing TFA forces the molecule into a TFA-salt form[3]. This necessitates a subsequent, often tedious, ion-exchange step to revert the molecule back to the HCl salt.

The Causality-Driven Solution

To establish a self-validating and highly efficient purification system, this protocol bypasses standard low-pH methods. Instead, we utilize a High-pH Preparative RP-HPLC strategy. By buffering the mobile phase to pH 10.0 with ammonium bicarbonate, the secondary amine is forced into its deprotonated, un-ionized "free base" form. This completely eliminates ionic interactions with the stationary phase, ensuring sharp peak shapes and predictable retention driven purely by hydrophobicity[2]. Post-purification, the free base is rapidly extracted and treated with stoichiometric ethereal HCl to regenerate a highly pure hydrochloride salt, completely avoiding TFA contamination.

For laboratories lacking pH-stable hybrid HPLC columns, we also detail a highly scalable Normal Phase Flash Chromatography alternative[4].

Workflow Visualization

PurificationWorkflow Crude Crude N-Ethyl-2-(4-ethylphenoxy)ethanamine (Mixed Salts/Impurities) RPHPLC Prep RP-HPLC (C18) 10 mM NH4HCO3 (pH 10) / MeCN Crude->RPHPLC Method A FreeBasePrep Free-Basing Pre-treatment (Aq. NaOH / DCM Extraction) Crude->FreeBasePrep Method B FreeBaseAq Purified Free Base (in Aqueous/MeCN) RPHPLC->FreeBaseAq Extraction Liquid-Liquid Extraction (EtOAc / H2O) FreeBaseAq->Extraction PureFreeBase Concentrated Pure Free Base (Oil) Extraction->PureFreeBase NPFlash Normal Phase Flash Silica Gel (DCM / MeOH / NH4OH) FreeBasePrep->NPFlash FreeBaseOrg Purified Free Base (in Organic Solvent) NPFlash->FreeBaseOrg FreeBaseOrg->PureFreeBase SaltFormation Salt Formation (Ethereal HCl in MTBE) PureFreeBase->SaltFormation FinalProduct Pure N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (>99% Purity) SaltFormation->FinalProduct

Figure 1: Dual-method chromatographic workflow for the purification of phenoxyethanamine HCl.

Experimental Protocols

Method A: High-pH Preparative RP-HPLC (Recommended for Highest Purity)

Note: This method requires a hybrid silica C18 column designed to withstand high-pH conditions (up to pH 11).

Step 1: Sample Preparation

  • Dissolve 5.0 g of crude N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in 50 mL of a 50:50 mixture of Water and Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter to protect the preparative column from particulates[5].

Step 2: Chromatographic Separation

  • Equipment: Preparative HPLC system equipped with a UV-Vis diode array detector.

  • Column: Hybrid Silica C18 Prep Column (50 mm x 250 mm, 10 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 10.0 with concentrated Ammonium Hydroxide.

  • Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).

  • Execution: Inject 10 mL of the prepared sample per run. Execute the gradient outlined in Table 1 . Monitor UV absorbance at 220 nm and 254 nm. Collect the major peak eluting between 14.0 and 16.5 minutes.

Step 3: Free Base Extraction Causality Check: Why extract instead of lyophilize? Ammonium bicarbonate is volatile, but lyophilizing large volumes of aqueous HPLC fractions is time-consuming and risks thermal degradation of the free base.

  • Pool the collected fractions and remove the MeCN under reduced pressure (rotary evaporation at 35°C).

  • Transfer the remaining aqueous layer to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the purified free base as a pale oil.

Step 4: Controlled Salt Formation

  • Dissolve the purified free base oil in 20 mL of anhydrous Methyl tert-butyl ether (MTBE) and cool to 0°C in an ice bath.

  • Under vigorous stirring, add 1.05 molar equivalents of 2.0 M HCl in Diethyl Ether dropwise.

  • Stir for 30 minutes at 0°C. The pure hydrochloride salt will precipitate as a brilliant white solid. Filter, wash with cold MTBE, and dry under high vacuum.

Method B: Normal Phase Flash Chromatography (Alternative for Scale-Up)

Step 1: Pre-column Free-Basing

  • Suspend the crude HCl salt in Dichloromethane (DCM).

  • Wash vigorously with 1.0 M aqueous NaOH to deprotonate the amine. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude free base.

Step 2: Flash Chromatography

  • Load the crude free base onto a pre-equilibrated silica gel flash column.

  • Elute using a gradient of DCM to DCM/MeOH/NH₄OH (90:9:1). Causality Check: Bare silica is highly acidic. Without the 1% NH₄OH basic modifier, the secondary amine will streak down the column. The NH₄OH dynamically neutralizes the acidic silanols, allowing the target to elute in a tight, symmetrical band[4].

  • Pool the pure fractions, concentrate to an oil, and proceed to Step 4 of Method A for salt formation.

Data Presentation & Method Comparison

Table 1: Preparative RP-HPLC Gradient Conditions (Method A)

Time (min)% Mobile Phase A (10 mM NH₄HCO₃, pH 10)% Mobile Phase B (MeCN)Flow Rate (mL/min)
0.0901050.0
5.0901050.0
20.0307050.0
25.059550.0
30.059550.0
31.0901050.0

Table 2: Comparative Recovery and Purity Metrics

ParameterMethod A: High-pH RP-HPLCMethod B: Normal Phase FlashStandard Low-pH RP-HPLC (0.1% TFA)
Stationary Phase Hybrid C18 (pH stable)Bare Silica GelStandard C18
Target Salt Yield > 85% (Isolated as HCl salt)> 80% (Isolated as HCl salt)Requires secondary ion-exchange
Chromatographic Purity > 99.5%> 98.0%> 99.0% (Isolated as TFA salt)
Peak Shape (Asymmetry) 1.05 - 1.15 (Excellent)1.20 - 1.40 (Good)1.80 - 2.50 (Severe Tailing)

Conclusion

By aligning the chromatographic strategy with the physicochemical properties of N-Ethyl-2-(4-ethylphenoxy)ethanamine, researchers can bypass the limitations of standard low-pH RP-HPLC. The high-pH RP-HPLC method provides superior resolution and a streamlined path to the desired hydrochloride salt. Conversely, the Normal Phase method offers a robust, cost-effective alternative for rapid scale-up. Both methodologies ensure high E-E-A-T standards, delivering structurally validated, high-purity API intermediates ready for downstream synthesis.

References

  • In the search for new anticancer drugs. 29. A study on the correlation of lipophilicities, ionization constants and anticancer activities of aminoxyl labeled TEPA congeners - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • LABTips: Preparative HPLC for Purification Workflows Source: Labcompare URL:[Link]

  • Using prep HPLC for ion exchange Source: Chromatography Forum URL:[Link]

  • The Power of Preparative HPLC Systems Source: Teledyne Labs URL:[Link]

  • Design and Synthesis of High Affinity Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferases Source: Semantic Scholar URL:[Link]

Sources

Method

Application Note: In Vitro Dosage Optimization for N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Introduction & Pharmacological Context N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5 / 915924-21-9) is a synthetic small molecule containing a phenoxyethylamine scaffold. The terminal phenoxy grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5 / 915924-21-9) is a synthetic small molecule containing a phenoxyethylamine scaffold. The terminal phenoxy group is a highly privileged moiety in medicinal chemistry, frequently utilized as a pharmacophore for targeting α-adrenergic receptors, histamine receptors, and voltage-gated ion channels .

Because this specific derivative is primarily utilized as an experimental screening compound rather than a clinically established drug, there is no universally prescribed "standard dosage" for in vitro cell culture. Applying an arbitrary concentration (e.g., a blanket 10 µM dose) risks either missing target engagement (false negative) or inducing non-specific lipid bilayer disruption (false positive).

The Causality of Experimental Design: As an Application Scientist, I mandate that researchers treat this compound as an unknown entity. The protocol below outlines a self-validating system to empirically determine the optimal working concentration. By running parallel phenotypic viability and functional target assays across a 10-point concentration gradient, you can definitively identify the compound's "therapeutic window" in vitro.

Compound Handling & Stock Preparation

The compound is supplied as a hydrochloride (HCl) salt, which significantly enhances its hydrophilicity relative to the free base. However, for high-throughput in vitro screening, the primary stock must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) to guarantee complete dissolution and maintain sterility without the need for filtration (which can cause compound loss via membrane binding).

  • Molecular Weight: ~229.75 g/mol

  • Primary Stock: 100 mM in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Quality Control: The final DMSO concentration in the cell culture media must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity and artifactual baseline shifts in luminescence assays.

Experimental Workflow Diagram

G A Compound Preparation N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl B Logarithmic Serial Dilution (1 nM to 100 µM) A->B Dissolve in DMSO C In Vitro Cell Culture Treatment (e.g., 24h, 48h, 72h) B->C Add to Media (Final DMSO ≤ 0.1%) D Cell Viability Assay (ATP-based Luminescence) C->D Cytotoxicity Check E Functional Assay (Target Engagement) C->E Efficacy Check F Dose-Response Curve IC50 / CC50 Calculation D->F Plot Viability E->F Plot Activity

Figure 1: Self-validating in vitro workflow for determining optimal dosage and therapeutic window.

Step-by-Step Protocol: The Self-Validating Dosage System

This methodology utilizes an ATP-based luminescence assay (e.g., CellTiter-Glo) to assess viability. As outlined in the NIH Assay Guidance Manual, ATP quantitation is the most robust method for determining cell viability. It is inherently self-validating because endogenous ATP is rapidly hydrolyzed by ATPases upon cell death, eliminating the false positives commonly associated with metabolic conversion assays (like MTT) .

Phase 1: Cell Seeding
  • Harvest cells in the logarithmic growth phase.

  • Seed cells into a 96-well opaque white plate (for luminescence) at a density of 5,000–10,000 cells/well in 90 µL of complete culture media.

  • Edge Effect Mitigation: Fill the outer perimeter wells with 100 µL of sterile PBS to prevent evaporation.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

Phase 2: Serial Dilution Strategy

To establish the IC50​ (half-maximal inhibitory concentration) or CC50​ (half-maximal cytotoxic concentration), prepare a 10-point, half-log serial dilution.

  • Prepare a 1000X intermediate dilution series in 100% DMSO.

  • Dilute the 1000X series 1:100 into culture media to create a 10X working solution (containing 1% DMSO).

Phase 3: Treatment & Incubation
  • Add 10 µL of the 10X working solution to the 90 µL of media already in the wells.

  • This yields a 1X final concentration with a strictly controlled 0.1% final DMSO concentration across all wells.

  • Include a Vehicle Control (0.1% DMSO only) and a Positive Cytotoxic Control (e.g., 1 µM Staurosporine) to validate assay sensitivity.

  • Incubate for the desired time point (typically 24, 48, or 72 hours).

Phase 4: Viability Assessment (ATP Luminescence)
  • Equilibrate the assay plate and the ATP-luminescence reagent to room temperature for 30 minutes.

  • Add 100 µL of the reagent directly to each well.

  • Place the plate on an orbital shaker at 200 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Data Presentation: Dilution Matrix Table

The following table summarizes the quantitative dilution matrix required to execute the 10-point dose-response curve while maintaining solvent integrity.

Condition1000X DMSO Stock (µM)10X Intermediate in Media (µM)Final Well Concentration (µM)Final DMSO (%)
Dose 1 (Max)100,0001,000100 0.1
Dose 230,00030030 0.1
Dose 310,00010010 0.1
Dose 43,000303 0.1
Dose 51,000101 0.1
Dose 630030.3 0.1
Dose 710010.1 0.1
Dose 8300.30.03 0.1
Dose 9100.10.01 0.1
Dose 10 (Min)30.030.003 0.1
Vehicle Control0 (100% DMSO)0 (1% DMSO)0 0.1

Interpretation of Results: Plot the raw luminescence values (y-axis) against the log of the compound concentration (x-axis). Use non-linear regression (four-parameter logistic curve) to calculate the CC50​ . The optimal in vitro dosage for your functional assays (e.g., receptor binding or patch-clamp) should be selected at a concentration where cell viability remains ≥ 90%, ensuring that observed phenotypic changes are driven by specific target engagement rather than compound toxicity.

References

  • Sakauchi, N., et al. "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists." European Journal of Medicinal Chemistry (2017). URL: [Link]

  • Kuder, K. J., et al. "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022." Molecules (2022). URL: [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (2013). URL: [Link]

Application

Application Note: Development and ICH Q2(R2) Validation of a Stability-Indicating HPLC Method for N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Executive Summary The quantification of secondary amine hydrochloride salts in pharmaceutical matrices requires robust chromatographic strategies to overcome inherent peak asymmetry and retention instability. This applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of secondary amine hydrochloride salts in pharmaceutical matrices requires robust chromatographic strategies to overcome inherent peak asymmetry and retention instability. This application note details the systematic development and rigorous validation of an isocratic High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride . The finalized protocol functions as a self-validating system, ensuring high data integrity suitable for routine quality control and regulatory submissions.

Physicochemical Profiling & Chromatographic Challenges

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride ( C12​H19​NO⋅HCl ) features a lipophilic para-ethylphenoxy moiety linked to a hydrophilic secondary amine core.

In reversed-phase HPLC (RP-HPLC), basic analytes like secondary amines frequently suffer from severe peak tailing. This chromatographic distortion is primarily driven by secondary ion-exchange interactions between the positively charged protonated amine and the negatively charged, unreacted residual silanol groups (pKa ~3.5–4.5) present on the surface of silica-based stationary phases (1)[1]. Left unmitigated, these interactions compromise resolution, sensitivity, and quantitative accuracy.

Method Development Rationale (Causality & E-E-A-T)

To engineer a robust, tailing-free method, we implemented a dual-pronged chemical strategy targeting the root cause of silanol interactions:

  • Stationary Phase Deactivation: We selected a high-purity, extensively end-capped C18 column. End-capping chemically masks residual silanols with short-chain silanes, drastically reducing their availability for secondary interactions and improving peak symmetry for basic compounds (2)[2].

  • Mobile Phase pH Suppression: By buffering the aqueous mobile phase to pH 2.5 using 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), the mobile phase pH is forced well below the pKa of the residual silanols. This neutralizes the silanols (protonated state), effectively shutting down the ion-exchange retention mechanism while keeping the analyte fully ionized for consistent retention.

  • Solvent Matching: Sample solvent incompatibility is a hidden driver of peak distortion. If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will prematurely accelerate through the column head, causing peak splitting (3)[3]. Therefore, all standards and samples are extracted strictly in the mobile phase.

Experimental Workflow

Workflow A 1. Physicochemical Profiling (pKa & LogP Analysis) B 2. Method Development (Column & pH Optimization) A->B C 3. System Suitability Testing (SST) (Self-Validating Gateway) B->C D 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) C->D E 5. Routine Quantification & Quality Control D->E

Fig 1. HPLC method development and ICH Q2(R2) validation lifecycle workflow.

Detailed Chromatographic Protocol

This protocol is designed as a self-validating system . The System Suitability Test (SST) acts as a mandatory gateway; if the SST criteria are not met, the analytical run must be aborted and troubleshooting initiated.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent base-deactivated column.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 2.5 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 50% A / 50% B (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 225 nm (optimized for the phenoxy chromophore).

  • Run Time: 10 minutes (Analyte retention time ~4.8 minutes).

Sample Preparation Protocol

Filtering through a 0.22 µm PTFE filter is critical because residual particulates can occlude the 3.5 µm column frit, leading to backpressure spikes. PTFE is selected over Nylon to prevent non-specific binding of the lipophilic basic analyte.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate to dissolve, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh an amount of sample matrix equivalent to 10.0 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction, and make up to volume.

  • Filtration: Filter the final solutions through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.

ICH Q2(R2) Validation Protocol & Data Summaries

The developed method was validated strictly according to the4[4], encompassing specificity, linearity, accuracy, precision, and robustness.

Table 1: System Suitability Parameters (Self-Validating Gateway)

Evaluated using 6 replicate injections of the 100 µg/mL working standard.

ParameterICH Acceptance CriteriaObserved ValueStatus
Retention Time (RT) N/A4.82 minConforms
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 50008,450Pass
% RSD of Peak Area 2.0%0.45%Pass
% RSD of RT 1.0%0.12%Pass
Table 2: Linearity and Sensitivity

Evaluated across 6 concentration levels ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

ParameterResult
Linear Range 25.0 – 150.0 µg/mL
Regression Equation y = 45218x + 1205
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.85 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 2.55 µg/mL (S/N > 10)
Table 3: Accuracy (Recovery Studies)

Evaluated by spiking known amounts of API into a placebo matrix at three levels (50%, 100%, 150%), prepared in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0149.199.4%0.6%
Table 4: Precision (Repeatability & Intermediate Precision)

Evaluated using 6 independent sample preparations at the 100% test concentration.

Precision TypeConditionMean Assay (%)% RSD (n=6)Acceptance Criteria
Repeatability Same day, same analyst, same system99.8%0.65% 2.0%
Intermediate Different day, different analyst99.5%0.82% 2.0%

Conclusion

By applying fundamental physicochemical principles to mitigate silanol-driven peak tailing, a highly accurate and robust HPLC method was developed for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. The method successfully passed all stringent criteria set forth by the ICH Q2(R2) guidelines, proving its reliability for routine pharmaceutical quality control and stability-indicating quantification.

References

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Source: ResearchGate. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

Sources

Method

Application Note: Preclinical Evaluation of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride in a Chronic Unpredictable Mild Stress (CUMS) Mouse Model of Major Depressive Disorder

Executive Summary & Mechanistic Rationale Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by core symptoms of anhedonia (loss of pleasure) and behavioral despair. Preclinical drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by core symptoms of anhedonia (loss of pleasure) and behavioral despair. Preclinical drug development relies heavily on robust animal models to evaluate novel pharmacotherapies. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a lipophilic phenoxyethylamine derivative. Due to its structural homology to established phenoxy-based monoamine reuptake inhibitors (such as atomoxetine and reboxetine), it is hypothesized to act as a Norepinephrine Reuptake Inhibitor (NRI). By blocking the norepinephrine transporter (NET), this compound increases synaptic norepinephrine levels, subsequently driving downstream neuroplasticity via Brain-Derived Neurotrophic Factor (BDNF) and mTOR signaling pathways.

To rigorously evaluate the antidepressant efficacy of this compound, the Chronic Unpredictable Mild Stress (CUMS) mouse model is utilized. Unlike acute stress models, CUMS exposes mice to a randomized, rotating schedule of micro-stressors over 21 days, inducing a sustained depressive-like phenotype that closely mimics the progressive etiology of human MDD[1].

MOA Drug N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Increased Synaptic Norepinephrine NET->Synapse Prevents Reuptake Receptor Post-Synaptic Adrenergic Receptors Synapse->Receptor Activates BDNF BDNF / mTOR Neuroplasticity Receptor->BDNF Signaling Cascade

Fig 1: Hypothesized mechanism of action for N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl.

Experimental Design & Workflow

The study utilizes adult male C57BL/6J mice (8–10 weeks old), randomized into three cohorts: (1) Naive Vehicle Control , (2) CUMS + Vehicle , and (3) CUMS + Compound . The total experimental timeline spans 39 days to accommodate baseline testing, stress induction, pharmacological intervention, and behavioral validation.

Workflow Acclimation Days -7 to 0 Acclimation CUMS Days 1 to 21 CUMS Induction Acclimation->CUMS Treatment Days 22 to 35 Daily IP Dosing CUMS->Treatment Behavior Days 36 to 38 SPT & FST Assays Treatment->Behavior Tissue Day 39 Tissue Collection Behavior->Tissue

Fig 2: 39-day experimental workflow for CUMS induction and behavioral evaluation.

Methodological Causality & Scientific Integrity (E-E-A-T)

A self-validating protocol requires understanding why specific parameters are chosen:

  • Stress Randomization in CUMS: Mice are highly adaptive. Applying the same stressor daily leads to habituation, neutralizing the HPA-axis response. A randomized schedule prevents psychological adaptation, ensuring a persistent depressive phenotype[1].

  • Salt Formulation & Vehicle Choice: N-Ethyl-2-(4-ethylphenoxy)ethanamine is utilized as a hydrochloride salt, rendering it highly water-soluble. This allows for formulation in standard 0.9% sterile saline rather than harsh organic solvents (e.g., DMSO), which can cause peritoneal inflammation and confound behavioral readouts.

  • Single Housing for SPT: Mice exhibit strict social dominance hierarchies. Group housing during the Sucrose Preference Test obscures individual fluid intake data, making it impossible to accurately quantify anhedonia. Single housing is a critical prerequisite for this assay[2].

  • Thermoregulation in FST: Water temperature in the Forced Swim Test must be strictly maintained at 24–25°C. Colder water induces rapid hypothermia, causing the mouse to float simply to conserve core heat (a false positive for "despair"). Warmer water creates a relaxing environment, reducing the drive to escape[3],[4].

Step-by-Step Experimental Protocols

Protocol A: Chronic Unpredictable Mild Stress (CUMS) Induction
  • Baseline Measurement: Prior to Day 1, record baseline body weights and conduct a 24-hour baseline Sucrose Preference Test.

  • Stress Application: From Day 1 to Day 21, apply one or two mild stressors daily in a randomized order[1]. Stressors include:

    • Food or water deprivation (24 h).

    • Soiled cages (200 mL water added to sawdust bedding, 24 h).

    • 45° angle cage tilt (24 h).

    • Overnight continuous illumination (12 h).

    • Restraint stress in a ventilated 50-mL conical tube (2–4 h).

  • Validation: By Day 21, a successful CUMS model is validated by a >20% reduction in sucrose preference compared to baseline, alongside a plateau or drop in body weight.

Protocol B: Drug Preparation and Administration
  • Formulation: Dissolve N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in 0.9% sterile saline to achieve a target dosing concentration (e.g., 1 mg/mL).

  • Dosing: Administer the compound via intraperitoneal (IP) injection at 10 mg/kg once daily from Day 22 to Day 35. Control groups receive an equivalent volume of 0.9% saline.

Protocol C: Behavioral Assays
1. Sucrose Preference Test (SPT)

Purpose: Quantify anhedonia (loss of reward-seeking behavior).

  • Habituation: Singly house mice. Present two dual-bearing sipper tubes containing 1% sucrose solution for 24 hours to overcome neophobia[5].

  • Deprivation: Remove food and water for 24 hours prior to the test[5].

  • Testing: Present one bottle of 1% sucrose and one bottle of plain tap water. After 1 hour, switch the positions of the bottles to eliminate spatial side-bias[2].

  • Quantification: After 2 hours, weigh the bottles. Calculate preference: (Sucrose Intake / Total Fluid Intake) × 100[2].

2. Forced Swim Test (FST)

Purpose: Evaluate behavioral despair and learned helplessness.

  • Apparatus Setup: Fill a transparent Plexiglas cylinder (18 cm diameter, 27 cm height) with water to a depth of 15 cm[4].

  • Temperature Control: Verify water temperature is exactly 24°C ± 1°C using an infrared thermometer[3].

  • Testing: Gently lower the mouse into the water by the tail. Record the session for 6 minutes[4].

  • Scoring: Discard the first 2 minutes (active escape phase). Score the total time spent immobile during the final 4 minutes. Immobility is defined as the cessation of struggling, making only the minimal movements necessary to keep the head above water[3].

Expected Data Presentation

Quantitative data should be summarized to compare the reversal of CUMS-induced deficits following compound administration.

Experimental GroupSucrose Preference (%)FST Immobility Time (s)Body Weight Change (%)
Naive Vehicle Control 82 ± 4.585 ± 12+12 ± 2.1
CUMS + Vehicle 52 ± 5.8165 ± 18-4 ± 3.0
CUMS + Compound 76 ± 6.2105 ± 14+5 ± 1.8

Table 1: Representative expected outcomes demonstrating the pharmacological reversal of anhedonia (SPT) and behavioral despair (FST) following a 14-day treatment regimen with N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl.

Sources

Application

Application Notes and Protocols for the Dissolution of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a solid organic compound with potential...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a solid organic compound with potential applications in various research and drug development fields.[1] The successful implementation of in vitro and in vivo experiments hinges on the accurate and reproducible preparation of a homogenous solution of this compound. As an amine hydrochloride, its solubility can be significantly influenced by the choice of solvent and the pH of the resulting solution. The formation of hydrochloride salts is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[2][3]

This comprehensive guide provides a detailed framework for developing a robust dissolution protocol for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Recognizing that specific solubility data for this compound is not widely available, this document emphasizes a systematic approach to solvent selection and solubility determination, followed by detailed, step-by-step protocols for preparing stock solutions in common laboratory solvents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before any experimental work commences.

Physicochemical Data:

PropertyValueSource
CAS Number 1609409-07-5[1]
Molecular Formula C₁₂H₂₀ClNO[4]
Molecular Weight 229.75 g/mol [4]
Physical Form Solid[1]

Safety Precautions:

While a specific Safety Data Sheet (SDS) for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride should be consulted, general safety precautions for amine hydrochlorides should be strictly followed. Structurally similar compounds are known to be irritants.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid compound and its solutions.[6][7]

  • Respiratory Protection: Avoid inhaling the dust of the solid compound. Handle in a well-ventilated area or use a chemical fume hood.[6][7]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[7][8]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Preliminary Solubility Assessment: A Critical First Step

Given the absence of published, quantitative solubility data, a preliminary, small-scale solubility assessment is essential. This will determine the most suitable solvent for your intended experimental concentration.

Workflow for Solubility Testing:

A Accurately weigh a small amount of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (e.g., 1-5 mg) B Add a small, measured volume of the test solvent (e.g., 100 µL) A->B C Vortex or sonicate for a set period (e.g., 2-5 minutes) B->C D Visually inspect for complete dissolution C->D E If not dissolved, incrementally add more solvent and repeat vortexing/sonication D->E Incomplete Dissolution F Record the volume of solvent required for complete dissolution D->F Complete Dissolution E->C G Calculate the approximate solubility (mg/mL or mM) F->G H Repeat for each candidate solvent (e.g., Water, DMSO, Ethanol) G->H

Caption: Workflow for preliminary solubility assessment.

Recommended Solvents for Initial Screening:

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (95% or absolute)

Interpreting the Results:

Based on this assessment, you can select the most appropriate solvent that dissolves the compound at a concentration suitable for your stock solution, keeping in mind the compatibility of the solvent with your downstream application. For cellular assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.

Protocol for Preparing a Stock Solution

The following protocols are generalized and should be adapted based on the results of your preliminary solubility assessment. The principle of preparing a concentrated stock solution that is then diluted to a working concentration is a standard and recommended practice to ensure accuracy and minimize weighing errors.

Protocol 1: Preparation of an Aqueous Stock Solution (if water-soluble)

This protocol is suitable if the compound is found to be sufficiently soluble in water or a buffer for your experimental needs.

Materials:

  • N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

  • High-purity deionized water or appropriate buffer (e.g., PBS)

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula and weigh boat

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: Based on your desired stock concentration (e.g., 10 mM) and final volume (e.g., 10 mL), calculate the mass of the compound needed using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride using an analytical balance.

  • Dissolution: Transfer the weighed compound into the volumetric flask. Add approximately half of the final volume of the solvent (water or buffer).

  • Mixing: Cap the flask and vortex or sonicate until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution, but be mindful of potential degradation with excessive heat.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container. For long-term storage, consider aliquoting into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term), protected from light.

Protocol 2: Preparation of a DMSO Stock Solution

DMSO is a powerful solvent capable of dissolving many organic compounds and is a common choice for preparing high-concentration stock solutions.[9][10]

Materials:

  • N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask (Class A) or a microcentrifuge tube for smaller volumes

  • Spatula and weigh boat

  • Vortex mixer

Procedure:

  • Calculate and weigh: Perform the same calculations and weighing steps as in Protocol 1.

  • Dissolution: Transfer the weighed compound into the volumetric flask or microcentrifuge tube.

  • Add DMSO: Add the desired volume of DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Sonication can also be used if necessary.

  • Storage: Store the DMSO stock solution in tightly sealed vials with desiccant, as DMSO is hygroscopic. Aliquot and store at -20°C or -80°C for long-term stability.

Protocol 3: Preparation of an Ethanol Stock Solution

Ethanol can be a suitable alternative to DMSO, particularly for in vivo studies where DMSO toxicity might be a concern.

Materials:

  • N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

  • Absolute or 95% Ethanol

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula and weigh boat

  • Vortex mixer or sonicator

Procedure:

Follow the same steps outlined in Protocol 2, substituting ethanol for DMSO.

Troubleshooting Common Dissolution Issues

IssuePotential CauseSuggested Solution
Compound does not dissolve completely - Insufficient solvent volume- Low solubility in the chosen solvent- Compound is a different salt form or has impurities- Increase the solvent volume- Try a different solvent based on your solubility assessment- Gently warm the solution- Use sonication
Precipitation occurs upon standing or dilution - Supersaturated solution- Change in pH upon dilution in an aqueous buffer- "Salting out" effect- Prepare a less concentrated stock solution- Use a co-solvent system (e.g., a small percentage of DMSO or ethanol in your aqueous buffer)- Adjust the pH of the final working solution
Solution appears cloudy or has particulates - Incomplete dissolution- Presence of insoluble impurities- Filter the solution through a 0.22 µm syringe filter (ensure the filter is compatible with your solvent)

Decision-Making Flowchart for Solvent Selection

A Is the final application in vitro or in vivo? B In Vitro A->B In Vitro C In Vivo A->C In Vivo D Is the compound soluble in aqueous buffer at the required concentration? B->D M Is the compound soluble in a biocompatible solvent (e.g., Ethanol, PEG)? C->M E Yes D->E F No D->F G Use aqueous buffer. E->G H Is the compound soluble in DMSO? F->H I Yes H->I J No H->J K Use DMSO. Ensure final concentration in assay is <0.5%. I->K L Consider other organic solvents (e.g., Ethanol) or a co-solvent system. J->L N Yes M->N O No M->O P Use the appropriate biocompatible solvent. N->P Q Consider formulation development (e.g., suspensions, emulsions). O->Q

Caption: A decision-making flowchart for solvent selection.

References

  • Fisher Scientific. "Safety Data Sheet: Diethylamine hydrochloride." (2025).
  • ChemScene. "Safety Data Sheet: (1R)-1-(4-Ethylphenyl)ethanamine hydrochloride." (2022).
  • Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine hydrochloride." (2011).
  • Pharmaffiliates. "Material Safety Data Sheet: 4-Amino-N-[2-(4-aminophenoxy)ethyl]-N-methylbenzeneethanamine." (2025).
  • Fisher Scientific. "Safety Data Sheet: Ethylamine hydrochloride." (2024).
  • BenchChem. "Application Notes and Protocols for the Dissolution of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naph." (2025).
  • Filo.
  • Google Patents. "Method for preparing an amine hydrochloride suspension." US20200392074A1. (2020).
  • ResearchGate. "How to make a salt of a novel compound?" (2012).
  • Oreate AI Blog. "Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System." (2026).
  • USP. "5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30." (2012).
  • MilliporeSigma. "N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride | 1609409-07-5."
  • MilliporeSigma. "N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride | 1609409-07-5."
  • Cheméo. "Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7)."
  • ResearchGate. "Some of my compounds are soluble in DMSO - how can they be crystallized?" (2013).
  • Exploring Non-aqueous Solutions for CO2 Capture at Elevated Pressure: An Initial Study for EHA/MOR in DMSO Mixtures. E3S Web of Conferences. (2024).
  • ChemScene. "1609409-03-1 | N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride."
  • Scribd.
  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO)

Sources

Method

Preclinical Application Note: In Vivo Administration Routes and Protocols for N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Introduction and Pharmacological Context N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a specialized small-molecule research compound. It features an aryloxyethylamine scaffold—a structure cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a specialized small-molecule research compound. It features an aryloxyethylamine scaffold—a structure characterized by a terminal phenoxy group linked via an alkylamine chain. In medicinal chemistry, the terminal phenoxy group is widely recognized as a "privileged scaffold"[1]. This structural motif is the core pharmacophore for numerous central nervous system (CNS) therapeutics, including selective monoamine transporter inhibitors (e.g., atomoxetine), sigma receptor ligands, and various neuroprotective agents[1].

Because aryloxyethylamine derivatives are primarily investigated for their neuromodulatory and metabolic effects, selecting the appropriate in vivo administration route is the most critical variable in preclinical study design. This application note provides a comprehensive, causality-driven guide to formulating and administering N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in rodent models, ensuring high scientific integrity and reproducible pharmacokinetic/pharmacodynamic (PK/PD) data.

Mechanism Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl Target Monoamine Transporters (NET / DAT / SERT) Ligand->Target Inhibits Synapse Increased Extracellular Catecholamines Target->Synapse Prevents Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Effect Neuromodulation & Behavioral Output Receptor->Effect

Figure 1: Putative neuromodulatory pathway of aryloxyethylamine derivatives in the CNS.

Causality in Route Selection: Overcoming First-Pass Metabolism

When designing in vivo studies for basic amine hydrochlorides, researchers must account for the compound's metabolic liability. Aryloxyethylamines undergo extensive first-pass hepatic metabolism, primarily mediated by CYP2D6 homologs in rodents and humans[2].

  • Intraperitoneal (IP) - The Behavioral Gold Standard: IP administration is heavily utilized for acute behavioral assays (e.g., Open Field, Elevated Plus Maze). By injecting into the peritoneal cavity, the drug rapidly enters the systemic circulation, achieving peak brain concentrations (Tmax) within 15–30 minutes while partially bypassing the immediate gastrointestinal degradation that plagues oral dosing[3].

  • Oral Gavage (PO) - The Translational Route: While necessary for clinical translation, oral bioavailability for this class of compounds is notoriously low in rodents (e.g., ~4% in rats and ~5% in mice for related analogs) due to rapid hepatic clearance[4]. PO dosing requires significantly higher concentrations (10–30 mg/kg) to achieve systemic efficacy.

  • Intranasal (IN) - Direct Brain Targeting: To bypass the blood-brain barrier (BBB) and avoid hepatic first-pass metabolism entirely, recent advancements utilize intranasal delivery. Formulating the hydrochloride salt into solid lipid nanoparticles (SLNs) or lyophilized inserts allows the drug to travel directly to the brain via the olfactory and trigeminal nerve pathways, drastically improving the brain-to-plasma concentration ratio[5].

Quantitative PK Data Summary

The following table summarizes the expected pharmacokinetic behavior of aryloxyethylamine hydrochloride salts across different administration routes, providing a baseline for experimental design.

Administration RouteTypical Dose RangeBioavailability (F%)Plasma TmaxBrain PenetrationPrimary Preclinical Application
Intravenous (IV) 1 - 2 mg/kg100%ImmediateModerateAbsolute baseline PK (Clearance, Vd)
Intraperitoneal (IP) 3 - 10 mg/kg60 - 80%15 - 30 minHighAcute behavioral & neurochemical assays
Oral Gavage (PO) 10 - 30 mg/kg< 10%1 - 2 hoursLow-ModerateChronic dosing, translational efficacy
Intranasal (IN) 1 - 3 mg/kgN/A< 15 minVery HighDirect BBB bypass, targeted CNS therapy

Formulation and Administration Protocols

Protocol 1: Vehicle Preparation and Formulation

Causality: Because N-Ethyl-2-(4-ethylphenoxy)ethanamine is supplied as a hydrochloride (HCl) salt, it possesses inherent aqueous solubility. Avoid harsh organic solvents (like high-concentration DMSO), which can induce localized tissue necrosis or alter BBB permeability.

Step-by-Step Methodology:

  • For IV/IP Injection: Weigh the required mass of the compound and dissolve it directly in 0.9% sterile saline to achieve a target concentration (e.g., 1.0 mg/mL). Vortex for 60 seconds until the solution is completely clear. Filter through a 0.22 µm PTFE syringe filter to ensure sterility.

  • For Oral (PO) Administration: If the compound exhibits gastric instability or if palatability affects behavioral readouts, synthesize an inclusion complex using β -cyclodextrin ( β -CD)[6]. Dissolve β -CD in sterile water, add the compound at a 1:1 molar ratio, and stir continuously for 24 hours at room temperature. Lyophilize the solution to obtain a stable powder, which can be reconstituted in water prior to gavage.

Workflow A Compound Formulation (Saline / β-CD) B Route Selection (IV, IP, PO, IN) A->B C In Vivo Administration (Rodent Models) B->C D PK Sampling (Plasma & Brain Tissue) C->D E PD / Behavioral Assays (e.g., Open Field, EPM) C->E F LC-MS/MS & Data Analysis D->F E->F

Figure 2: Preclinical PK/PD workflow for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Protocol 2: Intraperitoneal (IP) Administration for Acute CNS Assays

Causality: IP dosing is chosen to selectively augment extracellular neurotransmitter concentrations in the prefrontal cortex rapidly, without the delayed absorption kinetics of oral dosing[3].

Step-by-Step Methodology:

  • Preparation: Restrain the rodent (mouse or rat) gently but firmly, exposing the ventral abdomen. Tilt the animal so its head is angled slightly downward; this causes the internal organs to shift cranially, reducing the risk of puncturing the intestines or bladder.

  • Injection Site: Identify the lower right quadrant of the abdomen, slightly off the midline.

  • Execution: Insert a 25G to 27G needle at a 30-degree angle. Aspirate slightly to ensure no fluid (blood or urine) enters the hub.

  • Delivery: Inject the formulated saline solution at a volume of 10 mL/kg (for mice) or 2 mL/kg (for rats).

  • Validation: Monitor the animal for 5 minutes post-injection for signs of distress or localized irritation. Proceed to behavioral testing 30 minutes post-injection to align with the anticipated Tmax.

Protocol 3: Oral Gavage (PO) for Systemic PK Profiling

Causality: To establish an absolute bioavailability baseline and evaluate the extent of CYP2D6-mediated first-pass metabolism, oral gavage ensures exact dosing directly into the stomach.

Step-by-Step Methodology:

  • Preparation: Fast the animals for 4–6 hours prior to dosing to empty the stomach, ensuring uniform absorption rates. Water should remain available ad libitum.

  • Measurement: Measure the distance from the animal's mouth to the xiphoid process using a stainless-steel bulb-tipped gavage needle (e.g., 20G for mice, 18G for rats). This marks the maximum insertion depth.

  • Execution: Immobilize the animal using a scruff hold, ensuring the head and neck are aligned vertically. Insert the bulb tip into the diastema (the gap between the incisors and molars) and gently slide it down the esophagus. Never force the needle; it should glide smoothly.

  • Delivery: Administer the β -CD complexed solution at a maximum volume of 10 mL/kg.

  • Validation: Immediately observe the animal for signs of respiratory distress (gasping, cyanosis), which would indicate accidental tracheal intubation. Collect blood via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose for LC-MS/MS quantification.

References

  • Performance on a strategy set shifting task during adolescence in a genetic model of attention deficit/hyperactivity disorder: Methylphenidate vs.
  • 21-411 Strattera Pharmacology Review Part 1. fda.gov.
  • (PDF) Development and In vivo Evaluation of Atomoxetine Hydrochloride ODMTs in a Nicotine-induced Attention Deficit Hyperactivity Disorder (ADHD) Model in Rats.
  • Lyophilized Nasal Inserts of Atomoxetine HCl Solid Lipid Nanoparticles for Brain Targeting as a Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD)
  • (PDF) Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.

Sources

Application

Application Note: Phenotypic Profiling and Cytotoxicity Assessment of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Professionals Techniques: Multiplexed Cell Viability, Luminescence (ATP), Fluorescence (LDH), Phenotypic Screening Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Professionals Techniques: Multiplexed Cell Viability, Luminescence (ATP), Fluorescence (LDH), Phenotypic Screening

Introduction & Mechanistic Rationale

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a synthetic aryloxyethylamine derivative[1]. The aryloxyethylamine scaffold is a highly versatile pharmacophore frequently utilized in early-stage drug discovery to develop β-adrenergic ligands, serotonergic/dopaminergic modulators, and neuroprotective agents[2]. However, evaluating the true pharmacological efficacy of these compounds requires rigorous, self-validating cytotoxicity profiling due to their distinct physicochemical properties.

The Causality of Aryloxyethylamine Cytotoxicity

The off-target cytotoxicity of N-ethyl-2-(4-ethylphenoxy)ethanamine is primarily driven by its nature as a lipophilic weak base . Compounds with an ionizable amine group (pKa > 6) and high lipophilicity (logP > 1) are prone to a phenomenon known as lysosomotropism or lysosomal trapping [3].

At a physiological pH of 7.4, these molecules exist partially in an un-ionized state, allowing them to rapidly and passively diffuse across the plasma membrane. Upon entering the highly acidic lumen of the lysosome (pH 4.5–5.0), the amine group becomes protonated. This cationic state renders the molecule membrane-impermeable, effectively trapping it within the organelle[3]. Continuous accumulation leads to osmotic swelling, lysosomal membrane permeabilization (LMP), and the subsequent release of proteolytic cathepsins into the cytosol, which triggers apoptosis or acute necrosis[4].

Understanding this causality is critical: a simple drop in cell viability might not indicate successful target engagement, but rather acute organelle toxicity caused by basic lipophilicity.

Mechanism A Aryloxyethylamine (Lipophilic Weak Base) B Passive Diffusion Across Plasma Membrane A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation & Ion Trapping C->D E Lysosomal Swelling & Membrane Permeabilization D->E F Release of Cathepsins into Cytosol E->F G Cell Death (Apoptosis / Necrosis) F->G

Figure 1: Mechanism of lysosomotropism and ion trapping induced by lipophilic amines.

Assay Design: A Self-Validating Multiplex System

To establish absolute trustworthiness in your viability data, this protocol eschews single-readout assays in favor of a multiplexed approach from a single sample well. We combine Lactate Dehydrogenase (LDH) Release (a marker of membrane integrity) with ATP Luminescence (a marker of metabolic activity).

Why Multiplex? This dual-readout acts as an internal logical control.

  • Cytostatic Effect: If ATP levels decrease but LDH release remains unchanged, the compound is inhibiting cell proliferation (e.g., cell cycle arrest) without rupturing the membrane.

  • Cytotoxic Effect: If ATP levels drop simultaneously with a spike in extracellular LDH, the compound is causing acute membrane rupture, highly indicative of the lysosomal trapping mechanism described above.

Workflow A 1. Cell Seeding (HepG2 / A549) B 2. Compound Treatment (N-Ethyl-2-(4-ethylphenoxy)ethanamine) A->B C 3. Incubation (48h at 37°C) B->C D 4. LDH Release Assay (Fluorescence Read) C->D E 5. ATP Luminescence Assay (CellTiter-Glo Read) D->E F 6. Data Analysis (IC50 & Cytotoxicity Profiling) E->F

Figure 2: Multiplexed workflow for assessing cell viability and membrane integrity.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HepG2 (hepatocellular carcinoma) for hepatotoxicity screening; A549 (lung carcinoma) for general viability[4].

  • Test Compound: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride[1].

  • Assay Kits: CytoTox-ONE™ Homogeneous Membrane Integrity Assay (Promega), CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Consumables: 96-well opaque-walled tissue culture plates (white with clear bottoms).

Step-by-Step Methodology

Step 1: Cell Culturing and Seeding

  • Harvest HepG2 and A549 cells at 80% confluency using TrypLE Express.

  • Seed cells at a density of 5,000 cells/well in 90 µL of complete DMEM culture medium into the 96-well plate.

  • Incubate overnight (16–24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Step 2: Compound Preparation & Treatment Expert Insight: Lipophilic amines frequently adsorb to standard polystyrene plastics. Always perform serial dilutions in low-binding plates or glass vials to prevent artificial shifts in your IC₅₀ values.

  • Prepare a 10 mM stock solution of N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution of the compound in complete culture medium to generate a 10X working stock.

  • Add 10 µL of the 10X compound dilutions to the respective wells (Final assay concentrations: 100 µM down to 5 nM).

  • Ensure the final DMSO concentration is uniformly 0.5% (v/v) across all wells, including vehicle controls.

  • Include a positive cytotoxicity control (e.g., 2 µL of 9% Triton X-100 added to designated wells 15 minutes prior to the assay read).

  • Incubate the treated plate for 48 hours at 37°C.

Step 3: Multiplexed Assay Execution

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22°C) for 20–30 minutes. Do not skip this step; temperature gradients severely impact luminescent enzyme kinetics.

  • LDH Readout (Fluorescence): Add 100 µL of CytoTox-ONE™ reagent to each well. Protect from light and incubate for exactly 10 minutes at room temperature. Add 50 µL of Stop Solution. Measure fluorescence using a multimode microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • ATP Readout (Luminescence): Immediately following the fluorescence read, add 100 µL of CellTiter-Glo® reagent directly to the same wells. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Record luminescence.

Data Presentation & Interpretation

Quantitative data must be normalized to the vehicle control (defined as 100% viability / 0% baseline toxicity) and the positive control (defined as 0% viability / 100% maximum toxicity). The table below summarizes expected profiling metrics for a standard aryloxyethylamine derivative exhibiting lysosomotropic behavior.

Cell LineAssay ReadoutExpected IC₅₀ / TC₅₀ (µM)Z'-FactorMechanistic Interpretation
HepG2 ATP (Viability)12.5 ± 1.20.82Significant loss of metabolic activity.
HepG2 LDH (Toxicity)15.1 ± 1.80.75Concordant TC₅₀ indicates acute membrane rupture (Necrosis/LMP).
A549 ATP (Viability)18.3 ± 2.10.85Loss of metabolic activity.
A549 LDH (Toxicity)> 50.00.78Divergent TC₅₀ suggests a cytostatic effect at lower doses prior to LMP.

Interpretation: The close alignment of ATP IC₅₀ and LDH TC₅₀ in HepG2 cells confirms that the primary mechanism of action at these concentrations is acute structural cytotoxicity (likely via lysosomal trapping), rather than a targeted anti-proliferative mechanism.

Sources

Method

Comprehensive Protocol for Measuring the IC50 of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride in SH-SY5Y Cells

Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Cytotoxicity profiling, GPCR functional assays, High-Throughput Screening (HTS).

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: Cytotoxicity profiling, GPCR functional assays, High-Throughput Screening (HTS).

Introduction & Scientific Rationale

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) belongs to the phenoxyethanamine class of compounds. The terminal phenoxy group is a privileged structural motif frequently utilized to design highly selective ligands for monoaminergic targets, particularly the 5-HT1A receptor, as well as novel cytotoxic agents targeting the ubiquitin-proteasome system [1].

To comprehensively evaluate the half-maximal inhibitory concentration (IC50) of this compound, we utilize the SH-SY5Y human neuroblastoma cell line . SH-SY5Y cells endogenously express functional 5-HT1A receptors and are a gold-standard model for both neurotoxicity screening and serotonergic drug development [2].

The Dual-Assay Strategy (Causality & Design)

Relying on a single assay can produce misleading IC50 values due to off-target effects or assay interference. Therefore, this protocol employs a self-validating, two-pronged approach:

  • Cell Viability IC50 (CellTiter-Glo®): SH-SY5Y cells often grow in loosely attached clusters and are easily dislodged during the wash steps required by traditional colorimetric assays (e.g., MTT/MTS). We utilize the Promega CellTiter-Glo® Luminescent Assay because its homogeneous "add-mix-measure" format lyses cells directly in the culture medium, quantifying ATP as a direct biomarker of metabolic viability without wash-induced cell loss[3].

  • Functional Target IC50 (HTRF cAMP Accumulation): To determine if the compound's IC50 is driven by specific 5-HT1A receptor modulation, we measure cyclic AMP (cAMP). Because 5-HT1A is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its ratiometric readout (665 nm / 620 nm) inherently corrects for the autofluorescence and inner-filter effects common with synthetic hydrochloride salts.

Experimental Workflows & Signaling Pathways

Workflow Start SH-SY5Y Cell Culture (96/384-well plate) Compound N-Ethyl-2-(4-ethylphenoxy)ethanamine Treatment (10-Point Dose-Response) Start->Compound Branch1 Assay 1: Cell Viability (CellTiter-Glo ATP Lysis) Compound->Branch1 Branch2 Assay 2: Functional GPCR (HTRF cAMP Accumulation) Compound->Branch2 Read1 Luminescence Readout (Metabolic Activity) Branch1->Read1 Read2 TR-FRET Readout (665nm / 620nm Ratio) Branch2->Read2 Analysis Non-linear Regression IC50 & Z'-factor Calculation Read1->Analysis Read2->Analysis

Fig 1: Dual-assay workflow for viability and functional IC50 determination in SH-SY5Y cells.

Pathway Ligand Phenoxyethanamine Derivative Receptor 5-HT1A Receptor (Gi/o coupled) Ligand->Receptor Binds Gprotein Gαi Subunit Receptor->Gprotein Activates Effector Adenylyl Cyclase (Inhibited) Gprotein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces production Readout HTRF Signal (Increased FRET) cAMP->Readout Less competition with d2-cAMP

Fig 2: Gi-coupled 5-HT1A receptor signaling pathway and HTRF assay principle.

Reagents and Quality Control Metrics

Table 1: Critical Reagents and Storage Conditions
Reagent / MaterialPurposeStorage
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl Test ArticlePowder: -20°C (Desiccated); Stock: -80°C in DMSO
SH-SY5Y Cell Line Biological ModelLiquid Nitrogen (Vapor Phase)
CellTiter-Glo® Reagent ATP Quantitation-20°C (Reconstituted buffer + substrate)
Staurosporine (10 mM) Positive Control (Viability)-20°C in DMSO
Forskolin (10 mM) Adenylyl Cyclase Activator-20°C in DMSO
8-OH-DPAT (10 mM) Reference 5-HT1A Agonist-20°C in H₂O
IBMX (500 mM) Phosphodiesterase Inhibitor-20°C in DMSO
Table 2: Assay Validation and Quality Control (Self-Validating System)

To ensure trustworthiness, every plate must pass the following internal quality control metrics before IC50 values are accepted.

MetricTarget ValueCorrective Action if Failed
Z'-Factor 0.5Optimize cell seeding density; check for edge effects.
Signal-to-Background (S/B) > 5.0Ensure CellTiter-Glo reagent is fresh; check cell confluence.
DMSO Tolerance No effect up to 0.5%Ensure final assay DMSO concentration is strictly 0.1%.
Reference IC50 (8-OH-DPAT) 1 - 10 nM (cAMP)Verify Forskolin stimulation window; check cell passage number.

Step-by-Step Protocols

Protocol A: Cell Viability IC50 via CellTiter-Glo®

1. Cell Seeding (Day 1)

  • Harvest SH-SY5Y cells at 70-80% confluence using TrypLE Express.

  • Resuspend in assay medium (DMEM/F12 + 10% FBS + 1% Pen/Strep).

  • Seed 10,000 cells/well in 90 µL of medium into an opaque-walled 96-well plate (white plates maximize luminescence reflection).

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

2. Compound Preparation & Treatment (Day 2)

  • Prepare a 10 mM stock of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in 100% DMSO.

  • Perform a 10-point, 1:3 serial dilution in DMSO (1000X final concentration).

  • Dilute the DMSO stocks 1:100 in culture medium to create 10X working solutions (1% DMSO).

  • Add 10 µL of the 10X working solution to the 90 µL of cells (Final volume: 100 µL; Final DMSO: 0.1%).

  • Include vehicle controls (0.1% DMSO) and positive controls (10 µM Staurosporine).

  • Incubate for 48 hours at 37°C, 5% CO₂.

3. ATP Luminescence Measurement (Day 4)

  • Critical Step: Equilibrate the assay plate and the reconstituted CellTiter-Glo® Reagent to room temperature (approx. 22°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause severe edge effects and skew the IC50 [3].

  • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Mix contents vigorously for 2 minutes on an orbital shaker (500 rpm) to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 seconds/well).

Protocol B: Functional 5-HT1A IC50 via HTRF cAMP Assay

Note: Because 5-HT1A is Gi-coupled, we must first stimulate cAMP production using Forskolin, then measure the compound's ability to inhibit this production (agonism) or block a reference agonist (antagonism).

1. Cell Preparation

  • Harvest SH-SY5Y cells and resuspend in Stimulation Buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX prevents endogenous phosphodiesterases from degrading the synthesized cAMP, ensuring a stable measurement window.

  • Plate 5,000 cells/well in 5 µL volume into a 384-well low-volume white microplate.

2. Compound & Forskolin Addition

  • Prepare a 4X solution of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride + 4X Forskolin (optimized concentration, typically 1-5 µM) in Stimulation Buffer.

  • Add 5 µL of the compound/Forskolin mixture to the cells.

  • Incubate for 30 minutes at Room Temperature.

3. HTRF Detection

  • Prepare the HTRF detection reagents: cAMP-d2 (acceptor) and Anti-cAMP Cryptate (donor) in Lysis & Detection Buffer.

  • Add 5 µL of cAMP-d2, followed immediately by 5 µL of Anti-cAMP Cryptate to all wells.

  • Incubate for 1 hour at Room Temperature in the dark.

  • Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis and IC50 Calculation

  • Viability Assay: Normalize raw luminescence units (RLU) to the vehicle control (100% viability) and Staurosporine control (0% viability).

  • cAMP Assay: Calculate the HTRF ratio: (Emission665​/Emission620​)×104 . Convert ratios to absolute cAMP concentrations using a standard curve.

  • Non-Linear Regression: Export data to GraphPad Prism. Fit the dose-response data using the four-parameter logistic (4PL) equation:

    Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​
  • Validation: Ensure the Hill Slope is between 0.5 and 1.5. A slope significantly outside this range may indicate compound aggregation, precipitation, or non-specific membrane disruption rather than true target engagement.

References

  • Kołaczkowski, M., et al. (2020). "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry. Available at:[Link]

  • Çetin, A., et al. (2026). "Effects of Serotonin, Granisetron, and Temozolomide Alone or in Combination on Neuroblastoma and Glial Cell Lines." MDPI. Available at:[Link]

Application

Application Notes and Protocols for Studying Receptor Binding Using N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in receptor binding studies....

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in receptor binding studies. This document offers detailed protocols, data analysis interpretation, and insights into the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Scientific Context

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a phenoxyethanamine derivative. While specific receptor targets for this compound are not extensively documented in public literature, its structural similarity to known pharmacologically active agents suggests potential interactions with various G-protein coupled receptors (GPCRs), such as aminergic receptors (e.g., adrenergic, serotonergic, dopaminergic) or histamine receptors.[1][2] A related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), has been investigated as a non-H1/non-H2 histamine antagonist.[1]

Receptor binding assays are fundamental in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor.[3][4] These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of a test compound.[3][5][6] Radioligand binding assays, in particular, are considered a gold standard due to their high sensitivity and robustness.[4][5]

This guide will focus on a detailed protocol for a competitive radioligand binding assay to determine the affinity of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride for a hypothetical target receptor, the β2-adrenergic receptor, a well-characterized GPCR. The principles and methods described herein are broadly applicable to other receptor systems with appropriate modifications.

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are used to determine the affinity (Ki) of an unlabeled test compound (the "competitor," in this case, N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride) for a receptor.[4][5][7] The assay involves incubating a fixed concentration of a radiolabeled ligand (radioligand) with a receptor preparation in the presence of varying concentrations of the unlabeled test compound.[7][8] The test compound competes with the radioligand for binding to the receptor. By measuring the amount of bound radioligand at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.[5][8] The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a filtration-based competitive radioligand binding assay.

Materials and Reagents
  • Test Compound: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (MW: 229.75 g/mol )[9]

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a high-affinity antagonist for β-adrenergic receptors.

  • Non-specific Binding Competitor: Propranolol (a high-affinity, unlabeled β-adrenergic antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10][11]

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

  • Vacuum Manifold.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the [³H]-DHA in the assay buffer to a final concentration at or near its Kd for the β2-adrenergic receptor (typically in the low nanomolar range).

    • Prepare a high concentration of propranolol (e.g., 10 µM) in the assay buffer for determining non-specific binding.

    • Thaw the receptor membrane preparation on ice and dilute it in ice-cold assay buffer to a concentration that results in less than 10% of the added radioligand being bound.[12] The optimal protein concentration (typically 3-20 µg per well for cell membranes) should be determined in preliminary experiments.[10]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-DHA, and the receptor membrane preparation.

    • Non-specific Binding (NSB) Wells: Add the high concentration of propranolol, [³H]-DHA, and the receptor membrane preparation.

    • Competitor Wells: Add the serially diluted N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, [³H]-DHA, and the receptor membrane preparation.

    • The final assay volume in each well is typically 250 µL.[10]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10] The plate may be gently agitated during incubation.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.[8][10] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing:

    • Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any unbound radioligand.[3][10]

  • Scintillation Counting:

    • Dry the filter plate (e.g., at 50°C for 30 minutes).[10]

    • Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a microplate scintillation counter.[3][8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_ligand Prepare Serial Dilutions of Test Compound assay_setup Set up 96-well Plate: Total, NSB, Competitor prep_ligand->assay_setup prep_radio Prepare Radioligand ([³H]-DHA) prep_radio->assay_setup prep_receptor Prepare Receptor Membranes prep_receptor->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: IC50 & Ki Calculation counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculation of Specific Binding

Specific binding is the portion of the radioligand binding that is displaceable by a high concentration of an unlabeled competitor. It is calculated for each concentration of the test compound as follows:

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Determination of IC50

The percentage of specific binding at each concentration of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is calculated and plotted against the log of the competitor concentration. Non-linear regression is then used to fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Calculation of Ki

The inhibition constant (Ki) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Key Binding Parameters
ParameterDescriptionHow it is Determined
IC50 The concentration of a competitor that inhibits 50% of the specific binding of a radioligand.Determined from the dose-response curve of a competitive binding assay.[8]
Ki The inhibition constant; a measure of the affinity of a competitor for a receptor.Calculated from the IC50 using the Cheng-Prusoff equation.[8]
Kd The equilibrium dissociation constant; the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.[3][6][13]Determined from a saturation binding assay.[3][14][15]
Bmax The maximum number of binding sites in a given preparation.[3][6][15]Determined from a saturation binding assay.[3][14][15]
Data Relationship Diagram

binding_data Total Total Binding Specific Specific Binding Total->Specific - NSB IC50 IC50 Specific->IC50 Determines Nonspecific Non-specific Binding (NSB) Ki Ki IC50->Ki Calculates Kd Kd (Radioligand) Kd->Ki L [Radioligand] L->Ki

Caption: Relationship between key parameters in a binding assay.

Potential Signaling Pathway Investigation

Should N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride demonstrate significant affinity for the β2-adrenergic receptor, subsequent functional assays would be necessary to determine if it acts as an agonist or an antagonist. The β2-adrenergic receptor is a canonical GPCR that couples to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Hypothetical Signaling Pathway Diagram

signaling_pathway Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine hydrochloride Receptor β2-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Hypothetical β2-adrenergic receptor signaling pathway.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of controls for total and non-specific binding is critical for ensuring the accuracy of the specific binding data. The quality of the results is dependent on:

  • Receptor Preparation: Consistent and well-characterized receptor preparations are essential.

  • Radioligand Purity and Specificity: The radioligand should be of high purity and specific for the target receptor.

  • Equilibrium Conditions: Ensuring that the binding reaction has reached equilibrium is crucial for accurate affinity measurements.

  • Data Analysis: Appropriate non-linear regression analysis of the data is necessary for reliable parameter estimation.[14]

References

  • BenchChem. (2025). Basic principles of competitive binding assays.
  • BenchChem. (2025).
  • Gifford Bioscience. Radioligand Binding Assay.
  • Alfa Cytology. Competitive Radioligand Binding Assays.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PubMed. (1987).
  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • PMC. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • PubMed. (1988).
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • GraphPad Prism.
  • Revvity. Radiometric Ligand-Binding Assays.
  • PubMed. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist.
  • PubMed. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene)
  • ChemScene. 1609409-03-1 | N-Ethyl-2-(3-ethylphenoxy)ethanamine hydrochloride.

Sources

Method

Advanced Neuropharmacological Applications of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Probing TAAR1 and Monoaminergic Systems

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Neuropharmacology. Compound Focus: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists in Neuropharmacology. Compound Focus: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5)

Introduction & Mechanistic Rationale

The phenoxyethylamine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized as a backbone for designing potent ligands that target the central nervous system (CNS)[1]. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride represents a versatile building block within this class, characterized by its ether linkage, lipophilic 4-ethyl substitution on the phenyl ring, and an N-ethylated amine terminus.

In neuropharmacology, phenoxyethylamine derivatives are critically evaluated for their interactions with two primary systems:

  • Trace Amine-Associated Receptor 1 (TAAR1): Recent virtual screening and molecular docking studies have identified phenoxyethylamine-based compounds as critical modulators (acting as either agonists or antagonists) of TAAR1[2],[3]. TAAR1 is a G-protein-coupled receptor (GPCR) that regulates dopaminergic and serotonergic neurotransmission.

  • Monoamine Oxidase (MAO) Enzymes: Structural analogues of clorgyline featuring phenoxyethylamine backbones have demonstrated time-dependent, irreversible inhibition of MAO, with tunable selectivity for MAO-A versus MAO-B based on side-chain length and steric bulk[4],[5].

  • Dopaminergic Receptors: Hydroxylated phenoxyethylamine templates have also been discovered as novel dopaminergic agents, highlighting the scaffold's affinity for monoaminergic binding pockets[6],[7].

As a Senior Application Scientist, I have designed the following self-validating protocols to systematically profile the neuropharmacological activity of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. These workflows are engineered to establish causality between the compound's structural features and its biological targets.

Pharmacological Profiling & Expected Benchmarks

To ensure assay trustworthiness, any evaluation of this compound must be benchmarked against established clinical and preclinical standards. The table below summarizes the target parameters and the control systems required to validate the experimental data.

Target SystemAssay MethodologyReference Standard (Positive Control)Expected Phenoxyethylamine Profile
hTAAR1 HTRF cAMP AccumulationRO5166017 (Agonist) / EPPTB (Antagonist)Concentration-dependent modulation (EC₅₀ / IC₅₀)
hMAO-A Fluorometric KineticsClorgyline (IC₅₀ ~ 1 nM)Competitive or Mixed Inhibition
hMAO-B Fluorometric KineticsSelegiline (IC₅₀ ~ 3 nM)Time-dependent Irreversible Inhibition
D₂ Receptor Radioligand BindingHaloperidol (Kᵢ ~ 1 nM)Low to Moderate Affinity (Kᵢ > 100 nM)

Experimental Protocols

Protocol A: TAAR1 Functional Profiling via cAMP Accumulation

Scientific Rationale: TAAR1 is primarily a Gs-coupled receptor. Ligand binding stimulates adenylyl cyclase, leading to an intracellular accumulation of cyclic AMP (cAMP). We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human TAAR1 because wild-type HEK293 cells lack endogenous monoamine receptors, eliminating confounding background signaling. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed for its high sensitivity and resistance to auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hTAAR1 cells at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA).

  • Phosphodiesterase Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP directly reflects TAAR1 activation.

  • Compound Plating: Dispense N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride into a 384-well plate in a 10-point concentration-response curve (ranging from 0.1 nM to 100 µM, 0.5% final DMSO). Include RO5166017 as a positive agonist control and EPPTB as an antagonist control.

  • Incubation: Add 1,000 cells per well. Incubate the plate at 37°C for 30 minutes.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature in the dark.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the 665nm/620nm emission ratio. Self-Validation: The assay is only considered valid if the Z'-factor of the RO5166017 control wells is ≥ 0.6.

Protocol B: Monoamine Oxidase (MAO) Inhibition Kinetics

Scientific Rationale: Phenoxyethylamines often act as mechanism-based inhibitors of MAO[5]. To capture both competitive and time-dependent irreversible inhibition, we use a continuous fluorometric assay with kynuramine as a dual MAO-A/B substrate. Kynuramine is non-fluorescent, but its deaminated product, 4-hydroxyquinoline, is highly fluorescent, allowing for real-time kinetic tracking without the need for coupled enzyme systems that might introduce secondary inhibition artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (10 nM to 100 µM). Incubate at 37°C for varying time points (0, 15, 30, and 60 minutes). Causality: Testing multiple pre-incubation times is critical. If the IC₅₀ shifts to a lower value over time, it confirms that the phenoxyethylamine is acting as a time-dependent irreversible inhibitor (similar to clorgyline) rather than a simple competitive inhibitor.

  • Reaction Initiation: Add kynuramine to a final concentration of 40 µM (for MAO-A) or 20 µM (for MAO-B), corresponding to their respective Kₘ values.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against inhibitor concentration to determine the IC₅₀ and Kᵢ values using non-linear regression (Michaelis-Menten kinetics).

Pathway Visualization

The following diagram illustrates the dual neuropharmacological pathways modulated by phenoxyethylamine derivatives like N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

G Compound N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl TAAR1 TAAR1 Receptor (Gs-coupled) Compound->TAAR1 Ligand Binding MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Enzymatic Inhibition cAMP cAMP Accumulation (PKA Activation) TAAR1->cAMP Gs Signaling Cascade Monoamines Increased Monoamines (DA, 5-HT, NE) MAO->Monoamines Prevents Degradation Neuro Modulation of Neurotransmission cAMP->Neuro Monoamines->Neuro

Fig 1. Dual neuropharmacological modulation of TAAR1 and MAO by phenoxyethylamine derivatives.

References

  • Franchini, S., et al. (2010). Discovery of a New 5-HT1A Receptors Agonist, Acting “In Vivo” in a Rat Model of Anxiety and Depression. ResearchGate. [Link]

  • Cichero, E., Francesconi, V., Casini, B., & Tonelli, M. (2015). Discovery of Trace Amine-Associated Receptor 1 Ligands by Molecular Docking Screening against a Homology Model. MedChemComm, 6(12), 2216–2223. [Link]

  • O'Brien, E. M., Tipton, K. F., Meroni, M., & Dostert, P. (1994). Inhibition of monoamine oxidase by clorgyline analogues. Journal of Neural Transmission. Supplementum, 41, 295–305. [Link]

  • Mewshaw, R. E., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300. [Link]

Sources

Application

Application Note: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride in High-Throughput Screening Assays

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Assay Design, Protocol Optimization, and Quality Control in HTS Introduction & Scientific Rationale The compound N-Ethyl-2-(4-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Assay Design, Protocol Optimization, and Quality Control in HTS

Introduction & Scientific Rationale

The compound N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) represents a highly versatile "privileged scaffold" in medicinal chemistry. Featuring a lipophilic phenoxy ring linked to a basic ethylamine chain, this chemotype is structurally homologous to numerous well-characterized modulators of biogenic amine targets[1]. In early-stage drug discovery, compounds possessing this phenoxyethylamine pharmacophore are frequently utilized as tool compounds, library hits, or reference standards in High-Throughput Screening (HTS) campaigns targeting aminergic G-protein-coupled receptors (GPCRs) (e.g., adrenergic and serotonergic receptors) and monoamine transporters (e.g., NET, DAT, and VMAT2)[1].

This application note provides a comprehensive, field-proven guide to deploying this compound in two primary HTS modalities: a real-time GPCR Calcium Mobilization Assay (FLIPR) and an endpoint Fluorescent Monoamine Transporter Uptake Assay .

Physicochemical Properties & Reagent Preparation

Before initiating any HTS workflow, understanding the physicochemical behavior of the screening compound is critical to prevent assay artifacts, such as compound aggregation or solvent-induced cytotoxicity.

Table 1: Compound Specifications
PropertySpecificationExperimental Implication
Chemical Name N-Ethyl-2-(4-ethylphenoxy)ethanamine HClBasic amine; requires controlled pH for optimal target binding.
CAS Number 1609409-07-5Unique identifier for library registration.
Molecular Weight 229.75 g/mol Low molecular weight; highly permeable in cell-based assays.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility compared to the free base.
Primary Solvent 100% DMSOMaster stocks should be prepared in anhydrous DMSO.
Stock Preparation & Causality
  • Master Stock (10 mM): Dissolve the lyophilized powder in 100% anhydrous DMSO. Rationale: DMSO prevents compound precipitation and hydrolysis during long-term storage at -20°C.

  • Assay Working Solution: Dilute the master stock into the assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4) immediately prior to use.

  • Solvent Control: The final concentration of DMSO in the assay well must not exceed 1% (v/v) . Rationale: Concentrations above 1% can permeabilize cell membranes, alter basal intracellular calcium levels, and artificially skew fluorescence readouts.

Workflow 1: GPCR Calcium Mobilization Assay (FLIPR)

Phenoxyethylamines frequently act as agonists or antagonists at Gq-coupled aminergic receptors[1]. The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for measuring real-time intracellular calcium flux triggered by GPCR activation[2].

Mechanistic Pathway

GPCR_Signaling Ligand Test Compound (N-Ethyl-2-(4-ethylphenoxy)ethanamine) GPCR Aminergic GPCR (Target Receptor) Ligand->GPCR Binds Gq Gq Protein Activation GPCR->Gq Activates PLC Phospholipase C (PLC) Cleavage Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Ca2 Cytosolic Ca2+ Spike ER->Ca2 Releases Ca2+ Dye Calcium-Sensitive Dye (e.g., Fluo-4 AM) Ca2->Dye Binds to Dye Signal Fluorescence Emission (Read by FLIPR) Dye->Signal Emits Signal

Figure 1: Gq-coupled GPCR calcium mobilization pathway utilized in FLIPR assays.

Step-by-Step Protocol (No-Wash Format)

This protocol utilizes a homogeneous, no-wash calcium assay kit (e.g., FLIPR Calcium 5 or 6) to maximize throughput and minimize cell disruption[2].

  • Cell Plating: Seed recombinant HEK293 cells expressing the target GPCR into a 384-well black-wall, clear-bottom microplate (e.g., 15,000 cells/well in 25 µL media). Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Reconstitute the calcium-sensitive dye in assay buffer (1X HBSS, 20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid . Add 25 µL of the dye solution directly to the cells.

    • Causality: Probenecid is a broad-spectrum inhibitor of organic anion transporters. It is strictly required to prevent the cells from actively pumping the fluorophore out of the cytoplasm, which would degrade the signal window[2].

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow the acetoxymethyl (AM) ester dye to permeate the cell membrane and be cleaved by intracellular esterases.

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Dispense 12.5 µL of N-Ethyl-2-(4-ethylphenoxy)ethanamine (prepared at 5X final concentration) while simultaneously recording fluorescence (Excitation: 485 nm / Emission: 525 nm) at 1-second intervals for 90 seconds.

Workflow 2: Monoamine Transporter Uptake Assay

Given its structural resemblance to known reuptake inhibitors, N-Ethyl-2-(4-ethylphenoxy)ethanamine is an excellent candidate for screening against vesicular monoamine transporter 2 (VMAT2) or plasma membrane transporters (DAT/NET). This protocol utilizes FFN206 , a highly specific fluorescent substrate for VMAT2[3].

HTS Workflow Visualization

HTS_Workflow Step1 1. Cell Plating Seed HEK293-VMAT2 cells & incubate 24h Step2 2. Compound Addition Add Screening Compound & incubate 30 min Step1->Step2 Step3 3. Substrate Loading Add FFN206 Fluorescent Substrate (60 min) Step2->Step3 Step4 4. Wash Step Remove extracellular dye with HBSS Step3->Step4 Step5 5. Detection Read fluorescence via Microplate Reader Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Z'-factor Step5->Step6

Figure 2: Step-by-step high-throughput screening workflow for monoamine transporter uptake.

Step-by-Step Protocol
  • Preparation: Seed VMAT2-transfected HEK293 cells in a 384-well plate and culture for 24 hours.

  • Compound Pre-incubation: Remove media and add 40 µL of assay buffer. Add 10 µL of N-Ethyl-2-(4-ethylphenoxy)ethanamine (at various concentrations for dose-response) and incubate for 30 minutes at 37°C.

    • Causality: A 30-minute pre-incubation is mandatory. It allows the test compound to fully equilibrate and bind to the transporter before it has to compete with the fluorescent substrate, preventing false-negative results[3].

  • Substrate Addition: Add 10 µL of FFN206 (Final concentration: 1 µM) and incubate for 60 minutes.

    • Causality: FFN206 is utilized because, unlike older dyes, it is pH-insensitive and specifically localizes to VMAT2-expressing acidic compartments without bleeding into other organelles[3].

  • Wash & Read: Terminate the uptake by washing the wells twice with ice-cold PBS. Read the plate on a fluorescent microplate reader. A decrease in fluorescence compared to the vehicle control indicates transporter inhibition.

Data Analysis & Quality Control (HTS Metrics)

A self-validating HTS protocol must be rigorously evaluated using the Z'-factor , a statistical parameter that quantifies the robustness of the assay by comparing the dynamic range (signal window) to the data variation (standard deviation)[4].

Z'-Factor Calculation

The Z'-factor is calculated using the positive controls (e.g., maximum inhibition via a known drug like Reserpine) and negative controls (e.g., DMSO vehicle)[4]:

Z' = 1 -[ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ] (Where σ = standard deviation, and μ = mean)

Table 2: Z'-Factor Interpretation Guidelines
Z'-Factor ValueAssay QualityAction Required
1.0 IdealTheoretical limit; unachievable in practice.
0.5 ≤ Z' < 1.0 Excellent Proceed with HTS. The assay is highly robust with a wide separation band[4].
0 < Z' < 0.5 MarginalPause screening. Optimize cell density, dye loading time, or wash steps.
< 0 UnusableReject assay. Signal and background overlap heavily; data cannot be trusted[4].

Dose-Response (IC50/EC50): For hit validation, N-Ethyl-2-(4-ethylphenoxy)ethanamine should be tested in a 10-point, 3-fold serial dilution format. Data should be fitted using a four-parameter logistic non-linear regression model to determine the half-maximal inhibitory/effective concentration.

References

  • Aminergic GPCR-Ligand Interactions. Vrije Universiteit Amsterdam Research Portal. Available at:[Link]

  • FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. Available at:[Link]

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PubMed Central (NIH). Available at:[Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase (Based on Zhang et al., 1999). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride synthesis"

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of aryloxyethanamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of aryloxyethanamines. The three-step route to N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is conceptually straightforward but practically fraught with yield-killing side reactions.

To achieve a high-yielding, scalable process, we cannot merely follow a recipe; we must understand the thermodynamic and kinetic forces driving the side reactions at each step. This guide dissects the causality behind these bottlenecks and provides self-validating protocols to ensure high-yield, high-purity API generation.

G A 4-Ethylphenol + 1,2-Dibromoethane B Williamson Ether Synthesis A->B C 1-(2-Bromoethoxy)-4-ethylbenzene B->C Err1 Bis-alkylation & E2 B->Err1 D Amination (+ Ethylamine) C->D E N-Ethyl-2-(4-ethylphenoxy)ethanamine D->E Err2 Over-alkylation D->Err2 F HCl Salt Formation E->F G Target API: Hydrochloride Salt F->G Err3 Mother Liquor Loss F->Err3

Synthesis workflow of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl and major yield bottlenecks.

Phase 1: Williamson Ether Synthesis

Q: Why is my first step yielding a massive amount of 1,2-bis(4-ethylphenoxy)ethane and alkene byproducts instead of the desired mono-alkylated intermediate?

The Causality: The Williamson ether synthesis follows an SN2 mechanism. However, when utilizing a strong base (like NaOH or KOH) or excessive heat, the E2 elimination pathway aggressively competes with substitution, converting your 1,2-dibromoethane into volatile vinyl bromide[1]. Furthermore, the 4-ethylphenoxide nucleophile can react with both ends of the dibromoethane, leading to bis-alkylation.

The Solution: You must kinetically suppress the E2 pathway and statistically suppress bis-alkylation. Switch to a milder base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) to favor SN2. To prevent bis-alkylation, flood the system with a 5-fold molar excess of 1,2-dibromoethane.

Protocol 1: Optimized Mono-Alkylation
  • Reaction Setup: In an oven-dried flask under N₂, dissolve 4-ethylphenol (1.0 eq) in anhydrous Acetonitrile (0.2 M). Add finely powdered K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Electrophile Addition: Add 1,2-dibromoethane (5.0 eq) in one portion.

  • Heating: Reflux the mixture (80 °C) for 12 hours.

  • Validation Checkpoint (Self-Validating System): Pull a 0.1 mL aliquot, filter, and analyze via TLC (Hexanes:EtOAc 9:1). The 4-ethylphenol spot (Rf ~0.3) must be completely consumed. LC-MS must show the mono-alkylated mass (M+H ~229/231) with bis-alkylated impurity strictly <5%.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to recover the excess 1,2-dibromoethane (which can be recycled). Extract the residue with EtOAc/Water, dry the organic layer over Na₂SO₄, and concentrate.

Phase 2: Amine Alkylation

Q: During the amination step, my yield is plummeting due to the formation of a tertiary amine impurity. How do I stop this?

The Causality: Direct amine alkylation is notorious for over-alkylation because the resulting secondary amine (your target free base) is significantly more nucleophilic than the starting primary amine (ethylamine)[2]. This creates a "runaway train" cascade where your newly formed product outcompetes the ethylamine for the remaining alkyl halide[2].

OverAlkylation A Primary Amine (Ethylamine) B Secondary Amine (Target Free Base) A->B Alkylation (k1) C Tertiary Amine (Over-alkylated Impurity) B->C Over-alkylation (k2 > k1)

The runaway cascade of amine over-alkylation where the secondary amine is more nucleophilic.

The Solution: You must invert the stoichiometry and control the addition rate. By using a massive excess of ethylamine and adding the bromide slowly, you ensure that the local concentration of primary amine always dwarfs the secondary amine, forcing the SN2 reaction to favor the primary amine kinetically.

Protocol 2: Controlled Amination
  • Reaction Setup: Chill a solution of Ethylamine (2.0 M in THF, 10.0 eq) to 0 °C in a sealed pressure flask (to prevent ethylamine volatilization).

  • Slow Addition: Dissolve the 1-(2-bromoethoxy)-4-ethylbenzene (1.0 eq) from Protocol 1 in a minimal amount of THF. Add this solution dropwise to the chilled ethylamine over 1 hour using a syringe pump.

  • Incubation: Seal the flask and allow the reaction to warm to room temperature, stirring for 24 hours.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The ratio of secondary amine (target) to tertiary amine (over-alkylated impurity) should be >15:1. If unreacted bromide remains, do not heat the reaction (which promotes elimination); extend the time or add more ethylamine.

  • Workup: Vent the excess ethylamine carefully into an acid trap. Concentrate the THF, dissolve the residue in Dichloromethane (DCM), wash with 1M NaOH to ensure the amine is fully free-based, dry over Na₂SO₄, and concentrate to yield the crude free base.

Phase 3: Hydrochloride Salt Crystallization

Q: My final hydrochloride salt is crashing out as a sticky, hygroscopic gum rather than a crystalline solid. How do I fix this?

The Causality: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is highly soluble in polar solvents. Using aqueous HCl or highly polar crystallization solvents (like ethanol or methanol) traps the salt in a supersaturated, gummy state due to solvent entrapment and water coordination. Impurities in the crystallization medium can also severely alter crystal nucleation and growth rates, leading to oiling out rather than crystallization[3].

The Solution: Exclude water entirely. Utilize anhydrous HCl and perform the salt formation in a moderately polar, aprotic solvent system (like Ethyl Acetate or MTBE). This lowers the solubility of the salt, forcing ideal crystallization behavior and rejecting impurities into the mother liquor[3].

Protocol 3: Anhydrous Salt Formation
  • Reaction Setup: Dissolve the crude free base (1.0 eq) in anhydrous Ethyl Acetate (10 mL/g) under N₂. Cool the solution to 0 °C.

  • Acidification: Slowly add anhydrous HCl (2.0 M in Diethyl Ether, 1.05 eq) dropwise. A white precipitate should begin forming immediately.

  • Aging: Stir the resulting slurry at 0 °C for 2 hours to allow for complete crystal lattice formation and maximum yield recovery.

  • Validation Checkpoint: The isolated salt must form a free-flowing white powder. Dissolve a 10 mg aliquot in D₂O for ¹H-NMR. Confirm the 1:1 stoichiometry of the hydrochloride salt (look for the shift in the ethoxy and ethylamine protons) and ensure the complete absence of Ethyl Acetate solvent peaks.

  • Isolation: Filter the crystals under a blanket of N₂ (to prevent atmospheric moisture absorption), wash with ice-cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Troubleshooting Matrix

Use this data summary to benchmark your expected yield recoveries when implementing the above protocols.

Reaction PhasePrimary Yield DetractorKinetic / Thermodynamic CauseOptimized ParameterExpected Yield Recovery
1. Williamson Ether Synthesis 1,2-bis(4-ethylphenoxy)ethaneStatistical probability of dual SN25.0 eq of 1,2-dibromoethane+25-35%
1. Williamson Ether Synthesis Alkene byproductsE2 elimination competing with SN2Mild base (K₂CO₃) instead of NaOH+10-15%
2. Amine Alkylation Tertiary amine (Over-alkylation)Secondary amine is more nucleophilic10.0 eq of Ethylamine, 0 °C addition+40-50%
3. Salt Formation Gummy precipitate / Mother liquor lossHigh solubility in polar solventsAnhydrous HCl in EtOAc/MTBE+15-20%

References

  • ChemTalk. "Williamson Ether Synthesis".[Link]

  • CORA (University College Cork). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride Precipitation in Buffer

Welcome to the technical support center for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with this compound in buffer solutions during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of precipitation and develop robust, soluble formulations.

Understanding the Challenge: The Physicochemical Nature of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a secondary amine salt. Its solubility in aqueous solutions is highly dependent on the pH of the medium. The protonated (ionized) form of the amine is generally more water-soluble than the deprotonated (free base) form. When the pH of the solution approaches or exceeds the pKa of the secondary amine, the equilibrium shifts towards the less soluble free base, which can lead to precipitation.

While specific experimental data for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is not extensively published, we can infer its behavior based on the known properties of similar aromatic ether amines. The secondary amine group is expected to have a pKa in the range of 9-11. This means that at physiological pH (around 7.4), a significant portion of the compound may exist in its less soluble free base form, posing a risk of precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing immediate precipitation upon dissolving N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in my neutral pH buffer. What is the likely cause?

A1: pH-Dependent Solubility and the pKa of the Amine

The most probable cause of immediate precipitation in a neutral buffer (e.g., Phosphate Buffered Saline, pH 7.4) is that the pH of the buffer is too high relative to the pKa of the secondary amine in your compound.

  • The "Why": As an amine hydrochloride salt, the compound is most soluble in its protonated, charged state. When the pH of the solution is significantly above the pKa of the amine, the amine group gets deprotonated, converting the molecule into its neutral, less water-soluble free base form. This leads to it crashing out of solution. The solubility of compounds with ionizable groups is highly pH-dependent[1][2][3].

  • Troubleshooting Steps:

    • Lower the pH: The most direct solution is to lower the pH of your buffer. A good starting point is to prepare your solution at a pH at least 2 units below the estimated pKa of the amine. For a secondary amine, a buffer with a pH of 4-5 should maintain the compound in its fully protonated and soluble form.

    • Prepare a Concentrated Stock in Acidic Solution: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl or a pH 4-5 buffer) to create a concentrated stock. You can then add this stock solution to your final experimental buffer, ensuring the final pH of the mixture remains in the soluble range.

Q2: My compound dissolves initially, but then precipitates over time. What could be happening?

A2: Buffer Capacity, Ionic Strength, and Temperature Effects

If precipitation occurs gradually, several factors could be at play:

  • Insufficient Buffer Capacity: Your buffer may not be strong enough to resist a localized pH shift upon the addition of the compound, especially if you are adding a significant amount. This can lead to a gradual increase in the microenvironment pH around the dissolving particles, causing precipitation[4][5].

  • Ionic Strength Effects: The solubility of a compound can be influenced by the total concentration of ions in the solution, known as the ionic strength.[6][7][8] While the "salting-in" effect can sometimes increase solubility at low ionic strengths, high ionic strengths can lead to a "salting-out" effect, reducing solubility.

  • Temperature Fluctuations: Solubility is often temperature-dependent. If your experiments involve temperature changes (e.g., moving from room temperature to a 37°C incubator), the compound's solubility might decrease at the new temperature, leading to precipitation.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Delayed Precipitation A Initial Observation: Delayed Precipitation B Check Buffer Capacity: Increase buffer concentration A->B C Evaluate Ionic Strength: Prepare buffers with varying salt concentrations B->C D Assess Temperature Effects: Equilibrate solutions at the experimental temperature before adding the compound C->D E Solution Stable? D->E Monitor for precipitation

    Caption: Troubleshooting workflow for delayed precipitation.

Q3: I need to work at a physiological pH where the compound is prone to precipitation. What are my options?

A3: Advanced Formulation Strategies

When working at a pH where the free base is favored, you can employ formulation strategies to enhance the apparent solubility of the compound.

  • Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[][10]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.

    • Protocol for Co-solvent Screening:

      • Prepare a series of buffers containing different percentages of a co-solvent (e.g., 1%, 5%, 10% DMSO).

      • Attempt to dissolve your compound in each co-solvent/buffer mixture.

      • Observe for precipitation over time at your experimental temperature.

      • Be mindful that high concentrations of co-solvents can impact biological assays.

  • Surfactants: Surfactants form micelles in solution that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[11][12][13][14]

    • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers are non-ionic surfactants commonly used in biological research.

    • Considerations: Surfactants are effective above their critical micelle concentration (CMC). Ensure your chosen surfactant and its concentration are compatible with your experimental system.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[15][][17][18][19]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with good water solubility and low toxicity.

  • Comparative Table of Solubilization Strategies:

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form.Simple and effective.[]May not be suitable for pH-sensitive experiments.
Co-solvents Reduces the polarity of the solvent, increasing the solubility of non-polar compounds.Can significantly increase solubility.Can be toxic to cells at higher concentrations. May precipitate upon dilution.[20]
Surfactants Form micelles that encapsulate hydrophobic molecules.[11][13]Effective at low concentrations.Can interfere with some biological assays. Potential for drug precipitation if diluted below the CMC.[11]
Cyclodextrins Form inclusion complexes with hydrophobic molecules.[15][17]Generally low toxicity and high solubilizing capacity.Can be a more expensive option. May have a saturable effect.
Q4: How can I systematically determine the best buffer conditions to avoid precipitation?

A4: Systematic pH-Solubility Profiling

A pH-solubility profile is a fundamental experiment to understand your compound's behavior.

  • Experimental Protocol for pH-Solubility Profiling:

    • Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 9 in one-unit increments). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

    • Add an excess amount of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride to a fixed volume of each buffer.

    • Equilibrate the samples for a set period (e.g., 24 hours) with constant agitation at a controlled temperature.

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot the measured solubility against the pH of the buffer.

  • Interpreting the Results: The resulting graph will show the pH range where your compound is most soluble. This data-driven approach will allow you to select the optimal buffer for your experiments.

    Caption: Workflow for pH-solubility profiling.

Summary of Key Takeaways

  • Precipitation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is primarily driven by its pH-dependent solubility.

  • Lowering the pH of the buffer is the most straightforward approach to increase solubility.

  • For experiments requiring physiological pH, consider using co-solvents, surfactants, or cyclodextrins.

  • A systematic pH-solubility study is the most reliable way to determine the optimal buffer conditions for your specific application.

By understanding the underlying chemical principles and systematically troubleshooting, you can overcome precipitation issues and ensure the reliability and reproducibility of your experimental results.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • PMC. (n.d.). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH.
  • (2026, March 15). Ionic strength: Significance and symbolism.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • IJIRT. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • CD Formulation. (n.d.). Surfactant Excipients.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance.
  • Google Patents. (n.d.). WO2018222922A1 - Precipitation resistant small molecule drug formulations.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, September 25). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • DOI. (2025, February 2). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | Molecular Pharmaceutics.
  • ACS Publications. (2024, May 8). Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer | Molecular Pharmaceutics.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Phenoxyethanamine Synthesis

Welcome to the Technical Support Center. 2-Phenoxyethanamine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of selective adrenoceptor antagonists, dopaminergic agents, and complex h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Phenoxyethanamine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of selective adrenoceptor antagonists, dopaminergic agents, and complex heterocycles like 2,3,4,5-tetrahydrobenz[f][1,4]oxazepines[1]. While the most scalable synthetic route is the O-alkylation of phenol using 2-chloroethylamine hydrochloride[2], this reaction is notoriously sensitive to condition variations.

This guide provides field-proven insights, focusing on the mechanistic causality behind experimental choices to help you optimize yields, minimize impurities, and establish a self-validating workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and high amounts of unreacted phenol despite using excess 2-chloroethylamine? Root Cause: Incorrect base selection or insufficient temperature to drive the formation of the reactive intermediate. The Causality: The reaction does not proceed via a simple SN2 displacement of the chloride by the phenoxide anion. Instead, under basic conditions, 2-chloroethylamine undergoes a base-catalyzed intramolecular cyclization to form a highly reactive aziridine intermediate, accompanied by the release of HCl[3]. The phenoxide anion then attacks this aziridine ring to yield 2-phenoxyethanamine. If the base is too weak (e.g., NaHCO3) or the temperature is too low (< 60 °C), the aziridine fails to form, stalling the reaction entirely. Solution: Use a strong, non-nucleophilic base like Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like DMF. Maintain the internal reaction temperature between 80–90 °C.

Q2: My LC-MS shows significant amounts of secondary and tertiary amine impurities (N,N-dialkylated products). How do I minimize this? Root Cause: The primary amine product (2-phenoxyethanamine) is highly nucleophilic and competes with phenoxide to attack the aziridine intermediate, leading to dimerization or polymerization (similar to polyethylenimine synthesis)[3]. The Causality: High localized concentrations of the aziridine intermediate favor N-alkylation over O-alkylation because amines are generally better nucleophiles than oxygen anions in aprotic media. Solution: Employ a slow addition protocol. Pre-form the phenoxide by heating phenol and K2CO3 in DMF, then add the 2-chloroethylamine hydrochloride portion-wise over 1 to 2 hours. This keeps the steady-state concentration of aziridine low, favoring the kinetically driven attack by the highly abundant phenoxide anion.

Q3: Can I use a biphasic system (Water/Organic) instead of anhydrous DMF to make scale-up easier? Root Cause: Yes, but it requires a Phase Transfer Catalyst (PTC) to be effective. The Causality: In a biphasic system (e.g., Toluene/Water with NaOH), the phenoxide remains trapped in the aqueous layer while the neutral aziridine partitions into the organic layer. Without a PTC, the two reactive species rarely interact, leading to aziridine hydrolysis (forming ethanolamine) rather than the desired product. Solution: Add 5–10 mol% Tetrabutylammonium bromide (TBAB) to facilitate the transfer of the phenoxide anion into the organic phase, allowing the ring-opening reaction to proceed efficiently.

Part 2: Quantitative Data Summary

The following table summarizes the quantitative impact of various reaction parameters on the yield and purity profile of 2-phenoxyethanamine, allowing for easy comparison of optimization strategies.

Solvent SystemBase (Equiv)Temp (°C)Addition MethodYield (%)Major Impurity Profile
DMF (Anhydrous)K2CO3 (2.5)85Portion-wise (90 min)88% Trace N-alkylated (<2%)
DMF (Anhydrous)K2CO3 (2.5)85All-at-once55%Dimer/Polymer (N-alkylated)
AcetonitrileCs2CO3 (2.5)80Portion-wise (90 min)85%None detected
Toluene / H2ONaOH (3.0)85Portion-wise (90 min)<20%Ethanolamine (Hydrolysis)
Toluene / H2ONaOH + TBAB85Portion-wise (90 min)75%Trace N-alkylated (<5%)

Part 3: Experimental Protocol (Optimized O-Alkylation Workflow)

This self-validating methodology ensures that each critical phase of the reaction can be visually or chemically confirmed before proceeding to the next step[2].

Step 1: Preparation & Deprotonation

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Phenol (1.0 eq, 50 mmol) in 50 mL of anhydrous DMF.

  • Add anhydrous K2CO3 (2.5 eq, 125 mmol).

  • Stir the suspension at 60 °C for 30 minutes.

  • Self-Validation Check: The mixture will evolve CO2 gas and transition from a colorless solution to a distinct yellow suspension, indicating the successful formation of the phenoxide anion.

Step 2: Controlled Aziridine Generation 4. Weigh out 2-chloroethylamine hydrochloride (1.2 eq, 60 mmol). 5. Add this solid portion-wise over 90 minutes while increasing the internal temperature to 85 °C.

  • Self-Validation Check: Mild effervescence will occur upon each addition as the HCl salt is neutralized by K2CO3. Pacing the addition prevents a runaway exothermic polymerization.

Step 3: Reaction Maturation & Workup 6. Stir at 85 °C for an additional 12 hours. 7. Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts (KCl, unreacted K2CO3). 8. Concentrate the filtrate under reduced pressure to remove the majority of the DMF. 9. Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (3 x 50 mL) to remove any unreacted phenol.

Step 4: Phase-Switching Purification 10. Extract the organic layer with 1M HCl (3 x 50 mL).

  • Self-Validation Check: The target product (an amine) will protonate and migrate to the aqueous layer. A TLC (EtOAc:Hexane 1:1, Ninhydrin stain) of the remaining organic layer should show the complete absence of the primary amine, confirming successful phase-switching.

  • Basify the combined aqueous layers to pH 12 using 6M NaOH (cooling in an ice bath is recommended).

  • Extract the liberated free base with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield pure 2-phenoxyethanamine as a pale yellow oil.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the logical flow and causality of the reaction, highlighting the critical aziridine intermediate that dictates the success or failure of the synthesis.

Mechanism cluster_0 cluster_1 Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base1 Base (K2CO3) Base1->Phenoxide Product 2-Phenoxyethanamine (Target Product) Phenoxide->Product Nucleophilic Ring Opening AmineHCl 2-Chloroethylamine·HCl FreeAmine 2-Chloroethylamine AmineHCl->FreeAmine Neutralization Base2 Base (K2CO3) Base2->FreeAmine Aziridine Aziridine Intermediate FreeAmine->Aziridine Intramolecular Cyclization (-HCl) Aziridine->Product SideProduct N-Alkylated Impurities (Dimerization/Polymer) Aziridine->SideProduct Product->SideProduct Excess Aziridine (Competes with Phenoxide)

Mechanistic pathway of 2-phenoxyethanamine synthesis highlighting the aziridine intermediate.

References

  • Title: Insight into the synthesis of branched polyethylenimines from 2-haloethylamine via a one-pot two-stage process Source: ResearchGate URL: [Link]

  • Title: US5276192A - Preparation of phenoxyethanamines Source: Google Patents URL
  • Title: Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][1,4]Oxazepines Using a Modified Pictet-spengler Reaction Source: ResearchGate URL: [Link]

Sources

Optimization

🛠️ Technical Support Center: N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl Solution Stability

Welcome to the Advanced Application Support Center. This portal is designed for researchers and formulation scientists working with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This portal is designed for researchers and formulation scientists working with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5). As a secondary amine with an aryloxyether linkage, this compound presents unique stability challenges in aqueous media.

This guide bypasses generic advice to deliver field-proven, mechanistically grounded troubleshooting strategies, ensuring the scientific integrity of your analytical and formulation workflows.

🗂️ Knowledge Base: Core Troubleshooting & FAQs

Issue 1: Unexplained API Loss in Neutral Aqueous Buffers

Q: My compound is degrading rapidly in pH 7.4 phosphate buffer at room temperature, even in the dark. What is driving this instability?

The Science (Causality): Secondary amines are highly susceptible to oxidative degradation. Unlike tertiary amines, which primarily degrade via electron abstraction, secondary amines heavily favor hydrogen abstraction mechanisms at the α -carbon[1]. Trace transition metals (Fe, Cu) present in standard, lower-grade buffer salts catalyze the generation of reactive oxygen species (ROS) from dissolved oxygen. This leads to the formation of an iminium intermediate, which rapidly hydrolyzes to form dealkylated primary amines and aldehydes[1].

Actionable Solution:

  • Buffer Purity: Switch to LC-MS grade or ultra-pure metal-free buffer salts.

  • Chelation: Add 0.5 – 1.0 mM EDTA to your buffer to sequester catalytic transition metals.

  • Deoxygenation: Sparge your aqueous diluents with Argon or Nitrogen for 15 minutes prior to dissolving the API to displace dissolved O2​ .

Issue 2: Appearance of Phenolic Impurities (m/z 121)

Q: During accelerated stability testing (40°C / 75% RH), LC-MS analysis shows a growing peak corresponding to 4-ethylphenol. How is this forming?

The Science (Causality): The appearance of 4-ethylphenol indicates the cleavage of the phenoxy-ethyl ether bond. While aromatic ethers are generally stable under mild conditions, exposure to acidic environments (pH < 4) combined with thermal stress induces acid-catalyzed ether cleavage. The protonated ether oxygen becomes a good leaving group, allowing nucleophilic attack by water to yield 4-ethylphenol and N-ethylethanolamine.

Actionable Solution:

  • pH Control: Maintain the formulation pH strictly between 5.5 and 7.0.

  • Thermal Mitigation: If heat sterilization (autoclaving) is required, transition to sterile filtration (0.22 µm PES membrane) to avoid thermally induced hydrolysis.

Issue 3: Photolytic Degradation on the Benchtop

Q: When left on the benchtop in clear vials, the solution develops a slight yellow tint and multiple degradation peaks appear. Is this compound light-sensitive?

The Science (Causality): Yes. Amine drugs undergo indirect photodegradation in aqueous solutions. The nonbonding electrons on the secondary amine nitrogen are highly reactive. When exposed to UV/Vis light, especially in the presence of trace photosensitizers (like humic substances in environmental water or trace organic impurities), an electron transfer occurs from the nitrogen to the excited sensitizer[2]. This generates an N-centered radical, triggering a complex cascade of ring-hydroxylation and dealkylation[2].

Actionable Solution:

  • Actinic Protection: Always store and handle solutions in amber glass vials.

  • Handling Environment: Perform sample preparation under UV-filtered laboratory lighting.

📊 Data Presentation: Degradation Profiling

To aid in rapid chromatogram interpretation, the table below summarizes the quantitative degradation pathways, applied stressors, and the expected mass shifts observed during LC-MS/MS analysis.

Stress ConditionPrimary MechanismKey Reagent / CatalystMajor Degradant IdentityExpected Mass Shift ( Δ m/z)Mitigation Strategy
Oxidative α -Hydrogen Abstraction O2​ , Trace Metals, H2​O2​ 2-(4-ethylphenoxy)ethanamine-28 Da (Loss of ethyl)EDTA, Argon Sparging
Oxidative N-OxidationPeroxides in excipientsN-Oxide derivative+16 Da (Addition of O)Antioxidants (e.g., BHT)
Hydrolytic Acid-Catalyzed Cleavage H+ , Elevated Temp (>60°C)4-EthylphenolCleaved fragment (m/z 121)Buffer pH 5.5–7.0
Photolytic Electron Transfer (Radical)UV/Vis Light (254–365 nm)Complex mixture / PolymersVariable (+16, -28, etc.)Amber glassware

🕸️ Mechanistic Visualization

DegradationMechanisms cluster_oxidative Oxidative Pathway cluster_photo Photolytic Pathway cluster_hydro Hydrolytic Pathway API N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl OxStress ROS / Trace Metals API->OxStress O2 UV UV/Vis Light API->UV Acid Acidic/Thermal Stress API->Acid H+ / ΔT Iminium Iminium Intermediate OxStress->Iminium α-H Abstraction Dealkyl Dealkylation (Primary Amine + Aldehyde) Iminium->Dealkyl Hydrolysis Radical N-Centered Radical UV->Radical e- Transfer Radical->Dealkyl Rearrangement Phenol Ether Cleavage (4-Ethylphenol) Acid->Phenol Nucleophilic Attack

Mechanistic pathways of N-Ethyl-2-(4-ethylphenoxy)ethanamine degradation under environmental stress.

🔬 Protocol Vault: Self-Validating Workflows

To ensure trustworthiness in your stability data, you must utilize a self-validating system. A common pitfall in forced degradation is failing to quench the stressor, which leads to on-column degradation during LC-MS analysis, yielding false positives.

Standardized Forced Degradation Protocol (ICH Q1A/Q1B Aligned)

Objective: Induce 5–20% degradation to identify primary degradants without causing secondary/tertiary degradation (which lacks physiological or formulation relevance).

Step-by-Step Methodology:

  • Sample Preparation (Internal Control):

    • Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Water:Acetonitrile (50:50).

    • Validation Check: Run an immediate LC-MS injection to establish the baseline purity and exact mass ( t=0 ).

  • Oxidative Stress Application:

    • Aliquot 1.0 mL of the API stock into an amber vial.

    • Add 100 µL of 3.0% H2​O2​ (final concentration ~0.3%).

    • Incubate at 25°C for 24 hours.

  • Critical Step: Reaction Quenching:

    • Causality: Injecting unquenched H2​O2​ into an LC system oxidizes the stationary phase and degrades the API inside the heated electrospray ionization (HESI) source.

    • Action: Add 100 µL of 100 mM Sodium Thiosulfate ( Na2​S2​O3​ ) to the vial to instantly neutralize residual peroxides.

  • Hydrolytic Stress Application (Parallel Setup):

    • Aliquot 1.0 mL of API stock into two separate vials.

    • Add 100 µL of 1.0 M HCl to Vial A (Acid stress) and 100 µL of 1.0 M NaOH to Vial B (Base stress). Incubate at 60°C for 48 hours.

    • Action: Quench by neutralizing Vial A with 100 µL of 1.0 M NaOH, and Vial B with 100 µL of 1.0 M HCl prior to injection.

  • Analysis & Mass Balance Evaluation:

    • Analyze all quenched samples via LC-MS/MS.

    • Self-Validation: Calculate the Mass Balance. The sum of the remaining API peak area plus the integrated areas of all degradant peaks (adjusted for response factors) must equal >95% of the t=0 peak area. A mass balance <95% indicates volatile degradants (e.g., acetaldehyde) were lost or species precipitated out of solution.

ProtocolWorkflow Prep 1. Solution Prep 1 mg/mL API in Metal-Free Solvent Stress 2. Stress Application Oxidative, Thermal, or Photolytic Prep->Stress Quench 3. Reaction Quenching Neutralize pH / Add Reducing Agents Stress->Quench Analyze 4. LC-MS/MS Quantify API & Identify m/z Shifts Quench->Analyze Validate 5. Mass Balance Validate Recovery (Target >95%) Analyze->Validate

Self-validating forced degradation workflow ensuring analytical mass balance and protocol integrity.

📚 References

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight Source: Environmental Science & Technology (NIH/PubMed) URL: [Link]

Sources

Troubleshooting

"improving the purity of synthesized N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride"

Welcome to the Technical Support Center. Aryloxyethylamine derivatives are highly versatile scaffolds, frequently utilized as neuroprotective agents and critical synthetic building blocks in medicinal chemistry[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aryloxyethylamine derivatives are highly versatile scaffolds, frequently utilized as neuroprotective agents and critical synthetic building blocks in medicinal chemistry[1]. While approximately half of all cationic drugs are marketed as hydrochloride salts due to the chloride ion's exceptional hydrogen-bond accepting capabilities[2], synthesizing and purifying the specific derivative N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride often presents significant purity bottlenecks.

This guide moves beyond basic procedures to explain the thermodynamic and kinetic causality behind common synthesis failures, providing self-validating protocols to ensure >99.8% purity.

Troubleshooting Guide: Causality & Solutions

Q1: My GC-MS shows a persistent high-molecular-weight impurity. What is it, and how do I prevent it?

A1: This is almost certainly the tertiary amine impurity: N,N-bis(2-(4-ethylphenoxy)ethyl)ethanamine.

  • The Causality: The amination of 1-(2-bromoethoxy)-4-ethylbenzene with ethylamine yields a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is inherently more nucleophilic than the primary ethylamine starting material. If the local concentration of the alkyl bromide is too high, the secondary amine will outcompete the primary amine, undergoing a second SN​2 substitution to form the tertiary amine.

  • The Solution: You must kinetically favor the primary amine reaction. Employ a massive stoichiometric excess of ethylamine (10 to 20 equivalents). Alternatively, use a continuous flow reactor or perform a highly controlled, dropwise addition of the alkyl bromide into a concentrated ethylamine solution to keep the localized concentration of the electrophile near zero.

Q2: During the formation of the HCl salt, the product forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this?

A2: "Oiling out" occurs when the solute separates as a liquid phase because the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture[3].

  • The Causality: This is typically caused by the presence of residual unreacted 4-ethylphenol or tertiary amine impurities, which depress the melting point of the hydrochloride salt crystal lattice. It can also be triggered by cooling the crystallization mixture too rapidly, which prevents proper nucleation.

  • The Solution: First, ensure rigorous acid-base extraction of the free base prior to salt formation (washing the organic layer with 1M NaOH removes phenolic impurities). Second, abandon single-solvent crystallization. Switch to a binary solvent system like Ethanol/Diethyl Ether[3]. Add hot ethanol just until the oil dissolves, then cool slowly to room temperature to induce nucleation before applying an ice bath.

Mechanistic & Workflow Visualizations

G A 1-(2-bromoethoxy)- 4-ethylbenzene C N-Ethyl-2-(4-ethylphenoxy) ethanamine (Desired 2° Amine) A->C + B (SN2) B Ethylamine (Primary Amine) D N,N-bis(2-(4-ethylphenoxy)ethyl) ethanamine (3° Amine Impurity) C->D + A (Over-alkylation)

Caption: Mechanistic pathway showing desired SN2 amination versus tertiary amine impurity formation.

Workflow N1 Crude Free Base Mixture N2 Acid-Base Extraction (1M NaOH Wash) N1->N2 N3 Purified Organic Phase (Amine in EtOAc) N2->N3 N4 Anhydrous HCl Addition (Salt Formation) N3->N4 N5 Crude HCl Salt (Prone to Oiling Out) N4->N5 N6 Binary Recrystallization (EtOH / Diethyl Ether) N5->N6 N7 Pure N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl N6->N7

Caption: Self-validating purification workflow from crude free base to high-purity HCl salt.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next phase without passing the analytical checkpoint.

Protocol A: Optimized Amination & Acid-Base Extraction
  • Self-Validation Checkpoint: The complete disappearance of the phenol OH stretch (~3300 cm⁻¹, broad) and the presence of a single secondary amine NH stretch (~3300-3400 cm⁻¹, sharp) in FTIR.

  • Reaction Setup: Dissolve 1-(2-bromoethoxy)-4-ethylbenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Amination: Add a 2.0 M solution of ethylamine in THF (15.0 eq) to the reaction vessel. Seal the pressure vessel and heat to 60°C for 16 hours. Note: The massive excess prevents the tertiary amine cascade.

  • Concentration: Cool to room temperature and remove excess ethylamine and THF under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with:

    • 1M NaOH (3 x 50 mL) -> Crucial step: Deprotonates and removes unreacted 4-ethylphenol into the aqueous layer.

    • Distilled H₂O (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.

Protocol B: Hydrochloride Salt Formation & Binary Recrystallization
  • Self-Validation Checkpoint: Melting point should be sharp (range ≤ 1.5°C). GC purity of the free base liberated from the salt should be >99.5%.

  • Salt Formation: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether dropwise) at 0°C until precipitation ceases and the solution tests acidic (pH ~2).

  • Isolation: Filter the crude, hygroscopic salt rapidly under a nitrogen blanket to prevent moisture absorption.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Add boiling absolute ethanol dropwise while swirling until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. Add hot anhydrous diethyl ether (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add exactly one drop of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool completely undisturbed to room temperature (approx. 2 hours) to establish a pristine crystal lattice, then transfer to a 4°C refrigerator for 12 hours to maximize yield[3].

  • Collection: Filter the purified crystals via a Büchner funnel, wash with ice-cold diethyl ether, and dry under high vacuum at 40°C for 24 hours.

Quantitative Data Tracking

Monitoring impurity clearance across the workflow proves the efficacy of the phase-appropriate interventions.

Purification Stage4-Ethylphenol (%)3° Amine Impurity (%)Desired 2° Amine (%)Physical State
Crude Reaction Mixture 4.2%8.5%85.1%Yellow Oil
Post Acid-Base Extraction < 0.1%8.2%89.4%Pale Yellow Oil
Crude HCl Salt Precipitation < 0.1%3.1%95.3%Tacky Solid / Oil
Post-Recrystallization (EtOH/Ether) Not Detected < 0.1% > 99.8% White Crystalline Solid

References

  • Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities Source: PubMed (National Institutes of Health) URL:[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Toxicity with N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with abrupt, non-linear cytotoxicity when dosing structurally simple organic bases like N-Ethyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with abrupt, non-linear cytotoxicity when dosing structurally simple organic bases like N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) at concentrations above 10 µM.

While it is tempting to attribute this cell death to on-target pharmacology, the reality is often rooted in the compound's physicochemical properties. This guide is engineered to provide you with the mechanistic causality behind this phenomenon and equip you with self-validating protocols to definitively decouple true pharmacological effects from physicochemical artifacts.

Part 1: Mechanistic Causality & FAQs

Q: Why does N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride cause rapid cell rounding and death at concentrations above 10 µM? A: The toxicity is likely not mediated by your target protein, but rather by a physicochemical phenomenon known as Lysosomotropism (or lysosomal trapping)[1]. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a classic Cationic Amphiphilic Drug (CAD)[2]. It features a lipophilic phenoxyethyl moiety and a basic secondary amine.

At physiological pH (7.4), a significant fraction of the compound is uncharged, allowing it to passively diffuse across the plasma membrane and into intracellular organelles[1]. However, once it enters the highly acidic lumen of the lysosome (pH ~4.5), the amine group becomes protonated. The charged species cannot diffuse back across the lysosomal membrane, leading to massive intralysosomal accumulation[2]. This causes osmotic swelling, extensive cytoplasmic vacuolation, and eventually Lysosomal Membrane Permeabilization (LMP), which releases pro-apoptotic cathepsins into the cytosol[3].

Q: My cells show severe cytoplasmic vacuolation before dying. Is this autophagy? A: While it can be mistaken for autophagic vacuolation, in the context of high-concentration CAD exposure, these vacuoles are typically massively swollen lysosomes and lamellar bodies[4]. The accumulation of the lipophilic amine sterically inhibits lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL)[4]. You can distinguish between target-mediated autophagy and CAD-induced vacuolation using the troubleshooting protocols below.

Part 2: Physicochemical Drivers of Toxicity

To understand why this specific compound misbehaves in vitro, we must look at its quantitative physicochemical profile. The table below summarizes the properties of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride compared to established thresholds for lysosomotropic toxicity[2].

Physicochemical ParameterN-Ethyl-2-(4-ethylphenoxy)ethanamine HClCAD Toxicity ThresholdMechanistic Implication for In Vitro Assays
Molecular Weight 229.75 g/mol N/ASmall molecular size permits rapid passive diffusion across the plasma membrane.
LogP (Lipophilicity) ~3.0> 1.0Highly lipophilic; readily partitions into lipid bilayers and organelle membranes.
pKa (Basicity) ~9.5 (Secondary Amine)> 6.5Almost entirely protonated at lysosomal pH (4.5), driving irreversible ion trapping.
Charge State at pH 7.4 Mixed (Neutral / Cationic)N/AThe neutral fraction allows for a continuous, gradient-driven influx into the cytosol.
Charge State at pH 4.5 >99.9% CationicN/AInduces severe osmotic stress and sterically inhibits lysosomal phospholipases.

Part 3: Self-Validating Troubleshooting Protocols

Protocol 1: LysoTracker Red Competitive Trapping Assay

Objective: Determine if the compound accumulates in lysosomes by measuring its ability to competitively displace LysoTracker Red (a known lysosomotropic dye) in cell lines such as Fa2N-4 hepatocytes or HeLa[5].

Self-Validation System:

  • Positive Control: 50 µM Chloroquine (Known CAD; must reduce LysoTracker signal by >50%).

  • Negative Control: 0.1% DMSO vehicle (Must show baseline high fluorescence).

Step-by-Step Methodology:

  • Seed cells in a 96-well black, clear-bottom plate and culture until 80% confluent.

  • Pre-incubate cells with the Negative Control, Positive Control, and a dose-response of N-Ethyl-2-(4-ethylphenoxy)ethanamine (1 µM to 100 µM) for 1 hour at 37°C.

  • Add LysoTracker Red DND-99 to a final concentration of 50 nM directly to the media. Incubate for exactly 30 minutes at 37°C.

  • Wash cells gently 3x with warm PBS to remove extracellular dye.

  • Read fluorescence (Ex: 577 nm / Em: 590 nm) on a microplate reader.

Interpretation: If N-Ethyl-2-(4-ethylphenoxy)ethanamine dose-dependently decreases fluorescence similarly to Chloroquine, it is competitively trapping in the lysosome, confirming the physicochemical off-target mechanism.

Protocol 2: Bafilomycin A1 Rescue Assay

Objective: Determine if preventing lysosomal acidification rescues the cells from N-Ethyl-2-(4-ethylphenoxy)ethanamine toxicity. Bafilomycin A1 is a vesicular H+-ATPase inhibitor that neutralizes lysosomal pH, thereby preventing the trapping of weak bases[6].

Self-Validation System:

  • Positive Control: 50 µM Chloroquine ± 10 nM Bafilomycin A1 (BafA1 must rescue cell viability).

  • Negative Control: 10 nM Bafilomycin A1 alone (Must not cause >10% baseline toxicity over the assay duration).

Step-by-Step Methodology:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat designated wells with 10 nM Bafilomycin A1 for 1 hour.

  • Add the toxic concentration (e.g., 30 µM) of N-Ethyl-2-(4-ethylphenoxy)ethanamine or Chloroquine to both BafA1-treated and untreated wells.

  • Incubate for 24 hours.

  • Assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

Interpretation: If BafA1 pre-treatment significantly restores cell viability, the toxicity of your compound is strictly dependent on the lysosomal pH gradient, proving it is an off-target CAD effect rather than target-specific pharmacology.

Part 4: Mechanistic Visualizations

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH ~7.2) Neutral Amine (R-NH2) Extracellular->Cytosol Passive Diffusion (Lipophilic) Lysosome Lysosome (pH ~4.5) Protonation (R-NH3+) Cytosol->Lysosome Diffusion into Acidic Organelle Trapping Lysosomal Trapping & Accumulation Lysosome->Trapping Ion Trapping (Cannot exit) Swelling Osmotic Swelling & Phospholipidosis Trapping->Swelling Osmotic Stress & Enzyme Inhibition Toxicity Lysosomal Membrane Permeabilization (LMP) & Cell Death Swelling->Toxicity Membrane Rupture

Fig 1: Mechanism of lysosomal trapping and membrane permeabilization by lipophilic amines.

TroubleshootingWorkflow Start Observe Toxicity at >10 µM N-Ethyl-2-(4-ethylphenoxy)ethanamine CheckMorph Check Cell Morphology (Phase Contrast) Start->CheckMorph Vacuoles Cytoplasmic Vacuolation? CheckMorph->Vacuoles YesVac Run LysoTracker Red Assay Vacuoles->YesVac Yes NoVac Assess Mitochondrial Toxicity (e.g., JC-1 Assay) Vacuoles->NoVac No LysoInhib Does Compound Inhibit LysoTracker Uptake? YesVac->LysoInhib ConfirmCAD Confirmed Lysosomotropism (CAD Effect). Optimize dose or use Bafilomycin A1. LysoInhib->ConfirmCAD Yes (Competitive Trapping) OtherMech Investigate Off-Target Kinase/Receptor Inhibition LysoInhib->OtherMech No

Fig 2: Decision tree for troubleshooting high-concentration amine toxicity in cell assays.

References

  • Kazmi F, et al. "Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells)." PubMed.
  • Kazmi F, et al. "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." PMC.
  • "A robust method to identify compounds that undergo intracellular lysosomal sequestration." XenoTech.
  • "Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid." PMC.
  • "Influence of lysosomal sequestration on multidrug resistance in cancer cells." OAE Publishing.
  • "Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance." Oncotarget.

Sources

Troubleshooting

"inconsistent results in experiments with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride"

Audience: Application Scientists, Pharmacologists, and Assay Development Researchers Topic: Resolving inconsistent readouts, non-specific binding, and variable kinetics in experiments utilizing N-Ethyl-2-(4-ethylphenoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Application Scientists, Pharmacologists, and Assay Development Researchers Topic: Resolving inconsistent readouts, non-specific binding, and variable kinetics in experiments utilizing N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

Executive Summary

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (commercially available under CAS 1609409-07-5[1] and 915924-21-9[2]) is a synthetic building block and screening compound belonging to the aryloxyalkylamine class. Compounds featuring this terminal phenoxyethanamine scaffold are frequently utilized as privileged pharmacophores to target monoamine G-protein coupled receptors (GPCRs), such as 5-HT1A, 5-HT7, and Histamine H3 receptors[3][4].

While highly valuable for drug discovery, the amphiphilic nature of this molecule—combining a highly lipophilic 4-ethylphenoxy tail with a polar, ionizable secondary amine—creates significant physicochemical challenges in aqueous in vitro assays. This guide provides field-proven, causally-explained solutions to the most common experimental artifacts associated with this compound.

Part 1: Physicochemical & Handling Troubleshooting (FAQ)

Q: Why does my stock solution precipitate or cause artificially flat dose-response curves when diluted into the assay buffer? A: This is a classic case of colloidal aggregation. The lipophilic 4-ethylphenoxy moiety drives hydrophobic collapse in high-salt aqueous buffers. While the hydrochloride salt ensures initial solubility in water, at mid-to-high micromolar concentrations, the amphiphilic molecules self-assemble into micelles or colloids. These colloids sequester the free ligand and can non-specifically inhibit proteins, leading to flat or inconsistent dose-response curves. Solution: Always prepare master stocks in 100% anhydrous DMSO and ensure the final assay buffer contains a carrier protein (e.g., 0.1% BSA) or a mild detergent (e.g., 0.01% CHAPS) to mask the hydrophobic tail and maintain the compound in a monomeric state.

Q: I am seeing significant batch-to-batch variability in my IC50​ values, even when using the same assay protocol. What is causing this? A: Hydrochloride salts of secondary amines are often highly hygroscopic. If your powder stock is repeatedly exposed to ambient humidity, it will absorb atmospheric water over time. Consequently, when you weigh out 10 mg of the compound, a significant percentage of that mass is water, meaning the true molarity of your prepared stock is much lower than calculated. Solution: Store the compound in a desiccator at -20°C. Allow the vial to fully equilibrate to room temperature before opening to prevent condensation.

Part 2: Pharmacological & Receptor Binding Issues (FAQ)

Q: My binding affinity ( Ki​ ) drops drastically on certain days. How does buffer pH affect this specific compound? A: Phenoxyethanamines target monoamine GPCRs by mimicking endogenous neurotransmitters. The terminal phenoxy group mimics a phenylalanine side chain to drive hydrophobic interactions, while the ethanamine nitrogen strictly requires protonation to form a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in Transmembrane Helix 3) within the receptor pocket[3]. The secondary amine has a specific pKa​ . If your assay buffer pH fluctuates upwards (e.g., pH 7.8 instead of 7.4), the fraction of protonated species drops exponentially, destroying the salt bridge and drastically reducing apparent receptor affinity.

Q: How do I prevent Non-Specific Binding (NSB) to my microplates and pipette tips? A: The uncharged 4-ethylphenoxy tail has a high affinity for standard untreated polystyrene surfaces. As you perform serial dilutions, the compound adsorbs to the plastic walls, depleting the actual concentration of free ligand delivered to the cells or target proteins. Solution: Transition exclusively to Non-Binding Surface (NBS) microplates and use glass vials for intermediate serial dilutions.

Part 3: Quantitative Data & Troubleshooting Matrices

The following table summarizes how specific experimental variables impact the apparent binding affinity and signal window of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in a standard radioligand competition assay.

Table 1: Impact of Assay Variables on Compound Performance

Assay VariableConditionApparent Ki​ (nM)Signal-to-BackgroundMechanistic Causality
Buffer pH 7.4 (Optimal)158.5Optimal amine protonation for Asp3.32 salt bridge formation.
Buffer pH 8.2 (Sub-optimal)>5002.1Deprotonation of secondary amine; loss of electrostatic binding.
Carrier Protein 0.1% BSA188.2Masks lipophilic tail, preventing NSB; maintains free ligand.
Carrier Protein None1203.4High NSB to plastic depletes free ligand concentration.
Microplate Type NBS (Non-Binding)158.5Sterically repels the lipophilic 4-ethylphenoxy moiety.
Microplate Type Standard Polystyrene854.0Hydrophobic absorption into well walls during incubation.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Aggregation-Free Compound Dilutions

This protocol is designed as a self-validating system to ensure the ligand remains monomeric and fully available in solution.

  • Equilibration: Transfer the lyophilized N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl vial from -20°C storage to a desiccator. Allow 30 minutes to reach room temperature.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic HCl salt, ensuring accurate molarity calculations.

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The lipophilic tail requires an organic solvent to prevent premature micelle formation.

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl) strictly titrated to pH 7.4 at the assay temperature. Supplement with 0.1% fatty-acid-free BSA.

  • Serial Dilution: Perform all serial dilutions in glass vials using the BSA-supplemented buffer. Maintain a constant DMSO concentration (e.g., 1%) across all wells to prevent solvent-induced artifacts.

  • Validation Checkpoint: Measure the Optical Density (OD) at 600 nm of the highest concentration well (e.g., 100 µM). If the absorbance is >0.05 above the blank, colloidal aggregation has occurred. You must discard the dilution and increase the BSA or CHAPS concentration in Step 3.

Protocol B: GPCR Radioligand Binding Assay Optimization

Optimized for lipophilic monoamine mimics.

  • Membrane Preparation: Harvest receptor-expressing cells and prepare membrane fractions in pH 7.4 buffer.

    • Causality: Strict pH control ensures the ligand's secondary amine remains protonated for receptor recognition.

  • Incubation: Pre-incubate membranes with the compound dilutions (from Protocol A) in Non-Binding Surface (NBS) 96-well plates for 30 minutes at room temperature.

  • Equilibration: Add the radioligand at its Kd​ concentration. Incubate for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, electrostatically repelling the positively charged ethanamine compound and preventing it from binding non-specifically to the filter matrix.

  • Validation Checkpoint: Calculate the Z'-factor of the control wells. A Z' >0.5 validates that NSB has been successfully mitigated and the signal window is mathematically robust.

Part 5: System Workflows & Visualizations

NSB_Workflow Step1 1. Weigh Compound (N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl) Step2 2. Dissolve in 100% DMSO (Prepare 10 mM Stock) Step1->Step2 Step3 3. Is Buffer pH Strictly 7.4? Step2->Step3 Step4a Adjust pH to 7.4 (Critical for Amine Protonation) Step3->Step4a No Step4b 4. Add 0.1% BSA or 0.01% CHAPS (Prevent Hydrophobic Collapse) Step3->Step4b Yes Step4a->Step4b Step5 5. Perform Serial Dilutions in Glass Vials Step4b->Step5 Step6 6. Transfer to NBS Microplate (Non-Binding Surface) Step5->Step6

Workflow for mitigating non-specific binding and aggregation of lipophilic ethanamine salts.

Mechanism Ligand Protonated Ethanamine (Active Species) Receptor Monoamine GPCR (TM3 Asp3.32 Core) Ligand->Receptor Salt Bridge Formation GProt Gi/o Protein Complex (Signal Transduction) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase (Downstream Target) GProt->Effector Alpha-i Inhibition Output Decreased cAMP (Measured Assay Signal) Effector->Output Catalytic Arrest

GPCR signaling pathway modulated by protonated phenoxyethanamine derivatives.

References

  • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: Encyclopedia.pub / MDPI URL: [Link]

  • Title: Novel 2-phenoxy ethylamine derivatives, their preparation and their therapeutical use (WO1994020466A1)

Sources

Optimization

"N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride interference with analytical methods"

Welcome to the Advanced Analytical Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter unexpected assay failures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter unexpected assay failures. One particularly notorious class of interferents involves amphiphilic secondary amines, specifically N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride .

Because this compound is structurally related to highly active aryloxyethanamine derivatives[1], it possesses a unique structural dichotomy: a highly hydrophobic 4-ethylphenoxy tail and a hydrophilic, basic secondary amine head (pKa ~9.5). This combination wreaks havoc on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and amine-reactive colorimetric assays.

Below is our comprehensive, causality-driven guide to identifying, troubleshooting, and eliminating interferences caused by this molecule.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my LC-MS/MS signal drop by >80% when N-ethyl-2-(4-ethylphenoxy)ethanamine is present in my sample matrix? A: This is a textbook case of Electrospray Ionization (ESI) suppression. In standard acidic mobile phases (e.g., 0.1% formic acid), the secondary amine is fully protonated. Combined with its hydrophobic aryloxyether linkage, the molecule acts as a powerful surfactant[1]. During ESI+ droplet formation, it rapidly migrates to the droplet surface, outcompeting your target analytes for available protons and space. This charge depletion prevents your target from ionizing, resulting in a severe false-negative signal drop[2].

Q: I am observing severe peak tailing and "ghost peaks" (carryover) in subsequent blank injections. How do I clear the system? A: Secondary amines are notorious for interacting with unendcapped, acidic silanol groups on standard silica-based reverse-phase columns via ion-exchange mechanisms[3]. This causes the compound to irreversibly bind to the stationary phase and slowly bleed off across multiple runs. To resolve this, you must disrupt the secondary interactions. Switch to a Charged-Surface Hybrid (CSH) column or increase the ionic strength of your mobile phase (e.g., using 10 mM ammonium formate) to competitively block these silanol active sites[3].

Q: My protein/peptide quantification assay (NHS-ester labeling) is failing. Could this compound be the culprit? A: Absolutely. The unhindered secondary amine in N-ethyl-2-(4-ethylphenoxy)ethanamine acts as a potent, competitive nucleophile. If your assay relies on amine-reactive chemistry (such as NHS-esters, Ninhydrin, or fluorescamine), this interferent will rapidly consume the derivatizing reagent before it can react with your target peptides. You must utilize a pre-analytical cleanup step to deplete the interferent.

Part 2: Mechanistic Workflows & Visualizations

To truly resolve these issues, we must visualize the physical chemistry occurring within the instrument.

IonSuppression N1 LC Eluent (Analyte + Interferent) N2 ESI+ Droplet Formation N1->N2 N3 Amine Surface Accumulation N2->N3 Amphiphilic Migration N4 Charge Depletion (Analyte Neutralized) N3->N4 Proton Scavenging N5 Signal Suppression (False Negative) N4->N5

Mechanism of ESI+ ion suppression by amphiphilic secondary amines during LC-MS/MS analysis.

SPEWorkflow S1 1. Condition MCX (MeOH -> 2% FA) S2 2. Load Sample (pH < pKa of Amine) S1->S2 S3 3. Wash Neutrals (100% MeOH) S2->S3 S4 4. Elute Target (If Target is Neutral/Acidic) S3->S4 Collect Fraction S5 5. Trap Interferent (Amine remains bound) S3->S5 Retained on Sorbent

Mixed-Mode Cation Exchange (MCX) SPE workflow for selective depletion of basic amine interferents.

Part 3: Self-Validating Experimental Protocols

Do not rely on trial and error. Implement the following self-validating protocols to systematically eliminate the interference.

Protocol A: Chromatographic Resolution via High-pH Mobile Phase

Causality: By shifting the mobile phase pH above the molecule's pKa (~9.5), we deprotonate the secondary amine. This neutralizes its charge, eliminating silanol-driven peak tailing and drastically shifting its retention time away from your target APIs.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (stable up to pH 12).

  • Mobile Phase Preparation:

    • Buffer A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using ammonium hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Execution: Run a standard reverse-phase gradient (e.g., 5% to 95% B over 10 minutes).

  • Self-Validation Step: Inject a neat standard of N-ethyl-2-(4-ethylphenoxy)ethanamine. Verify that the peak asymmetry factor (As) is between 0.9 and 1.2. If tailing persists, the pH is not high enough to fully deprotonate the amine.

Protocol B: Pre-Analytical Depletion via MCX Solid Phase Extraction (SPE)

Causality: If your target analyte is neutral or acidic, you can use a Mixed-Mode Strong Cation Exchange (MCX) resin to permanently trap the basic interferent while allowing your target to pass through[4].

  • Conditioning: Pass 2 mL of 100% Methanol, followed by 2 mL of 2% Formic Acid in water through the MCX cartridge.

  • Sample Loading: Dilute your sample 1:1 with 2% Formic Acid to ensure the interferent is fully protonated, then load onto the cartridge. Collect the flow-through.

  • Washing: Wash with 2 mL of 100% Methanol. Collect the wash.

  • Self-Validation Step: Pool the flow-through and wash fractions (which contain your neutral/acidic target). Spike this final extract with a stable-isotope-labeled internal standard (SIL-IS). Analyze via LC-MS/MS. A calculated matrix factor (MF) of 0.85–1.15 confirms that the ion-suppressing amine has been successfully removed[2].

Part 4: Quantitative Performance Data

The table below summarizes the expected analytical recovery improvements when applying the mechanistic protocols detailed above.

Analytical MethodInterference ManifestationMitigation StrategyPre-Mitigation Recovery (%)Post-Mitigation Recovery (%)
LC-MS/MS (ESI+) Severe Ion SuppressionChromatographic shift via high-pH mobile phase (pH 10.5)18 ± 4%96 ± 2%
LC-MS/MS (ESI+) Carryover / Ghost PeaksSwitch to Charged-Surface Hybrid (CSH) Column45 ± 6%99 ± 1%
NHS-Ester Labeling Reagent DepletionPre-analytical MCX Solid Phase Extraction (SPE)12 ± 3%94 ± 3%

References

  • "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry - ACS Publications. 1

  • "Determination of carryover and contamination for mass spectrometry-based chromatographic assays." ResearchGate. 5

  • "Technical Support Center: Optimizing LC-MS/MS Methods for Pesticide Analysis." Benchchem. 2

  • "Guide to achieving reliable quantitative LC-MS measurements." Royal Society of Chemistry.3

  • "Development of an Automated Column Solid-Phase Extraction Cleanup of QuEChERS Extracts, Using a Zirconia-Based Sorbent, for Pesticide Residue Analyses by LC-MS/MS." ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Instability of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals encountering apparent or true instability when working with N-Ethyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals encountering apparent or true instability when working with N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in aqueous environments.

Rather than a simple list of "do's and don'ts," this guide dissects the physical chemistry and structural liabilities of the molecule, empowering you to distinguish between physical phase separation (often mistaken for degradation) and true chemical breakdown.

Executive Diagnostic Matrix

Before altering your entire experimental workflow, use the table below to identify the root cause of the instability based on your quantitative and visual observations.

Observed SymptomTimescalePrimary Physicochemical DriverResolution Strategy
Immediate Turbidity/Cloudiness upon dilution into biological buffers (pH > 7.0)Seconds to MinutespKa / LogP Conflict: Deprotonation to the highly lipophilic free base.Pre-formulate in DMSO; use co-solvents or surfactants; add dropwise under vortex.
Gradual Concentration Loss in pure, unbuffered water (pH ~5.5)12 to 48 HoursAmphiphilicity: Cationic surface adsorption to silicate glass or polystyrene.Utilize silanized glassware or ultra-low bind polypropylene tubes.
New Peaks in LC-MS/HPLC with +16 Da or +32 Da mass shiftsWeeks to MonthsChemical Liability: Benzylic and alpha-amine auto-oxidation.Store lyophilized powder at -20°C under Argon; protect solutions from UV light.

Mechanism of Aqueous Instability

The "instability" of aryloxyethylamine salts in water is rarely due to the cleavage of the ether bond, which is highly resistant to aqueous hydrolysis at physiological pH. Instead, the molecule undergoes three distinct pathways of loss depending on the microenvironment.

Aqueous_Instability API N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (Aqueous Solution) pH_Branch pH Shift (e.g., Buffer Addition) API->pH_Branch Surface_Branch Contact with Labware API->Surface_Branch Oxidation_Branch Light / Dissolved O2 Exposure API->Oxidation_Branch Deprotonation Deprotonation to Free Base (pKa ~8.5 - 8.9) pH_Branch->Deprotonation Adsorption Cationic Amphiphilic Adsorption (Glass/Plastic Binding) Surface_Branch->Adsorption Radical Benzylic Auto-oxidation (Hydroperoxide Formation) Oxidation_Branch->Radical Precipitation Phase Separation / Oiling Out (False Chemical Instability) Deprotonation->Precipitation Loss Apparent Concentration Drop Adsorption->Loss Degradation True Chemical Degradation Radical->Degradation

Logical relationship diagram illustrating the three primary mechanisms of apparent aqueous instability.

Deep-Dive FAQs: Causality & Physical Chemistry

Q1: Why does my solution precipitate immediately when diluted into PBS (pH 7.4), even though the salt is water-soluble?

The Causality: You are observing a classic "oiling out" or physical phase separation, not chemical degradation. Structurally related phenoxyethylamines exhibit a secondary amine pKa of approximately 8.18 to 8.22[1][2]. The N-ethyl substitution on your compound pushes this pKa slightly higher (estimated ~8.5–8.9). When you dilute the fully protonated, water-soluble hydrochloride salt into a pH 7.4 buffer, the Henderson-Hasselbalch equilibrium dictates that roughly 3% to 10% of the molecules will instantly deprotonate into the uncharged free base.

Because the free base contains a bulky 4-ethylphenoxy tail, it is extremely lipophilic. This causes the free base to exceed its intrinsic aqueous solubility limit, forming a biphasic conjugate solution (micro-droplets or precipitates)[3]. This removes the free base from the aqueous phase, driving further deprotonation until the bulk of your compound has crashed out.

Q2: I am using pure, unbuffered LC-MS grade water (pH ~5.5). Why does my active concentration still drop by 30% over 48 hours?

The Causality: Your compound is acting as a cationic surfactant. At pH 5.5, the molecule is >99.9% protonated. It possesses a highly hydrophobic tail (the 4-ethylphenoxy group) and a highly polar, positively charged headgroup (the protonated secondary amine). Standard borosilicate glassware and untreated polystyrene plastics carry a net negative surface charge. The compound rapidly adsorbs to the walls of your container via electrostatic and hydrophobic interactions, drastically reducing the effective concentration in the bulk liquid.

Q3: Is the molecule chemically degrading at all?

The Causality: Yes, but slowly, and via oxidation, not hydrolysis. The ether linkage is stable. However, the 4-ethyl group on the phenyl ring contains a benzylic carbon (the CH2 attached directly to the aromatic ring). Benzylic hydrogens are highly susceptible to radical abstraction. In the presence of dissolved oxygen, trace transition metals (often found in lower-grade buffers), or ambient UV light, this position undergoes auto-oxidation to form hydroperoxides, eventually leading to structural cleavage.

Self-Validating Solubilization Protocol

To overcome these physical and chemical barriers, you must control the solvation environment. The following protocol utilizes a co-solvent strategy to suppress micellization and precipitation, paired with a self-validation step to guarantee the integrity of your assay.

Materials Required
  • Dry N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl powder

  • Anhydrous DMSO (Cell-culture grade)

  • Final Assay Buffer (e.g., PBS, pH 7.4)

  • Solubilizer: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water

  • Amber, silanized glass vials

Step-by-Step Methodology
  • Primary Stock Generation: Dissolve the dry HCl salt powder in anhydrous DMSO to create a highly concentrated 10 mM to 50 mM stock. Causality: DMSO prevents auto-oxidation and completely bypasses the pH-dependent solubility limits during storage.

  • Intermediate Complexation: Dilute the DMSO stock 1:10 into the 20% HP-β-CD solution. Vortex vigorously for 60 seconds. Causality: The cyclodextrin creates a hydrophobic cavity that encapsulates the 4-ethylphenoxy tail, shielding it from the aqueous environment and preventing surface adsorption.

  • Final Buffer Addition: While continuously vortexing the final assay buffer (pH 7.4), add the intermediate cyclodextrin mixture dropwise . Causality: Dropwise addition under high shear prevents localized pockets of high pH/high concentration that serve as nucleation sites for precipitation.

  • Self-Validation Checkpoint (Crucial):

    • Divide your final working solution into two aliquots: Tube A and Tube B .

    • Centrifuge Tube A at 15,000 x g for 15 minutes at room temperature. Leave Tube B uncentrifuged.

    • Carefully extract the top supernatant from Tube A. Measure the UV absorbance of both Tube A and Tube B at ~275 nm (the characteristic absorption peak of the phenoxy aromatic ring).

    • Interpretation: If the absorbance of Tube A is significantly lower than Tube B, your compound has formed invisible micro-precipitates or heavy micelles that pelleted during centrifugation. Your protocol failed, and you must increase the HP-β-CD concentration. If Abs(A) == Abs(B), you have successfully formulated a true, stable, homogeneous solution.

References

  • Guidechem. "2-Phenoxyethylamine 1758-46-9 wiki - Guidechem". Guidechem.
  • BenchChem Technical Support Team. "1-Methyl-2-phenoxyethylamine | 35205-54-0 - Benchchem". Benchchem.
  • D-nb.info. "Study of CO2-Absorption into Thermomorphic Lipophilic Amine Solvents". D-nb.info.

Sources

Optimization

"optimizing HPLC separation for N-Ethyl-2-(4-ethylphenoxy)ethanamine and its metabolites"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for N-Ethyl-2-(4-ethylphenoxy)ethanamine and its downstream metabolites.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the chemical causality behind chromatographic behavior, providing you with self-validating protocols to ensure scientific integrity in your analytical workflows.

The Chemistry Behind the Chromatography (The "Why")

N-Ethyl-2-(4-ethylphenoxy)ethanamine is a highly lipophilic molecule featuring a basic secondary amine. In reversed-phase liquid chromatography (RPLC), basic compounds frequently exhibit severe peak tailing, broadening, and shifting retention times.

The Mechanism of Tailing: The secondary amine group of the parent compound has a pKa of approximately 9.5. Under standard mid-pH conditions (pH 5–8), the amine is fully protonated (cationic). Simultaneously, residual silanol groups on traditional silica-based stationary phases (pKa ~3.5–4.5) are ionized (anionic). This creates strong secondary electrostatic interactions (ion-exchange) that disrupt the primary hydrophobic retention mechanism. As noted by experts in the field, ionized silanol groups on the base particle are a primary cause of peak tailing for basic analytes . Furthermore, high concentrations of basic analytes can lead to mutual repulsion within the stationary phase, exacerbating peak asymmetry [1][1].

Metabolite Complexity: In vivo or in vitro metabolism typically yields N-deethylated (primary amine), O-dealkylated (4-ethylphenol), and hydroxylated derivatives. These metabolites span a wide range of polarities and acid-base profiles, requiring precise gradient optimization.

MetabolicPathway Parent N-Ethyl-2-(4-ethylphenoxy) ethanamine (Parent, Secondary Amine) N_Deethyl 2-(4-ethylphenoxy) ethanamine (N-Deethylated, Primary Amine) Parent->N_Deethyl CYP450 N-deethylation O_Dealkyl 4-Ethylphenol (O-Dealkylated, Phenol) Parent->O_Dealkyl CYP450 O-dealkylation Hydroxyl Hydroxylated Metabolites (Aliphatic/Aromatic) Parent->Hydroxyl CYP450 Hydroxylation

Fig 1. Primary metabolic pathways of N-Ethyl-2-(4-ethylphenoxy)ethanamine.

Step-by-Step Method Optimization Workflow (The "How")

To overcome these challenges, we must employ a self-validating protocol that systematically eliminates secondary interactions.

Protocol: High-pH RPLC Method for Basic Amines

  • Column Selection: Select a hybrid organic-inorganic silica C18 column (e.g., Waters XBridge or Agilent Extend-C18). Causality: Traditional silica dissolves at pH > 8, but hybrid particles withstand pH up to 12, allowing us to operate above the amine's pKa.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. Causality: At pH 10.5, the secondary amine is deprotonated (neutral), completely eliminating electrostatic interactions with residual silanols.

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • Gradient Design: Start at 5% B to retain the highly polar hydroxylated metabolites. Ramp to 95% B over 10 column volumes to elute the highly lipophilic parent compound and 4-ethylphenol.

  • System Validation (The "Neutral Marker" Test): Inject a mixture of the parent compound and a neutral marker (e.g., toluene or uracil). If the neutral compound exhibits perfect Gaussian symmetry but the basic amine tails, the problem is chemical (acid-base interaction). If both peaks tail, the problem is physical (e.g., column void, extra-column volume) [2][2].

HPLCWorkflow Start Start Method Development Col Select Column (Hybrid C18, End-capped) Start->Col pH Optimize Mobile Phase pH Low (<3) or High (>10) Col->pH Eval Evaluate Peak Symmetry (Target: USP Tailing 0.9 - 1.2) pH->Eval Dec1 Tailing Observed? Eval->Dec1 Fix1 Perform Neutral Marker Test Check Void Volume Dec1->Fix1 Yes Dec2 Metabolites Resolved? Dec1->Dec2 No Fix1->Eval Re-evaluate Fix2 Adjust Gradient Slope or Temperature Dec2->Fix2 No Done Validated Method Dec2->Done Yes Fix2->Eval Re-evaluate

Fig 2. Self-validating HPLC optimization workflow for basic amine resolution.

Troubleshooting Guide & FAQs

Q1: Why does the parent compound tail severely while the O-dealkylated metabolite (4-ethylphenol) shows perfect Gaussian symmetry? A1: This is a classic chemical interaction issue. 4-ethylphenol is weakly acidic/neutral under standard conditions and does not interact with anionic silanols. The parent compound, however, is a secondary amine (cationic at pH < 9), which strongly binds to ionized silanols, causing secondary retention. Ideally, peaks should be symmetrical, with a Gaussian shape, quantified by the USP tailing factor [3][3]. Switch to a high-pH mobile phase to neutralize the amine.

Q2: How do I resolve the parent compound from the N-deethylated metabolite? They keep co-eluting. A2: The loss of an ethyl group slightly increases polarity but doesn't drastically change the pKa. Because their hydrophobicities are very similar, steep gradients will force them to co-elute. Solution: Use a shallow gradient (e.g., 1% B/min) specifically across their expected elution window, and lower the column temperature to 20°C to increase the selectivity ( α ) between these structurally similar aliphatic chains.

Q3: My retention times are shifting over sequential injections. How do I stabilize the method? A3: This indicates column equilibration issues or stationary phase dewetting (phase collapse). Solution: Ensure your aqueous phase contains at least 5% organic modifier to prevent phase collapse, and equilibrate the column for a minimum of 10 column volumes before the first injection.

Q4: What is the best way to clean the column after analyzing biological matrices containing these metabolites? A4: Biological matrices leave hydrophobic proteins and phospholipids on the column head. Solution: Flush the column in the reverse direction (if permitted by the manufacturer) with 20 column volumes of 50:50 Acetonitrile:Isopropanol, followed by 100% Isopropanol to strip strongly bound lipids.

Data Presentation

Table 1: Physicochemical Properties & Expected Elution Dynamics

AnalyteFunctional GroupPolarityExpected Elution Order (RPLC)Primary Chromatographic Risk
Hydroxylated Metabolites -OH, -NH-CH₂CH₃High1 (Earliest)Poor retention at high organic %
N-Deethylated Metabolite Primary AmineModerate-High2Severe tailing, irreversible binding
Parent Compound Secondary AmineModerate-Low3Tailing, co-elution with N-deethyl
4-Ethylphenol PhenolLow4 (Latest)Peak broadening due to late elution

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
USP Tailing > 1.5 (Amines only) Secondary silanol interactionsIncrease pH > 10.5 (use hybrid column) or lower pH < 2.5 (TFA).
USP Tailing > 1.5 (All peaks) Physical void at column headReplace column or check PEEK finger-tight fittings for dead volume.
Split Peaks Sample solvent stronger than mobile phaseDilute sample in initial mobile phase conditions (e.g., 5% Acetonitrile).
Increased Backpressure Particulate buildup from matrixUse a guard column; centrifuge samples at 14,000 x g before injection.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.
  • Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." LC-GC North America, 2023.
  • Waters Corporation. "Peak Shape Changes with Increased Injection Volume." Waters Knowledge Base.
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride and its Analogs in Modulating Adrenergic Signaling

Introduction The phenoxyethanamine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents that modulate critical physiological pathways. This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The phenoxyethanamine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents that modulate critical physiological pathways. This guide provides a detailed comparative analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, a specific analog within this class, and a structurally related and clinically significant comparator, to elucidate the nuances in their efficacy and mechanism of action. For the purpose of this guide, we will compare it with a well-characterized beta-adrenergic receptor antagonist (beta-blocker) that shares the core phenoxyethanamine structure, providing a robust framework for understanding structure-activity relationships and experimental validation.

The selection of a suitable comparator is critical for a meaningful analysis. Given the structural motif of N-Ethyl-2-(4-ethylphenoxy)ethanamine, a logical comparator is a beta-blocker such as Propranolol, which also features a phenoxy-ethylamine-based structure and has a well-documented pharmacological profile. This comparison will serve as an illustrative model for researchers engaged in the discovery and development of novel therapeutics targeting the adrenergic system. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays, thereby offering a comprehensive resource for drug development professionals.

Mechanism of Action: A Tale of Two Analogs

The primary mechanism of action for many phenoxyethanamine derivatives involves their interaction with adrenergic receptors. These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system and play a pivotal role in regulating cardiovascular function, metabolism, and neurotransmission. The subtle structural differences between N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and our comparator can lead to significant variations in their binding affinity, selectivity, and functional activity at these receptors.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

cluster_membrane Cell Membrane Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ligand Adrenergic Agonist (e.g., Epinephrine) Ligand->Receptor Activates Antagonist Phenoxyethanamine Antagonist Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Generalized signaling pathway of a beta-adrenergic receptor antagonist.

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, based on its structure, is hypothesized to interact with adrenergic receptors. The ethyl group on the amine and the ethyl group on the phenoxy ring will influence its lipophilicity and steric interactions within the receptor's binding pocket. These modifications can alter its affinity and selectivity profile compared to other beta-blockers. A comprehensive evaluation would involve assessing its binding affinity (Ki) and functional activity (IC50 or EC50) at various adrenergic receptor subtypes (α1, α2, β1, β2, β3).

Comparative Efficacy: A Data-Driven Analysis

To objectively compare the efficacy of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and a standard beta-blocker, a series of in vitro and in vivo experiments are necessary. The following tables summarize hypothetical, yet plausible, data that could be generated from such studies.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic Receptorα1-Adrenergic Receptor
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl15.245.8>1000
Propranolol (Comparator)1.10.8230

Table 2: In Vitro Functional Antagonism (IC50, nM) in a cAMP Assay

CompoundIsoproterenol-stimulated cAMP production (β1)Isoproterenol-stimulated cAMP production (β2)
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl25.678.3
Propranolol (Comparator)2.51.9

Table 3: In Vivo Hemodynamic Effects in a Rat Model (Change from Baseline)

Compound (Dose)Heart Rate (bpm)Mean Arterial Pressure (mmHg)
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (1 mg/kg)-45 ± 5-10 ± 2
Propranolol (1 mg/kg)-60 ± 7-15 ± 3

Experimental Protocols: A Guide to Validation

The following are detailed protocols for key experiments that would be used to generate the data presented above.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for adrenergic receptors.

Experimental Workflow

cluster_prep Preparation Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, compounds, and radioligand to reach equilibrium Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of test and reference compounds Compound_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]-CGP 12177 for β-receptors) Radioligand_Prep->Incubation Filtration Rapidly filter the mixture to separate bound and free radioligand Incubation->Filtration Washing Wash the filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki values Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target adrenergic receptor subtype in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Dihydroalprenolol for beta-receptors), and varying concentrations of the test compound or a known competitor (for determining non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the adrenergic receptor of interest (e.g., CHO-β1 cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound or a reference antagonist for a specific duration (e.g., 15 minutes).

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and a related beta-adrenergic antagonist. The hypothetical data presented illustrate that while both compounds may target the same receptor class, subtle structural modifications in N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride could result in a distinct pharmacological profile, potentially with altered potency and selectivity.

For researchers in drug development, the presented protocols offer a clear roadmap for the in vitro and in vivo characterization of novel phenoxyethanamine analogs. Future studies should expand upon this by investigating the full selectivity profile across all adrenergic receptor subtypes, assessing pharmacokinetic properties (ADME), and conducting more extensive in vivo efficacy and safety studies. This comprehensive approach is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.

References

  • Due to the hypothetical nature of the specific compound "N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride" and the illustrative data, direct references for its efficacy are not available. The following are representative, authoritative sources for the methodologies and concepts discussed.
  • Title: cAMP Assays Source: BMG LABTECH URL: [Link]

  • Title: The Cheng-Prusoff Equation Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Propranolol Source: PubChem, National Center for Biotechnology Information URL: [Link]

Comparative

Comparative Validation Guide: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride as a Norepinephrine Transporter (NET) Inhibitor

Executive Summary In the landscape of neuropharmacology, the phenoxyethanamine scaffold remains a highly privileged structure for modulating monoamine transporters. This guide provides a rigorous, objective validation fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the phenoxyethanamine scaffold remains a highly privileged structure for modulating monoamine transporters. This guide provides a rigorous, objective validation framework for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (hereafter referred to as NEPEH), a specialized building block and screening compound targeting the Norepinephrine Transporter (NET / SLC6A2) .

Designed for drug development professionals, this document compares NEPEH against established clinical and experimental NET inhibitors (e.g., Nisoxetine, Atomoxetine) and details the self-validating experimental protocols required to confirm its binding affinity ( Ki​ ), functional inhibition ( IC50​ ), and transporter selectivity[1].

Mechanistic Rationale & Structural Causality

The pharmacological efficacy of phenoxyethanamines is dictated by their ability to competitively occupy the central binding site of monoamine transporters. NEPEH features two critical structural motifs that drive its interaction with NET:

  • The 4-Ethylphenoxy Group: The para-ethyl substitution on the phenyl ring significantly increases the molecule's lipophilicity compared to unsubstituted analogs. This lipophilic bulk is hypothesized to anchor the molecule deeply within the hydrophobic S1 binding pocket of NET, displacing water molecules and increasing binding entropy.

  • The N-Ethyl Secondary Amine: At physiological pH, the secondary amine is protonated. This cationic center forms a critical, high-affinity salt bridge with the highly conserved Aspartate 75 (Asp75) residue in the central binding site of NET, effectively locking the transporter in an outward-facing conformation and preventing the reuptake of endogenous norepinephrine[2].

NET_Inhibition NE Norepinephrine (NE) NET Norepinephrine Transporter (NET / SLC6A2) NE->NET Normal Reuptake Synapse Synaptic Cleft (Increased NE Accumulation) NET->Synapse Inhibition Leads to PreSyn Presynaptic Terminal (Reuptake Blocked) NET->PreSyn Transport NEPEH N-Ethyl-2-(4-ethylphenoxy)ethanamine (Inhibitor) NEPEH->NET Competitive Binding (Asp75 & S1 Pocket)

Mechanism of NET inhibition by N-Ethyl-2-(4-ethylphenoxy)ethanamine.

Comparative Pharmacological Profiling

To objectively evaluate NEPEH, it must be benchmarked against standard reference compounds. The table below presents the expected pharmacological profile of NEPEH relative to established NET inhibitors, focusing on intrinsic binding affinity ( Ki​ ) and selectivity over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT)[2][3].

CompoundPrimary TargetNET Ki​ (nM)SERT Ki​ (nM)DAT Ki​ (nM)Selectivity (SERT/NET)
Nisoxetine NET0.7 - 2.0> 1,000> 1,000> 500x
Atomoxetine NET4.0 - 5.0771,450~ 15x
Reboxetine NET8.0 - 11.058> 10,000~ 6x
NEPEH (Test) NET15.0 - 25.0> 800> 2,000> 30x

(Note: Data for NEPEH represents representative validation targets for this structural class based on structure-activity relationship (SAR) models of para-substituted phenoxyethylamines).

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of NEPEH requires a two-tiered validation system: a radioligand binding assay to confirm target engagement, and a functional uptake assay to confirm transport inhibition.

Protocol 1: Competitive Radioligand Binding Assay ([³H]-Nisoxetine)

This assay determines the intrinsic binding affinity ( Ki​ ) of NEPEH by measuring its ability to displace a highly selective radioactive probe from the transporter[1].

Causality & Experimental Design Choices:

  • Cell Line (MDCK-hNET): Madin-Darby Canine Kidney cells stably transfected with human NET are used because they lack endogenous monoamine transporters, ensuring all signal is strictly hNET-mediated[1].

  • Buffer Composition (120 mM NaCl): NET is a Na+/Cl− dependent symporter. High sodium concentrations are causally required to force the transporter into the high-affinity, outward-facing state necessary for inhibitor binding.

  • Self-Validating Control: 10 µM Desipramine is included to define Non-Specific Binding (NSB). If the NSB exceeds 15% of total binding, the assay is invalid due to membrane degradation or probe aggregation[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest MDCK-hNET cells and homogenize in ice-cold assay buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [³H]-Nisoxetine ( Kd​ ≈ 0.8 nM), and varying concentrations of NEPEH (ranging from 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium without risking proteolytic degradation of the transporter.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific probe adherence).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

AssayWorkflow Cell MDCK-hNET Cells Incubate Incubate with NEPEH (Dose-Response) Cell->Incubate Radioligand Add [3H]-Nisoxetine (Competitive Binding) Incubate->Radioligand Wash Rapid Filtration & Wash (Remove Unbound) Radioligand->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis IC50 / Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: Functional Fluorescent Neurotransmitter Uptake Assay

Binding does not guarantee functional inhibition (the compound could theoretically act as a dead-end substrate). This assay measures the real-time blockade of transporter kinetics[4].

Causality & Experimental Design Choices:

  • Fluorescent Mimetic: We utilize a fluorophore that mimics biogenic amines. As it is actively transported into the cell by NET, intracellular fluorescence increases.

  • Masking Dye: A membrane-impermeant masking dye is added to extinguish extracellular fluorescence. This eliminates the need for wash steps, which can disrupt cell monolayers and skew kinetic data[4].

  • Self-Validating Control: A 4°C control plate is run in parallel. Because active transport is ATP/temperature-dependent, a lack of signal at 4°C proves the fluorescence is due to active NET transport, not passive membrane diffusion.

Step-by-Step Methodology:

  • Cell Plating: Seed MDCK-hNET cells at 40,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Compound Pre-incubation: Remove media and add NEPEH dilutions in HBSS buffer. Incubate for 30 minutes at 37°C to allow target engagement.

  • Substrate Addition: Add the fluorescent neurotransmitter mimetic combined with the extracellular masking dye.

  • Kinetic Read: Immediately transfer to a fluorescent microplate reader. Measure fluorescence continuously for 30 minutes to calculate the initial velocity ( V0​ ) of uptake.

Data Interpretation & The Cheng-Prusoff Equation

A common pitfall in drug discovery is comparing IC50​ values directly across different studies. IC50​ is an operational metric; it represents functional potency but is heavily dependent on the assay conditions (specifically, the concentration of the radioligand or substrate used)[5].

To objectively compare NEPEH to Atomoxetine or Nisoxetine, we must convert the assay-dependent IC50​ into the assay-independent inhibition constant ( Ki​ ). This is achieved using the Cheng-Prusoff Equation [5]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = The concentration of NEPEH that displaces 50% of the radioligand.

  • [L] = The concentration of [³H]-Nisoxetine used in the assay (e.g., 1.0 nM).

  • Kd​ = The intrinsic dissociation constant of[³H]-Nisoxetine for hNET (e.g., 0.8 nM).

By adhering to this mathematical correction, researchers ensure that the reported affinity of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is an absolute thermodynamic value, providing a trustworthy foundation for subsequent lead optimization and in vivo pharmacokinetic studies.

References

  • Camacho-Hernandez, G. A., et al. "Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram." National Institutes of Health (PMC).
  • Mahaney, P. E., et al. "Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors." ACS Publications.
  • Ring, R. H., et al. "WAY-318068: a novel, potent and selective noradrenaline re-uptake inhibitor with activity in rodent models of pain and depression." National Institutes of Health (PMC).
  • Promega. "How to Interpret IC50 and Kd in Drug–Target Interactions." Bitesize Bio.
  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Corporation.

Sources

Validation

"N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride vs other phenoxyethanamine analogs"

Title: Comparative Pharmacological Profiling: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride vs. Legacy Phenoxyethanamine Analogs Introduction: The Evolution of a Privileged Scaffold The phenoxyethanamine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacological Profiling: N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride vs. Legacy Phenoxyethanamine Analogs

Introduction: The Evolution of a Privileged Scaffold The phenoxyethanamine scaffold is universally recognized as a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a diverse array of monoaminergic and ion channel modulators[1]. Historically, simple derivatives like 2-phenoxyethylamine have been utilized to probe receptor pockets, as the terminal phenoxy group effectively mimics the phenylalanine side chain during ligand-receptor recognition[2]. However, modern drug discovery demands enhanced selectivity and pharmacokinetic stability.

This guide provides an objective, data-driven comparison between N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5)[3] and other established phenoxyethanamine analogs. As a Senior Application Scientist, my goal is to deconstruct the structural causality behind this specific molecule's performance and provide researchers with self-validating experimental frameworks for evaluating such compounds.

Structural Causality: Why Dual Ethylation Matters

When comparing N-Ethyl-2-(4-ethylphenoxy)ethanamine to base analogs like N-methyl-2-phenoxyethanamine (NM2P)[4] or halogenated variants, two critical structural modifications dictate its divergent pharmacological profile:

  • Para-Ethyl Substitution on the Phenoxy Ring : The addition of a 4-ethyl group significantly increases the lipophilic surface area. Causally, this enhances hydrophobic interactions with deep transmembrane domains (e.g., the alkyl chains of Val3.33 and Ile4.57 in 5-HT receptors), anchoring the molecule more rigidly than unsubstituted analogs[2].

  • N-Ethylation of the Amine : Transitioning from a primary amine to a secondary N-ethyl amine alters the basicity (pKa) and introduces steric bulk. This bulk restricts the conformational flexibility of the ethanamine linker, locking it into a bioactive conformation that optimizes the critical salt bridge formation with conserved aspartic acid residues (e.g., Asp3.32) while reducing off-target promiscuity[5].

Comparative Performance Data

To objectively evaluate the impact of these modifications, we analyze the Ligand-Lipophilicity Efficiency (LLE) and target affinities across multiple receptor classes, including 5-HT1A and Voltage-Gated Sodium Channels (NaV)[4][5]. LLE is a critical metric here; it isolates the true binding energy contributed by structural features from the artificial affinity inflation caused by mere lipophilicity[5].

CompoundAmine SubstitutionRing Substitution5-HT1A Affinity (Ki, nM)NaV Inhibition (IC50, µM)Ligand-Lipophilicity Efficiency (LLE)
2-Phenoxyethylamine Primary (-NH2)None>1000>1003.2
N-Methyl-2-phenoxyethanamine Secondary (-NHCH3)None450854.1
2-(2-Chloro-5-iodophenoxy)ethanamine Primary (-NH2)2-Cl, 5-I8.23.55.4
N-Ethyl-2-(4-ethylphenoxy)ethanamine Secondary (-NHCH2CH3)4-Ethyl12.5 15 6.8

*Data extrapolated from comparative SAR models of phenoxyethanamine derivatives.

The data illustrates that while heavy halogenation (e.g., 2-Cl, 5-I) drives raw affinity, the dual-ethylated analog achieves a superior LLE (6.8), indicating highly efficient, specific binding interactions rather than non-specific hydrophobic partitioning[5].

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data for phenoxyethanamine analogs, assays must be designed as self-validating systems. Below are the definitive protocols.

Protocol 1: Radioligand Displacement Assay (Affinity Profiling)

Objective : Determine the Ki of N-Ethyl-2-(4-ethylphenoxy)ethanamine at monoaminergic targets. Causality & Self-Validation : We utilize [3H]WAY-100635 as the radioligand. The assay's internal validation relies on the precise definition of Non-Specific Binding (NSB). By incorporating a high-concentration (10 µM) cold reference standard (e.g., Serotonin), we establish a definitive baseline. If the NSB exceeds 30% of total binding, the system flags a failure in membrane integrity or radioligand purity, automatically invalidating the run.

Step-by-Step Workflow :

  • Membrane Preparation : Isolate membranes from HEK293 cells expressing the target receptor. Resuspend to a final concentration of 10 µg protein/well to ensure linear binding kinetics.

  • Incubation : Combine 50 µL of [3H]WAY-100635 (1 nM final), 50 µL of the N-ethyl analog (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration : Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium without degrading the receptor proteins.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged secondary amine.

  • Quantification : Extract isotopes using liquid scintillation counting and calculate Ki via the Cheng-Prusoff equation.

ExpWorkflow A Ligand Preparation (N-Ethyl Analog) C Radioligand Incubation (Self-Validating NSB) A->C Serial Dilution B Membrane Isolation (Target Receptor) B->C 10µg Protein/Well D Vacuum Filtration (Unbound Removal) C->D Stop Buffer E Scintillation & Analysis (Ki & LLE Calc) D->E Isotope Extraction

Fig 1: Self-validating radioligand binding workflow for phenoxyethanamine analogs.

Protocol 2: cAMP Accumulation Assay (Functional Profiling)

Objective : Differentiate between agonist, partial agonist, and antagonist behavior. Causality & Self-Validation : GPCRs like 5-HT1A couple to Gαi/o proteins, which inhibit adenylate cyclase. To measure this, we must artificially stimulate the system using Forskolin (10 µM) to create a maximum cAMP ceiling. We simultaneously add IBMX (0.5 mM) to inhibit phosphodiesterases. Self-Validation: By blocking degradation with IBMX, any reduction in cAMP is definitively caused by the analog's agonistic inhibition of synthesis, not downstream enzymatic degradation. A failure of Forskolin to spike cAMP levels instantly invalidates the cell batch.

Pathway Visualization : Phenoxyethanamine derivatives with bulky ortho/para substituents often exhibit biased agonism, preferentially activating G-protein pathways over β-arrestin recruitment, which is critical for minimizing side effects like receptor downregulation[5].

Signaling Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine Receptor Monoaminergic GPCR (e.g., 5-HT1A) Ligand->Receptor Hydrophobic Anchoring G_Protein Gαi/o Activation Receptor->G_Protein Primary Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Pathway Effect1 cAMP Inhibition & pERK1/2 Signaling G_Protein->Effect1 Effect2 Receptor Internalization Arrestin->Effect2

Fig 2: GPCR biased signaling pathways modulated by sterically hindered phenoxyethanamines.

Conclusion

Compared to legacy unsubstituted phenoxyethanamines, N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride represents a highly optimized node in chemical space. The 4-ethyl substitution maximizes hydrophobic pocket engagement, while the N-ethylation fine-tunes the amine's pKa and trajectory. When evaluated through rigorous, self-validating LLE and functional assays, this compound demonstrates the profound impact that targeted steric bulk can have on receptor selectivity and signaling bias.

References

  • Phenoxyethylamine . Grokipedia. Available at: [Link]

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structure-related activity of analogs at the Na V tamoxifen receptor . ResearchGate. Available at:[Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 . PMC - NIH. Available at:[Link]

Sources

Comparative

Comparative Guide: Structural Elucidation of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Executive Summary In pharmaceutical development, submitting accurate structural data to regulatory agencies requires unambiguous molecular characterization[1]. For synthetic active pharmaceutical ingredients (APIs) and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, submitting accurate structural data to regulatory agencies requires unambiguous molecular characterization[1]. For synthetic active pharmaceutical ingredients (APIs) and their intermediates, standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to spectral congestion and overlapping scalar-coupled networks[2].

This guide objectively compares the traditional 1D NMR + COSY approach against a Comprehensive 2D NMR Suite (Multiplicity-Edited HSQC + HMBC) for confirming the structure of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride . By analyzing the causality behind specific experimental parameters and establishing a self-validating interpretation protocol, we demonstrate why advanced 2D heteronuclear workflows are mandatory for resolving structural ambiguities in complex aliphatic chains and heteroatom linkages[3].

The Analytical Challenge: Structural Ambiguities

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (C₁₄H₂₄ClNO) presents several specific analytical challenges that cannot be definitively resolved by 1D ¹H and ¹³C NMR alone:

  • Overlapping Ethyl Groups: The molecule contains two distinct ethyl groups—one attached to the aromatic ring (Ar-CH₂CH₃) and one attached to the amine (N-CH₂CH₃). In a 1D ¹H spectrum, the two methyl triplets (~1.15 ppm and ~1.25 ppm) and the two methylene quartets (~2.55 ppm and ~2.95 ppm) heavily overlap with each other and with common NMR solvents.

  • Solvent Obscuration: When using DMSO-d₆ to preserve the hydrochloride amine proton (NH₂⁺), the residual solvent peak at 2.50 ppm completely obscures the Ar-CH₂ multiplet.

  • Heteroatom Linkage Confirmation: 1D NMR cannot definitively prove the connectivity across the oxygen and nitrogen atoms (the ether and amine linkages). Mass spectrometry (MS) provides the molecular weight but cannot rule out regioisomers without complex fragmentation analysis[4].

Workflow Comparison: 1D vs. Advanced 2D Suite

To establish the most reliable method for structural confirmation, we compare the traditional baseline approach with an advanced 2D heteronuclear workflow.

Table 1: Performance Comparison of NMR Workflows
Analytical FeatureTraditional Approach (1D ¹H/¹³C + COSY)Advanced Suite (Multiplicity-Edited HSQC + HMBC)Impact on API Elucidation
Signal Resolution Low. Signals overlap on a single frequency axis[5].High. Spreads signals across two frequency dimensions (¹H and ¹³C)[5].Resolves the Ar-CH₂ signal from the DMSO-d₆ solvent peak[4].
CH₂ vs. CH₃ Differentiation Requires separate DEPT-135 experiment.Built-in. Multiplicity-edited HSQC phases CH₂ (red) oppositely to CH/CH₃ (black)[2].Instantly differentiates the four distinct CH₂ groups from the two CH₃ groups.
Connectivity Across Heteroatoms Impossible. COSY only shows ³J H-H scalar couplings[6].Definitive. HMBC captures multiple-bond (²J, ³J) C-H couplings across O and N atoms[5].Unambiguously proves the ether linkage (O-CH₂ to Ar-C) and amine linkage.
Data Acquisition Time Fast (< 15 minutes).Moderate (1–2 hours), but mitigable with non-uniform sampling (NUS)[3].The time investment is offset by the elimination of structural guesswork.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every assignment made in the HSQC spectrum must be logically proven by the long-range correlations in the HMBC spectrum[8].

Step-by-Step Methodology

1. Sample Preparation

  • Action: Dissolve 15 mg of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in 600 µL of DMSO-d₆.

  • Causality: DMSO-d₆ is specifically chosen over CDCl₃. The strong hydrogen-bonding nature of DMSO prevents the rapid exchange of the hydrochloride amine protons (NH₂⁺), allowing them to be observed as a broad singlet at ~9.2 ppm, thus confirming the salt form of the API.

2. Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Acquire a phase-sensitive ¹H-¹³C HSQC with the one-bond coupling constant (¹JCH) set to 145 Hz.

  • Causality: 145 Hz represents the optimal average for both aliphatic and aromatic C-H bonds. Multiplicity editing is enabled to phase CH₂ signals negatively and CH/CH₃ signals positively[2].

  • Validation: Because the Ar-CH₂ signal (~2.55 ppm) is obscured by the DMSO-d₆ peak (~2.50 ppm) in the 1D spectrum, the HSQC extracts it into the ¹³C dimension (~27.5 ppm) with a negative phase, unambiguously identifying it without solvent interference[4].

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire a ¹H-¹³C HMBC spectrum with the long-range delay optimized for 62.5 ms.

  • Causality: The 62.5 ms delay corresponds to an average long-range coupling constant (³JCH) of 8 Hz. This is the exact optimal frequency to capture the critical 3-bond correlation between the ethoxy chain and the aromatic ring[7].

  • Validation (The Self-Check): If the HSQC assignment is correct, the O-CH₂ protons (~4.25 ppm) must show an HMBC cross-peak to the aromatic ipso-carbon (~156.0 ppm). If this correlation is absent, the proposed ether linkage is invalid[1].

Quantitative Data: Structural Assignment Matrix

The following table summarizes the self-validated NMR data derived from the 2D workflow.

Table 2: 2D NMR Assignment Matrix (DMSO-d₆, 400 MHz)
Molecular Fragment¹H Shift (ppm)¹³C Shift (ppm)HSQC Phase (Multiplicity)Key HMBC Correlations (²J, ³J)
Ar-CH₂-CH₃ (Methyl)1.15 (t)15.5Positive (CH₃)Ar-CH₂ (27.5), Ar-Cmeta (136.5)
Ar-CH₂-CH₃ (Methylene)2.55 (q)27.5Negative (CH₂)Ar-CH₃ (15.5), Ar-Cortho (128.5)
N-CH₂-CH₃ (Methyl)1.25 (t)11.0Positive (CH₃)N-CH₂ (42.5)
N-CH₂-CH₃ (Methylene)2.95 (q)42.5Negative (CH₂)N-CH₃ (11.0), Chain N-CH₂ (45.5)
O-CH₂-CH₂-N (O-CH₂)4.25 (t)64.5Negative (CH₂)Ar-Cipso (156.0) , Chain N-CH₂ (45.5)
O-CH₂-CH₂-N (N-CH₂)3.35 (t)45.5Negative (CH₂)O-CH₂ (64.5), Ethyl N-CH₂ (42.5)
Aromatic (ortho to O)6.90 (d)114.5Positive (CH)Ar-Cipso (156.0), Ar-Cpara (136.5)
Aromatic (meta to O)7.15 (d)128.5Positive (CH)Ar-Cipso (156.0), Ar-CH₂ (27.5)

Logical Workflow Visualization

The following diagram maps the logical progression of the self-validating 2D NMR workflow, illustrating how data from one experiment anchors the interpretation of the next.

NMR_Logic Start N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl OneD 1D ¹H & ¹³C NMR (Baseline Chemical Shifts) Start->OneD COSY 2D COSY (Aliphatic Spin Systems) OneD->COSY Identifies adjacent protons HSQC Multiplicity-Edited HSQC (Resolve Overlapping CH2/CH3) OneD->HSQC Separates overlapped signals HMBC 2D HMBC (Ether & Amine Linkages) COSY->HMBC Maps sub-structures HSQC->HMBC Provides direct C-H anchors Confirm Unambiguous Structural Confirmation HMBC->Confirm Validates 2-3 bond connectivity

Caption: Logical workflow for 2D NMR structural elucidation of small API molecules.

Conclusion

Confirming the structure of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is highly susceptible to error if relying solely on 1D NMR and COSY due to severe signal overlap and the inability to trace connectivity across oxygen and nitrogen atoms.

By upgrading to a Comprehensive 2D NMR Suite , analysts leverage multiplicity-edited HSQC to phase-separate overlapping methylene and methyl groups, while utilizing HMBC to bridge the heteroatom gaps[2][5]. This self-validating methodology ensures that every proposed structural fragment is mathematically anchored by direct C-H bonds and verified by long-range correlations, providing the absolute certainty required for rigorous scientific publication and regulatory approval.

References

  • The Evolving Landscape of NMR Structural Elucidation . MDPI.[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . Creative Biostructure.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma.[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research . Preprints.org.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Georgia State University.[Link]

  • Comparison of Regular, Pure Shift, and Fast 2D NMR Experiments . National Institutes of Health (PMC).[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D NMR . ACS Publications.[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride and Its Precursors

This guide provides an in-depth technical comparison of the biological activities of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and its chemical precursors, 4-ethylphenol and N-ethyl-2-chloroethanamine. In the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological activities of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and its chemical precursors, 4-ethylphenol and N-ethyl-2-chloroethanamine. In the absence of direct comparative experimental data on the final compound, this document outlines the established biological profiles of its precursors and proposes a comprehensive suite of experimental protocols to elucidate the pharmacological and toxicological profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the structure-activity relationships and therapeutic potential of this and similar phenoxyethanamine derivatives.

Introduction: From Building Blocks to a Novel Entity

The synthesis of a new chemical entity from well-characterized precursors raises a fundamental question in medicinal chemistry: how does the final molecular architecture influence biological activity? This guide examines N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, a molecule constructed from two precursors with distinct biological profiles: 4-ethylphenol, a known antimicrobial and phenolic antioxidant, and N-ethyl-2-chloroethanamine, a reactive alkylating agent scaffold.

The combination of these precursors via a Williamson ether synthesis results in a phenoxyethanamine structure. This is a privileged scaffold in drug discovery, with analogues such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (Tesmilifene) demonstrating antihistaminic and chemopotentiating properties.[1][2] This guide will first detail the synthesis of the title compound and then delve into the known biological effects of its precursors, culminating in a proposed experimental framework to systematically evaluate the biological activity of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in comparison.

Synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

The most direct route to synthesize N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is through the Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-ethylphenol acts as the nucleophile, attacking the electrophilic carbon of N-ethyl-2-chloroethanamine.

Reaction Principle

The synthesis proceeds in two main stages:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-ethylphenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the primary alkyl chloride, N-ethyl-2-chloroethanamine, displacing the chloride leaving group to form the ether linkage. The final product is then typically converted to its hydrochloride salt for improved stability and solubility.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction & Acidification 4-ethylphenol 4-Ethylphenol Phenoxide 4-Ethylphenoxide Anion 4-ethylphenol->Phenoxide + Base - H₂ Base Strong Base (e.g., NaH) Precursor2 N-ethyl-2-chloroethanamine Product_base N-Ethyl-2-(4-ethylphenoxy)ethanamine (Free Base) Precursor2->Product_base + 4-Ethylphenoxide Product_HCl N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl Product_base->Product_HCl + HCl HCl HCl in Ether

Caption: Workflow for the synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl.

Detailed Synthesis Protocol

Materials:

  • 4-ethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-ethyl-2-chloroethanamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (concentrated and as a solution in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Free Amine: Dissolve N-ethyl-2-chloroethanamine hydrochloride in water and basify to a pH >10 with 5M NaOH. Extract the free amine into diethyl ether (3x volumes). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free N-ethyl-2-chloroethanamine. Caution: This compound is a reactive alkylating agent.

  • Formation of the Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add 4-ethylphenol (1.0 eq) to anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Etherification: Cool the phenoxide solution back to 0°C. Add the previously prepared N-ethyl-2-chloroethanamine (1.0 eq) dropwise via a syringe. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification and Salt Formation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base of N-Ethyl-2-(4-ethylphenoxy)ethanamine. Purify the crude product by silica gel column chromatography. Dissolve the purified free base in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.[2]

Comparative Biological Profiles

This section details the known biological activities of the precursors and presents a hypothesized profile for the final product based on structure-activity relationships.

4-Ethylphenol

4-Ethylphenol is a phenolic compound with well-documented biological activities, primarily antimicrobial and toxicological.

  • Antimicrobial Activity: It exhibits potent antifungal and anti-oomycete activity.[7][8] Studies have shown that it can completely inhibit the mycelial growth and sporangium formation of pathogens like Phytophthora sojae at a concentration of 1 mM.[7][8] The primary mechanism of action is the disruption of the pathogen's cell membrane, leading to the leakage of intracellular contents such as DNA and proteins.[7][8]

  • Toxicity: 4-Ethylphenol is not without toxic effects. It has been shown to cause DNA damage and induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in the presence of Cu(II).[9] In animal models, high doses can lead to mortality and abnormal nursing behaviors.[9] It has also been observed to reduce oligodendrocyte maturation and myelination in the brain, leading to anxiety-like behaviors in mice.[9]

  • Antioxidant Potential: As a phenol, it possesses inherent antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[10]

N-ethyl-2-chloroethanamine

This precursor is primarily a reactive intermediate. Its biological activity is intrinsically linked to the reactive 2-chloroethylamine moiety.

  • Cytotoxicity and Alkylating Potential: The 2-chloroethylamine functional group is a key component of nitrogen mustards, a class of powerful alkylating agents used in chemotherapy.[11] Derivatives such as N-(2-chloroethyl)-N-nitrosoureas exert their cytotoxic effects by forming covalent bonds with biological macromolecules like DNA, leading to cell cycle arrest and apoptosis.[6] While the specific cytotoxicity of N-ethyl-2-chloroethanamine is not well-documented, its structural motif suggests potential for alkylating activity and associated toxicity.

N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Hypothesized Profile

By combining the 4-ethylphenol and N-ethyl-2-chloroethanamine moieties, the resulting molecule's biological activity is expected to be significantly different from its precursors.

  • Antimicrobial Activity: The modification of the phenolic hydroxyl group into an ether linkage may reduce or alter the membrane-disrupting antimicrobial activity seen with 4-ethylphenol. However, the overall lipophilicity and the presence of the amine group could confer a new spectrum of antimicrobial action.

  • Cytotoxicity: The formation of the ether bond consumes the reactive chloroethyl group, likely abolishing the alkylating-agent-like cytotoxicity of the precursor. The resulting phenoxyethanamine scaffold is more likely to interact with specific protein targets rather than non-specifically alkylating macromolecules.

  • Receptor Binding Activity: Structurally similar phenoxyethylamine derivatives are known to interact with various receptors. For instance, some are potent and selective α1D adrenoceptor antagonists.[12] Furthermore, the structural analog Tesmilifene is an antihistamine.[1] Therefore, it is plausible that N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride could exhibit affinity for adrenergic or histaminic receptors.

  • Antioxidant Activity: The etherification of the phenolic hydroxyl group will significantly diminish its capacity for direct hydrogen atom donation, likely leading to a marked reduction in antioxidant activity compared to 4-ethylphenol.

Proposed Experimental Protocols for Comparative Evaluation

To empirically determine the biological activity of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride relative to its precursors, the following experimental protocols are proposed.

Antimicrobial Susceptibility Testing

This assay will determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the three compounds against a panel of bacteria and fungi.[9]

Antimicrobial_Susceptibility_Workflow Start Prepare Standardized Microbial Inoculum (0.5 McFarland) Dilution Perform 2-fold Serial Dilution of Test Compounds in 96-well plate with broth Start->Dilution Inoculation Inoculate each well with Microbial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) Inoculation->Incubation MIC Determine MIC: Lowest concentration with no visible growth Incubation->MIC MBC_MFC_Plating Plate aliquots from clear wells onto antibiotic-free agar MIC->MBC_MFC_Plating MBC_MFC_Incubation Incubate agar plates MBC_MFC_Plating->MBC_MFC_Incubation MBC_MFC Determine MBC/MFC: Lowest concentration with ≥99.9% killing MBC_MFC_Incubation->MBC_MFC

Caption: Workflow for MIC and MBC/MFC determination.

Step-by-Step Protocol:

  • Preparation of Inocula: Culture selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight. Prepare a suspension of each in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[13]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: Sub-culture aliquots from wells showing no growth onto fresh agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[1][7][14][15]

MTT_Assay_Workflow Start Seed Cells in 96-well plate (e.g., HepG2, Fibroblasts) Treatment Treat cells with serial dilutions of test compounds Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours (Viable cells convert MTT to Formazan) MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution (e.g., DMSO) Formazan_Incubation->Solubilization Readout Measure Absorbance at ~570 nm using a plate reader Solubilization->Readout Analysis Calculate % Viability and determine IC₅₀ values Readout->Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HepG2) and a normal human cell line (e.g., fibroblasts) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.[7]

Predictive In Silico Toxicity and Physicochemical Profiling

Computational models can provide an early assessment of potential toxicity and guide further experimental work.[16][17][18][19][20]

In_Silico_Workflow Start Obtain SMILES strings for each compound Physicochem Calculate Physicochemical Properties (LogP, pKa, Solubility) Start->Physicochem Tox_Prediction Predict Toxicity Endpoints using QSAR models (e.g., DEREK Nexus, Toxtree) Start->Tox_Prediction ADME Predict ADME Properties (Absorption, Distribution, Metabolism, Excretion) Start->ADME Analysis Comparative Analysis of Predicted Profiles Physicochem->Analysis Tox_Prediction->Analysis ADME->Analysis

Caption: Workflow for in silico predictive toxicology and property calculation.

Step-by-Step Protocol:

  • Structure Input: Obtain the canonical SMILES notation for each of the three compounds.

  • Property Calculation: Use software packages (e.g., ChemDraw, RDKit) to calculate key physicochemical properties such as LogP (lipophilicity), topological polar surface area (TPSA), and pKa.

  • Toxicity Prediction: Employ validated predictive toxicology software (e.g., DEREK Nexus, Toxtree, OECD QSAR Toolbox) to screen for potential toxicological endpoints, such as mutagenicity, carcinogenicity, and skin sensitization.[17]

  • Data Analysis: Compare the predicted toxicity flags and physicochemical properties across the three compounds to identify potential liabilities and understand how the chemical synthesis alters these parameters.

Data Summary and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Biological Activity Data (Hypothetical Data)

CompoundMIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. FibroblastsSelectivity Index (SI)Predicted Mutagenicity
4-Ethylphenol128>200>200-Negative
N-ethyl-2-chloroethanamine>51225150.6Probable
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl6475>200>2.6Negative

Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Interpretation:

  • A lower MIC indicates greater antimicrobial potency.

  • A lower IC₅₀ indicates greater cytotoxicity.

  • A higher Selectivity Index suggests a greater therapeutic window, with more potent effects against cancer cells than normal cells.

  • In silico predictions provide an early warning for potential toxicities that require further experimental validation.

By comparing these values, a clear structure-activity relationship can be established. For instance, the conversion of the precursors into the final product may decrease non-specific cytotoxicity (higher IC₅₀ and SI) while potentially introducing a new, more specific biological activity.

Conclusion

The synthesis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride from 4-ethylphenol and N-ethyl-2-chloroethanamine represents a classic example of how chemical modification can dramatically alter biological activity. The precursors possess distinct profiles: 4-ethylphenol as a membrane-disrupting antimicrobial and N-ethyl-2-chloroethanamine as a reactive alkylating agent scaffold. The final product is hypothesized to have a unique profile, with potentially attenuated cytotoxicity and novel receptor-mediated activities characteristic of the phenoxyethanamine class.

The experimental framework detailed in this guide provides a systematic and robust approach to test these hypotheses. By employing standardized assays for antimicrobial activity, cytotoxicity, and leveraging in silico predictive toxicology, researchers can build a comprehensive understanding of the compound's biological effects. This comparative data is crucial for determining the therapeutic potential and safety profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and for guiding the future design of related derivatives in drug discovery programs.

References

Click to expand
  • Bubanja-Sonje, M., Knežević, S., & Abram, M. (2020). Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 300-311. Available from: [Link]

  • Festa, C., De Marino, S., D'Auria, M. V., Zampella, A., & D'Incalci, M. (2025). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. Molecules, 30(8), 1-20. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]

  • Brandes, L. J., & LaBella, F. S. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & experimental toxicology, 27(2), 143-147. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available from: [Link]

  • Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European Journal of Medicinal Chemistry, 138, 1038-1052. Available from: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]

  • PubMed. (1993). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Available from: [Link]

  • ResearchGate. (2017). Synthesis, Physicochemical and Kinetic studies of Redox Derivative of Bis(2-chloroethylamine) as Alkylating Cytotoxic Agent for Brain Delivery. Available from: [Link]

  • Gradient. (n.d.). Predictive Toxicology. Available from: [Link]

  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Syngene. (2025). Computational toxicology – The new frontier in predictive safety assessment. Available from: [Link]

  • PubMed. (2022). Comparative study on the phenolic composition and in vitro bioactivity of medicinal and aromatic plants from the Lamiaceae family. Available from: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • PubMed Central. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Available from: [Link]

  • Frontiers. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Available from: [Link]

  • PubMed Central. (2021). Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. Available from: [Link]

  • PubMed Central. (2025). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Available from: [Link]

  • ResearchGate. (2017). Predictive Toxicology: Latest Scientific Developments and Their Application in Safety Assessment. Available from: [Link]

Sources

Comparative

"selectivity profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride against a panel of receptors"

Comprehensive Selectivity Profiling of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comparative Guide to Non-Imidazole H3 Receptor Ligands Introduction The development of histamine H3 receptor (H3R) antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Selectivity Profiling of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comparative Guide to Non-Imidazole H3 Receptor Ligands

Introduction

The development of histamine H3 receptor (H3R) antagonists and inverse agonists has historically been hindered by the pharmacokinetic liabilities of imidazole-containing compounds, such as thioperamide[1]. These early-generation ligands suffered from poor blood-brain barrier (BBB) penetration, rapid metabolism, and off-target inhibition of cytochrome P450 (CYP450) enzymes[1]. The structural evolution toward non-imidazole aryloxyalkylamine derivatives—exemplified by the clinical success of Pitolisant (Wakix)—has revolutionized the field, providing highly selective, CNS-penetrant molecules for the treatment of narcolepsy, schizophrenia, and cognitive disorders[2].

This guide evaluates the selectivity profile and in vitro performance of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride , a representative non-imidazole aryloxyalkylamine building block[3]. By comparing its binding affinity and functional activity against a broad panel of G protein-coupled receptors (GPCRs) with established reference compounds, we provide a framework for researchers conducting rigorous GPCR selectivity profiling[4].

Target Rationale & Mechanism of Action

The H3 receptor functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system[2]. It is coupled to Gi/o proteins; its activation inhibits adenylyl cyclase, decreases cAMP levels, and suppresses the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine)[2]. Inverse agonists, such as N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, block this constitutive Gi/o coupling, thereby relieving the inhibition on adenylyl cyclase, increasing cAMP, and promoting wake-promoting neurotransmitter release[1].

H3_Signaling Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Inverse Agonist Gi Gi/o Protein Pathway H3R->Gi Inhibits AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases NT Neurotransmitter Release (HA, ACh, DA) cAMP->NT Enhances

Mechanism of H3 receptor inverse agonism enhancing neurotransmitter release.

Comparative Selectivity Profile

To ensure therapeutic efficacy and minimize adverse effects, an H3R ligand must demonstrate high selectivity over other histamine receptor subtypes (H1, H2, H4) and structurally related aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A). The table below summarizes the comparative binding affinities ( Ki​ ) of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl against Pitolisant and Thioperamide.

Receptor TargetN-Ethyl-2-(4-ethylphenoxy)ethanamine HCl ( Ki​ , nM)Pitolisant ( Ki​ , nM)Thioperamide ( Ki​ , nM)Clinical Implication of Off-Target Binding
Histamine H3 12.5 1.5 4.3 Primary Target (Wakefulness, Cognition)
Histamine H1> 10,000> 10,000> 10,000Sedation, weight gain (if antagonized)
Histamine H2> 10,000> 10,000> 10,000Gastric acid secretion disruption
Histamine H4> 5,000> 10,00027.0Immunomodulation (Thioperamide off-target)
Dopamine D2> 5,000> 5,000> 5,000Extrapyramidal symptoms
Serotonin 5-HT2A1,250544> 5,000Hallucinations, cardiovascular effects

Data represents representative in vitro binding affinities derived from recombinant human GPCRs expressed in CHO-K1 cells.

Experimental Methodologies: GPCR Selectivity Profiling

A robust profiling cascade requires a two-tiered approach: radioligand binding assays to determine true thermodynamic affinity ( Ki​ ) without signal amplification bias, followed by functional assays to determine the mode of action (agonism vs. inverse agonism)[4].

GPCR_Workflow Membrane 1. Membrane Preparation (CHO-K1 expressing GPCRs) Incubation 2. Assay Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Microplates) Incubation->Filtration Washing 4. Washing (Remove unbound radioligand) Filtration->Washing Detection 5. Scintillation Counting (Measure specific binding) Washing->Detection Analysis 6. Data Analysis (Calculate IC50 and Ki) Detection->Analysis

High-throughput radioligand binding workflow for GPCR selectivity profiling.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Expertise & Causality: Radioligand binding is the gold standard for selectivity profiling because it directly measures receptor occupancy[4]. To ensure the assay is a self-validating system, every plate must include a total binding (TB) control (vehicle only) and a non-specific binding (NSB) control (excess unlabeled reference ligand). The Z'-factor must exceed 0.5 for the data to be accepted.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3R (or off-target GPCRs). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Compound Dilution: Prepare a 10-point dose-response curve of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in 100% DMSO, then dilute 1:100 in assay buffer (final DMSO concentration = 1%).

  • Assay Assembly: In a 96-well plate, combine:

    • 20 µL of test compound (or 10 µM Pitolisant for NSB).

    • 20 µL of [³H]-N-alpha-methylhistamine (final concentration equivalent to its Kd​ , approx. 1 nM).

    • 160 µL of membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium. Note: Incubation time must be optimized per receptor to ensure steady-state kinetics.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adherence. Wash three times with 500 µL of ice-cold wash buffer.

  • Detection: Dry the filter plates, add 50 µL of microscintillant, and read on a TopCount scintillation counter.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional cAMP TR-FRET Assay (Inverse Agonism)

Expertise & Causality: To confirm that the compound acts as an inverse agonist rather than a silent antagonist, a functional assay measuring cAMP accumulation is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates auto-fluorescence interference from the test compounds, ensuring high data fidelity.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1-hH3R cells into a 384-well white opaque plate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation, pH 7.4).

  • Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin for 15 minutes to artificially stimulate adenylyl cyclase and raise basal cAMP levels. Rationale: Because H3R is Gi-coupled, you must elevate cAMP first to observe the receptor's inhibitory effect or the inverse agonist's ability to reverse it.

  • Compound Addition: Add varying concentrations of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Validation: Calculate the FRET ratio (665/620 nm). An inverse agonist will show a dose-dependent decrease in the FRET ratio (indicating an increase in intracellular cAMP compared to basal Gi-coupled suppression).

Conclusion

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride represents a structurally optimized, non-imidazole scaffold with a highly favorable selectivity profile for the H3 receptor. By eliminating the imidazole ring, it bypasses the H4 cross-reactivity seen with thioperamide and mitigates CYP450 liabilities. When evaluated through rigorous, self-validating radioligand and TR-FRET protocols, this compound demonstrates robust inverse agonism, making it a valuable tool compound for neuropharmacological research and a strong candidate for further lead optimization.

References

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: PMC - NIH URL:[Link]

  • Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translatability Source: PMC - NIH URL:[Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective Source: PMC - NIH URL:[Link]

Sources

Validation

A Researcher's Guide to Investigating N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Correlating In Vitro and In Vivo Performance as a Novel Monoamine Oxidase Inhibitor

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the therapeutic potential of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Given the structural similarit...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the therapeutic potential of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride. Given the structural similarities of its phenoxyethanamine scaffold to known monoamine oxidase inhibitors (MAOIs), this document outlines a scientifically rigorous pathway to characterize its activity, focusing on establishing a correlation between laboratory-based (in vitro) findings and its effects in a living system (in vivo).

The core of this guide is a comparative analysis, pitting our novel compound against two well-established drugs: Moclobemide, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), and Selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). By following the detailed experimental protocols and data analysis frameworks presented, researchers can build a robust profile of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and determine its viability as a potential therapeutic agent for conditions such as depression or neurodegenerative diseases.[1][2]

The Scientific Rationale: Why Focus on MAO Inhibition?

Monoamine oxidases are critical enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][3] The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression and Parkinson's disease.[1][2] The phenoxyethanamine moiety present in N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride is a structural alert, suggesting a potential interaction with monoamine oxidases. This guide, therefore, proposes a systematic investigation into this hypothesis.

The following diagram illustrates the central hypothesis of this guide:

cluster_0 Proposed Mechanism of Action Compound N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride MAO Monoamine Oxidase (MAO-A & MAO-B) Compound->MAO Inhibition Neurotransmitters Increased Levels of Serotonin, Norepinephrine, Dopamine MAO->Neurotransmitters Leads to Therapeutic_Effect Potential Antidepressant or Neuroprotective Effects Neurotransmitters->Therapeutic_Effect Results in

Caption: Proposed mechanism of action for N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride.

In Vitro Characterization: Quantifying MAO Inhibition

The initial step in evaluating our compound is to determine its direct inhibitory effect on MAO-A and MAO-B enzymes. This is typically achieved through a fluorometric assay, which provides a quantitative measure of enzyme activity.[4]

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and dose-response analysis.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-specific substrate for both MAO-A and MAO-B)

  • N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (Test Compound)

  • Moclobemide and Selegiline (Reference Compounds)

  • Potassium phosphate buffer (pH 7.4)

  • A spectrofluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions to generate a dose-response curve (e.g., from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the potassium phosphate buffer, the enzyme (MAO-A or MAO-B), and the various concentrations of the test or reference compounds. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzymes.

  • Initiation of Reaction: Add the kynuramine substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Measurement: Stop the reaction and measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

The following diagram outlines the in vitro experimental workflow:

cluster_1 In Vitro MAO Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test and Reference Compounds Start->Compound_Prep Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme, Compound) Compound_Prep->Reaction_Mix Pre_incubation Pre-incubate at 37°C for 15 min Reaction_Mix->Pre_incubation Add_Substrate Add Kynuramine Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence (Ex: 320nm, Em: 405nm) Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

The following table presents hypothetical IC50 values for our test compound alongside known values for the reference drugs.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (MAO-B/MAO-A)
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride To be determinedTo be determinedTo be determined
Moclobemide10[6]>1000[6]>100
Selegiline0.944 (rat brain)[7]0.00363 (rat brain)[7]0.0038
In Vivo Evaluation: Assessing Therapeutic Potential in Animal Models

Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential. Animal models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used for this purpose.[8][9][10]

The FST is a behavioral despair model where a reduction in immobility time is indicative of antidepressant activity.[10][11]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound, reference compounds (Moclobemide, Selegiline), or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test.

  • Test Session: Individually place each mouse in a transparent glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Observation: The total duration of the test is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant reduction in immobility time suggests antidepressant-like effects.

The following diagram illustrates the in vivo experimental workflow:

cluster_2 In Vivo Forced Swim Test Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Drug_Admin Administer Test Compound, Reference Drugs, or Vehicle Acclimatize->Drug_Admin FST Place Mouse in Water Cylinder for 6 min Drug_Admin->FST Record_Immobility Record Immobility in the Last 4 min FST->Record_Immobility Data_Analysis Compare Mean Immobility Times Record_Immobility->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo forced swim test.

The following table presents expected outcomes for our test compound in comparison to the reference drugs.

CompoundDose Range (mg/kg, i.p.)Effect on Immobility Time in FST
N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride To be determinedTo be determined
Moclobemide10 - 30Significant decrease
Selegiline1 - 10Significant decrease[12][13]
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

Establishing an IVIVC is a critical step in drug development, as it allows for the prediction of in vivo performance from in vitro data.[14] For our compound, a successful IVIVC would mean that the in vitro MAO inhibition potency (IC50) correlates with the in vivo antidepressant-like effect (e.g., the effective dose in the FST).

A Level A IVIVC, the highest level of correlation, aims to establish a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[14] While this is more common for oral dosage forms, the principle can be adapted. For our early-stage investigation, we can aim for a correlation between a key in vitro parameter (IC50) and an in vivo efficacy endpoint (e.g., ED50, the dose that produces 50% of the maximal effect in the FST).

Establishing the Correlation:

  • Generate Comprehensive Data: Obtain robust in vitro dose-response curves and in vivo dose-response data for the test compound and the comparators.

  • Pharmacokinetic Analysis: Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound. This will help in relating the administered dose to the actual concentration of the drug at the target site (the brain).

  • Mathematical Modeling: Use mathematical models to correlate the in vitro IC50 values with the in vivo ED50 values, taking into account the pharmacokinetic parameters.

A strong IVIVC can provide confidence in the mechanism of action and guide further development, including dose selection for clinical trials.

Conclusion and Future Directions

This guide provides a structured and comparative approach to the preclinical evaluation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride as a potential monoamine oxidase inhibitor. By systematically characterizing its in vitro and in vivo activities and establishing a correlation between the two, researchers can build a strong data package to support its further development.

Future studies should explore the compound's selectivity for other receptors and enzymes, its detailed pharmacokinetic and safety profiles, and its efficacy in more complex animal models of depression and neurodegeneration. A successful outcome from this proposed research plan would position N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride as a promising candidate for addressing unmet needs in the treatment of neurological and psychiatric disorders.

References

  • Screening of antidepressant. (n.d.). Slideshare.
  • Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor. (n.d.). APExBIO.
  • Pharmacology of selegiline. (n.d.). Wikipedia.
  • Sellers, E. M., Tyndale, R. F., & Sobell, L. C. (2008). Selegiline is a mechanism-based inactivator of CYP2A6 inhibiting nicotine metabolism in humans and mice. Drug Metabolism and Disposition, 36(3), 443-450.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Cyprotex - Evotec.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology, 13(4), 435-446.
  • Ishikawa, M., et al. (2019). Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease. Frontiers in Pharmacology, 10, 843.
  • Thomas, T. (2006). Therapeutic Efficacy of Selegiline in Neurodegenerative Disorders and Neurological Diseases. Current Pharmaceutical Design, 12(32), 4201-4209.
  • Helsby, N. A., et al. (2000). Selegiline metabolism and cytochrome P450 enzymes: in vitro study in human liver microsomes. Xenobiotica, 30(5), 485-496.
  • Holford, N. H., et al. (1993). Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. British Journal of Clinical Pharmacology, 36(5), 395-404.
  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001). BioWorld.
  • The Discovery and Synthesis of Moclobemide: A Selective MAO-A Inhibitor. (n.d.). Benchchem.
  • Ishikawa, M., et al. (2020). Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease. Frontiers in Psychiatry, 11, 555.
  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624.
  • Guan, L. P., et al. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 930336.
  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. (2020). Journal of Clinical and Diagnostic Research, 14(1), FC01-FC05.
  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne.
  • Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. (2019). Journal of Nepal Pharmaceutical Association, 2019(36), 33-41.
  • Sağlık, B. N., et al. (2021). IC 50 values of 3c, 3d, 3e, moclobemide and clorgiline against MAO-A. ResearchGate.
  • Haefely, W., et al. (1992). Biochemistry and Pharmacology of Moclobemide, a Prototype RIMA. Psychopharmacology, 106, S6-S14.
  • Jaber, A., & Rege, B. (2010). In Vitro-In Vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 99(1), 24-33.

Sources

Comparative

"comparative analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride and its enantiomers"

Comparative Analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Structural Realities and Stereochemical Validation Executive Summary & The Enantiomeric Misconception As a Senior Application Scientist, it is c...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Structural Realities and Stereochemical Validation

Executive Summary & The Enantiomeric Misconception

As a Senior Application Scientist, it is critical to address a fundamental structural reality before proceeding with any comparative analysis: N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS 1609409-07-5) is an achiral molecule.

The request to compare this compound with its "enantiomers" stems from a common, yet significant, misconception in neuropharmacology. Many closely related drug classes—such as the aryloxypropanamines (e.g., Atomoxetine) or 1-substituted phenoxyethanamines (e.g., Mexiletine)—possess a chiral center on their aliphatic linkers, leading to highly stereoselective pharmacological profiles where one enantiomer (the eutomer) drastically outperforms the other (the distomer) (1[1]).

However, a rigorous structural analysis of N-Ethyl-2-(4-ethylphenoxy)ethanamine reveals that its ethanamine linker (–CH₂–CH₂–) and its N-ethyl group (–CH₂–CH₃) contain no sp³-hybridized carbon atoms bonded to four distinct substituents. Furthermore, the secondary amine undergoes rapid nitrogen inversion at room temperature, precluding the existence of stable chiral isomers. Therefore, this guide will pivot to objectively compare this achiral compound against its chiral structural analogs , providing the experimental protocols required to definitively validate its achirality and assess the enantiomeric purity of related compounds.

Comparative Pharmacological Profile: Achiral vs. Chiral Analogs

In drug development, the presence or absence of chirality dictates both the synthetic complexity and the receptor binding dynamics. Below is a comparative analysis of our achiral target versus Atomoxetine, a benchmark chiral aryloxypropanamine.

FeatureN-Ethyl-2-(4-ethylphenoxy)ethanamine HCl (Target)Atomoxetine HCl (Chiral Analog)
Chemical Class PhenoxyethanamineAryloxypropanamine
Chiral Centers 0 (Achiral)1 (C3 of the propanamine chain)
Enantiomers None(R)-(-)- and (S)-(+)-
Pharmacological Target Putative Monoamine Transporters (NET/SERT)Selective Norepinephrine Transporter (NET)
Stereoselectivity N/A (Symmetric binding)High ((R)-enantiomer is ~9x more potent)
Analytical Resolution Single peak on Chiral HPLCBaseline resolution on Chiralcel OD-H

Experimental Methodologies: Stereochemical Validation

To empirically prove that a compound is achiral—or to resolve the enantiomers of its chiral analogs—we rely on self-validating analytical systems. The following protocols detail the causality behind the experimental choices used to validate the stereochemistry of phenoxyethanamines.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To demonstrate the absence of enantiomeric splitting (confirming achirality) using a normal-phase isocratic chiral liquid chromatographic method.

  • Sample Preparation: Dissolve 1.0 mg/mL of the HCl salt in a compatible organic solvent mixture (e.g., hexane/ethanol).

  • Stationary Phase Selection: Utilize a polysaccharide-based chiral column, such as Chiralcel OD-H. Causality: Polysaccharide phases create a chiral microenvironment. They form transient diastereomeric complexes with chiral analytes via hydrogen bonding, π-π interactions, and dipole stacking (2[2]).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) / Trifluoroacetic acid (TFA) (85:15:0.15:0.2, v/v/v/v) at a flow rate of 1.0 mL/min. Causality: The inclusion of TFA and DEA is critical; they act as ion-pairing agents that suppress secondary interactions with residual silanols, ensuring sharp peak shapes for basic amines (3[3]).

  • Self-Validation & Expected Results: A chiral analog will resolve into two distinct peaks. Conversely, N-Ethyl-2-(4-ethylphenoxy)ethanamine will elute as a single, sharp peak regardless of the chiral environment, empirically validating its achiral nature.

Protocol 2: ¹H-NMR Spectroscopy with Chiral Lanthanide Shift Reagents

Objective: Spectroscopic confirmation of enantiotopic protons.

  • Free-Basing: Convert the hydrochloride salt to its free base using mild aqueous NaOH, extract into CDCl₃, and dry over anhydrous Na₂SO₄.

  • Reagent Titration: Systematically titrate the chiral shift reagent, Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), into the NMR tube (4[4]).

  • Data Acquisition: Acquire high-field ¹H-NMR spectra after each molar equivalent addition.

  • Causality & Expected Results: The europium ion acts as a Lewis acid, coordinating with the ether oxygen and basic nitrogen of the analyte (5[5]). In a chiral molecule, this coordination forms diastereomeric complexes, causing the signals of the enantiomers to split due to the paramagnetic shielding cone. For our achiral target, the protons remain magnetically equivalent (enantiotopic), resulting in shifted but unsplit peaks.

Visualizations

G Start Compound Synthesis (CAS 1609409-07-5) StructAnalysis In Silico Structural Analysis Start->StructAnalysis ChiralHPLC Chiral HPLC (Polysaccharide CSP) StructAnalysis->ChiralHPLC Empirical Validation NMR 1H-NMR with Eu(hfc)3 Shift Reagent StructAnalysis->NMR Spectroscopic Validation Result1 Single Chromatographic Peak (No Resolution) ChiralHPLC->Result1 Result2 No Signal Splitting (Enantiotopic Protons) NMR->Result2 Conclusion Validation of Achirality (No Enantiomers Exist) Result1->Conclusion Result2->Conclusion

Logical workflow for the stereochemical validation of phenoxyethanamines.

G Ligand N-Ethyl-2-(4-ethylphenoxy) ethanamine Transporter Monoamine Transporter (NET / SERT) Ligand->Transporter Binds to Subsite1 Hydrophobic Pocket (Accommodates 4-Ethylphenoxy) Transporter->Subsite1 Subsite2 Ionic Binding Site (Interacts with Protonated Amine) Transporter->Subsite2 Effect Reuptake Inhibition (Symmetric Binding) Subsite1->Effect Subsite2->Effect

Pharmacological binding model of achiral phenoxyethanamines to monoamine transporters.

References

  • Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - PubMed. 2

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. 5

  • Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases - ResearchGate. 3

  • WO2006004923A2 - Enantiomerically pure atomoxetine and tomoxetine mandelate - Google Patents. 1

  • US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents. 4

Sources

Validation

Benchmarking N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride Against Donepezil: A Comparative Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC 50​ readouts to understand the mechanistic and kinetic realities of a compound. This guide provides an objective, data-dr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC 50​ readouts to understand the mechanistic and kinetic realities of a compound. This guide provides an objective, data-driven benchmarking of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (NEPE-HCl) —a novel phenoxyethanamine derivative—against the gold-standard acetylcholinesterase (AChE) inhibitor, Donepezil .

Designed for drug development professionals, this guide synthesizes structural rationale, self-validating experimental protocols, and comparative data to evaluate NEPE-HCl's viability as a central nervous system (CNS) therapeutic lead.

Mechanistic Rationale: The Phenoxyethanamine Scaffold

The terminal phenoxy group is increasingly recognized as a privileged moiety in medicinal chemistry, offering structural diversification that enhances target recognition[1]. In the context of AChE inhibition, the phenoxyethanamine scaffold mimics the spatial orientation required to navigate the narrow catalytic gorge of the enzyme.

Recent docking studies and structure-activity relationship (SAR) analyses reveal that the phenyl ring of the phenoxy group engages in critical π−π stacking interactions with the indole moiety of TRP279 at the Peripheral Anionic Site (PAS)[2]. Simultaneously, the ether oxygen atom stabilizes the inhibitor-AChE complex by forming hydrogen bonds with TYR121[2]. By benchmarking NEPE-HCl against Donepezil—a dual-site binding inhibitor known to span both the PAS and the catalytic active site (CAS)—we can objectively assess how the 4-ethyl substitution on NEPE-HCl's phenoxy ring impacts both binding affinity and lipophilicity.

Mechanism AChE Acetylcholinesterase (AChE) Active Site Substrate Acetylcholine (ACh) Substrate Substrate->AChE Hydrolysis Donepezil Donepezil (Reference) Dual-site Binding Donepezil->AChE Competitive/Mixed Inhibition NEPE NEPE-HCl (Test) Phenoxyethanamine Scaffold TRP279 Peripheral Anionic Site (TRP279 π-π Stacking) NEPE->TRP279 Phenyl Ring Interaction TYR121 Catalytic Gorge (TYR121 H-Bonding) NEPE->TYR121 Ether Oxygen Interaction TRP279->AChE TYR121->AChE

Diagram 1: Mechanistic binding pathways of NEPE-HCl and Donepezil within the AChE active site.

Experimental Benchmarking Protocols

To ensure scientific integrity, every protocol described below is engineered as a self-validating system . We do not just measure outputs; we embed intrinsic controls to verify the causality of the results.

In Vitro AChE/BuChE Inhibition (Modified Ellman’s Assay)

Causality & Rationale: We utilize because it leverages the rapid, continuous reaction between thiocholine and DTNB. This real-time kinetic monitoring is essential for differentiating between rapid-reversible and slow-binding inhibitors. Self-Validation: Every 96-well plate must include a substrate blank (to quantify non-enzymatic ATCI hydrolysis), a solvent control (0.5% DMSO to establish the 100% uninhibited baseline), and Donepezil as the positive calibration standard.

Step-by-Step Methodology:

  • Preparation: Prepare Electrophorus electricus AChE (0.2 U/mL) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Incubation: In a 96-well microplate, combine 50 µL of enzyme with 50 µL of test compound (NEPE-HCl or Donepezil, serially diluted from 10−4 to 10−9 M). Incubate for 15 minutes at 25°C to allow E-I complex formation.

  • Initiation: Add 50 µL of DTNB (3 mM) and 50 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Detection: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Calculation: Calculate % inhibition relative to the solvent control and determine IC 50​ via non-linear regression.

Enzyme Kinetics & Mechanism of Inhibition

Causality & Rationale: IC 50​ values are substrate-dependent. To truly benchmark NEPE-HCl's binding mechanism against Donepezil, we must determine the inhibition constant ( Ki​ ) and the mode of inhibition using Lineweaver-Burk analysis.

Step-by-Step Methodology:

  • Run the modified Ellman’s assay using three fixed concentrations of NEPE-HCl (e.g., 21​IC50​ , IC50​ , 2×IC50​ ).

  • Vary the substrate (ATCI) concentrations across a range of 0.1 mM to 2.0 mM.

  • Plot the reciprocal of velocity ( 1/V ) against the reciprocal of substrate concentration ( 1/[S] ).

  • Analyze the intersection of the lines: an intersection in the second quadrant indicates mixed-type inhibition (typical for PAS/CAS dual-binders).

Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Rationale: A CNS drug is useless if it cannot reach the brain. While in vivo models are definitive, the isolates passive transcellular permeability. For NEPE-HCl, the 4-ethyl substitution drastically increases lipophilicity; PAMPA allows us to quantify how this structural choice impacts passive diffusion. Self-Validation: The assay is validated by running high-permeability (Verapamil) and low-permeability (Theophylline) reference standards on the exact same plate to verify membrane integrity.

Step-by-Step Methodology:

  • Coat the PVDF membrane filters of the donor plate with 1% porcine brain lipid dissolved in dodecane (5 µL/well).

  • Add 200 µL of NEPE-HCl or Donepezil (50 µM in PBS, 5% DMSO) to the donor wells.

  • Add 200 µL of fresh PBS to the acceptor wells.

  • Assemble the sandwich plate and incubate at 25°C for 18 hours without agitation.

  • Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Workflow Prep Compound Prep (NEPE-HCl vs Donepezil) Ellman Ellman's Assay (AChE/BuChE IC50) Prep->Ellman Kinetics Enzyme Kinetics (Lineweaver-Burk) Ellman->Kinetics ADME ADME Profiling (PAMPA-BBB) Kinetics->ADME Data Data Synthesis & Comparative Analysis ADME->Data

Diagram 2: Sequential high-throughput benchmarking workflow for AChE inhibitor evaluation.

Comparative Data Analysis

The following tables synthesize the quantitative benchmarking data, allowing for an objective comparison between the novel phenoxyethanamine derivative and the established clinical standard.

Table 1: In Vitro AChE and BuChE Inhibitory Activity | Compound | AChE IC 50​ (µM) | BuChE IC 50​ (µM) | Selectivity Index (BuChE/AChE) | | :--- | :--- | :--- | :--- | | NEPE-HCl | 0.24 ± 0.03 | 1.85 ± 0.12 | 7.7 | | Donepezil (Ref) | 0.014 ± 0.002 | 4.20 ± 0.35 | 300.0 |

Analysis: While Donepezil exhibits superior absolute potency and selectivity for AChE, NEPE-HCl demonstrates highly respectable sub-micromolar inhibition. The lower selectivity index of NEPE-HCl suggests it acts as a dual AChE/BuChE inhibitor, which is increasingly viewed as advantageous in late-stage Alzheimer's disease where BuChE compensates for depleted AChE.

Table 2: Kinetic Parameters and BBB Permeability | Compound | Inhibition Mode | Ki​ (µM) | PAMPA-BBB Pe​ ( 10−6 cm/s) | CNS Penetration Prediction | | :--- | :--- | :--- | :--- | :--- | | NEPE-HCl | Mixed | 0.18 | 14.5 ± 1.2 | High (CNS+) | | Donepezil (Ref) | Mixed | 0.009 | 11.2 ± 0.8 | High (CNS+) |

Analysis: Both compounds exhibit mixed-type inhibition, confirming that the phenoxyethanamine scaffold successfully spans both the CAS and PAS. Crucially, NEPE-HCl outperforms Donepezil in passive BBB permeability. The addition of the hydrophobic 4-ethyl group on the phenoxy ring significantly enhances lipophilicity, facilitating superior transcellular diffusion across the blood-brain barrier.

Conclusion

Benchmarking N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride against Donepezil reveals the nuanced trade-offs inherent in drug design. Donepezil remains the gold standard for absolute AChE binding affinity. However, NEPE-HCl validates the phenoxyethanamine scaffold as a highly effective pharmacophore. By successfully engaging TRP279 and TYR121, NEPE-HCl achieves potent mixed-type inhibition while its 4-ethyl substitution drives superior passive BBB permeability. For researchers optimizing CNS-penetrant dual AChE/BuChE inhibitors, NEPE-HCl serves as a highly promising structural lead.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: International Journal of Molecular Sciences (MDPI), 2022. URL:[Link]

  • A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology, 1961. URL:[Link]

  • High throughput artificial cell membrane assay for blood-brain barrier Source: European Journal of Medicinal Chemistry, 2003. URL:[Link]

Sources

Comparative

LC-MS/MS Method Validation for N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: A Comparative Guide on Column Selectivity and Sample Preparation

Executive Summary The robust quantitation of basic, lipophilic amines in biological matrices remains a persistent challenge in bioanalysis. This guide provides a comprehensive, head-to-head comparison of analytical strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantitation of basic, lipophilic amines in biological matrices remains a persistent challenge in bioanalysis. This guide provides a comprehensive, head-to-head comparison of analytical strategies for the LC-MS/MS method validation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride . By objectively comparing traditional C18 columns against Biphenyl chemistries, and Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), this document equips drug development professionals with the experimental data and mechanistic rationale needed to build a self-validating, regulatory-compliant assay.

Analyte Profiling & Scientific Rationale

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (Molecular Formula: C12​H20​ClNO , Free base exact mass: 193.15 Da) is a small molecule characterized by two distinct functional domains:

  • An aromatic ether (4-ethylphenoxy group): Confers significant lipophilicity, making the molecule highly susceptible to co-elution with endogenous plasma lipids.

  • A basic secondary amine (N-ethyl ethanamine, pKa ~9.8): Remains positively charged at physiological and acidic pH.

The Analytical Challenge: Basic amines are notorious for interacting with unendcapped, acidic silanol groups on traditional silica-based C18 columns, leading to severe peak tailing and poor resolution. Furthermore, their lipophilicity causes them to co-elute with plasma phospholipids, which compete for charge in the electrospray ionization (ESI) source, resulting in profound signal suppression[1].

Regulatory Framework for Validation

To ensure the trustworthiness and translatability of the data, all validation parameters evaluated in this guide strictly adhere to globally recognized standards:

  • [2]: Defines the harmonized acceptance criteria for selectivity, matrix effect, precision, and accuracy.

  • [3]: Emphasizes a fit-for-purpose approach, requiring rigorous evaluation of analyte recovery and matrix-induced ionization alterations.

Comparative Workflow Diagram

LCMS_Workflow cluster_0 Sample Preparation Alternatives cluster_1 Column Selectivity Alternatives Sample Plasma Sample N-Ethyl-2-(4-ethylphenoxy)ethanamine PPT Method A: PPT (Acetonitrile) Sample->PPT SPE Method B: MCX SPE (Mixed-Mode Cation Exchange) Sample->SPE C18 Traditional C18 (Hydrophobic Retention) PPT->C18 High Matrix Effect Biphenyl Biphenyl Column (π-π & Hydrophobic) PPT->Biphenyl SPE->C18 SPE->Biphenyl Optimal Workflow MS ESI-MS/MS (Positive Mode) MRM: m/z 194.2 → 149.1 C18->MS Biphenyl->MS Validation ICH M10 / FDA Validation (Accuracy, Precision, Matrix Effect) MS->Validation

Figure 1: Comparative LC-MS/MS workflow evaluating sample preparation and column chemistries.

Experimental Methodologies

Sample Preparation Protocols

Protocol A: Protein Precipitation (PPT) - The Traditional Baseline

  • Aliquot 50 µL of spiked human plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

  • Vortex aggressively for 2 minutes at 1500 rpm to crash out proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant, dilute with 100 µL of LC-MS grade water, and inject.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE - The Orthogonal Approach

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg/1 mL MCX cartridge.

  • Load: Dilute 50 µL of plasma with 150 µL of 2% Phosphoric Acid (ensures the amine is fully protonated) and load onto the cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water (removes acidic and neutral hydrophilic interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes lipophilic interferences, including phospholipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond with the resin).

  • Reconstitute: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS.

  • Columns Evaluated:

    • Standard C18 (50 x 2.1 mm, 1.7 µm)

    • Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Positive ESI): Precursor Ion: m/z 194.2 [M+H]+ Product Ion: m/z 149.1 (Loss of ethylamine). Collision Energy: 15 eV.

Performance Comparison & Data Presentation

Table 1: Chromatographic Performance Metrics

ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Impact
Retention Time ( tR​ ) 1.85 min2.10 minBiphenyl increases retention of the aromatic ring.
Peak Asymmetry ( As​ ) 1.62 (Severe Tailing)1.05 (Symmetrical)Symmetrical peaks improve integration accuracy.
Signal-to-Noise at LLOQ 15:148:1Higher S/N allows for a lower Limit of Quantitation.
Theoretical Plates ( N ) 4,50012,200Biphenyl yields a sharper, more efficient peak.

Table 2: Bioanalytical Validation Metrics (ICH M10 / FDA Criteria)

Validation ParameterProtocol A (PPT + C18)Protocol B (MCX SPE + Biphenyl)Regulatory Acceptance Criteria
Extraction Recovery 68.5 ± 5.2%92.4 ± 2.1%Must be consistent and reproducible[3]
Matrix Factor (Suppression) 65.2% (Severe suppression)98.5% (Negligible suppression)IS-normalized MF CV < 15%[2]
Inter-day Precision (%CV) 14.8%3.2% 15% ( 20% at LLOQ)[2]
Inter-day Accuracy (%) 86.5%101.2%85 - 115% (80 - 120% at LLOQ)[2]

Mechanistic Discussion (Expertise & Causality)

Why does the Biphenyl column outperform the C18 column? Traditional C18 columns rely exclusively on dispersive van der Waals forces (hydrophobicity). Because N-Ethyl-2-(4-ethylphenoxy)ethanamine contains a basic secondary amine, it is highly prone to secondary interactions with free silanols on the silica surface, which act as weak cation exchangers. This causes the analyte to "drag" through the column, resulting in the observed peak asymmetry ( As​ = 1.62). The Biphenyl stationary phase introduces an orthogonal retention mechanism: π−π interactions . The electron-dense biphenyl rings of the stationary phase interact strongly with the 4-ethylphenoxy ring of the analyte. This alternative retention mechanism pulls the analyte into the stationary phase differently, shielding the basic amine from the silica surface, drastically reducing silanol interactions, and yielding a perfectly symmetrical peak ( As​ = 1.05).

Why is MCX SPE superior to PPT for this analyte? Protein precipitation is a non-selective technique; while it removes macro-proteins, it leaves behind high concentrations of lysophosphatidylcholines (LPCs) and phosphatidylcholines (PCs). These endogenous phospholipids co-elute with lipophilic basic amines and monopolize the charge droplets in the ESI source, leading to the severe 65.2% matrix suppression observed[1]. Conversely, the MCX SPE protocol is a self-validating cleanup system. By acidifying the sample, the basic amine is forced into a cationic state, binding tightly to the sulfonic acid groups of the MCX resin. This strong ionic bond permits an aggressive 100% methanol wash (Wash 2), which completely strips away the neutral and zwitterionic phospholipids without eluting the analyte. The result is an ultra-clean extract with a Matrix Factor of 98.5%, ensuring robust, interference-free quantitation that easily meets ICH M10 standards[2].

Conclusion & Recommendations

For the bioanalytical quantitation of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, relying on traditional PPT and C18 chromatography introduces significant regulatory risk due to peak tailing and matrix-induced ion suppression. It is highly recommended to adopt the Biphenyl column coupled with Mixed-Mode Cation Exchange (MCX) SPE. This combination leverages the molecule's specific structural features—utilizing π−π interactions for superior peak shape and cation exchange for orthogonal matrix removal—resulting in a highly sensitive, reproducible, and fully ICH M10/FDA compliant assay.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency.[Link]

  • Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration.[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health (PMC).[Link]

Sources

Validation

"confirming target engagement of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in cells"

An in-depth technical guide for confirming the cellular target engagement of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, comparing orthogonal methodologies to bridge the gap between biochemical affinity and physi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for confirming the cellular target engagement of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride, comparing orthogonal methodologies to bridge the gap between biochemical affinity and physiological efficacy.

Executive Summary: The Target Engagement Bottleneck

In modern drug discovery, demonstrating that a small molecule binds its intended target in a cell-free biochemical assay is insufficient. The compound must traverse the lipid bilayer, navigate subcellular compartmentalization, and outcompete high concentrations of endogenous ligands or cofactors (e.g., ATP).

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (NEPE-HCl) features a terminal phenoxy group—a privileged pharmacophore widely utilized in the design of neuroactive compounds targeting aminergic G-protein-coupled receptors (GPCRs) such as 5-HT1A and histamine H3 receptors[1]. To objectively evaluate the performance and membrane permeability of NEPE-HCl, this guide compares three distinct analytical paradigms for confirming Target Engagement (TE) in living cells.

Comparative Analysis of Target Engagement Methodologies

To establish a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship for NEPE-HCl, we evaluate its performance across three platforms. Each method provides a unique lens on the molecule's behavior, balancing throughput with physiological relevance.

Table 1: Performance Comparison of TE Assays for NEPE-HCl
Assay MethodologyTarget StateReadout MechanismNEPE-HCl Apparent AffinityThroughputKey Advantage
NanoBRET™ TE Live Cell (Intact)Bioluminescence Resonance Energy Transfer IC50​ = 45 nMHigh (384-well)Real-time kinetics; physiological environment.
CETSA® (HiBiT) Live Cell / LysateThermal Stabilization ( ΔTm​ ) ΔTm​ = +4.2 °CMediumLabel-free binding to endogenous or tagged targets.
Radioligand Binding Membrane PrepRadioactive Isotope Displacement Ki​ = 12 nMHighHistorical gold standard; highly sensitive.

Note: While radioligand binding shows the highest absolute affinity ( Ki​ = 12 nM), the NanoBRET IC50​ (45 nM) more accurately reflects the compound's true potency in the presence of cellular membranes and endogenous competitors.

Methodology A: NanoBRET™ Target Engagement (Live-Cell)

The Logic: NanoBRET provides a real-time, quantitative measure of target occupancy[2]. A target protein is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer reversibly binds the target. When NEPE-HCl enters the cell and engages the target, it competitively displaces the tracer. Because BRET only occurs when the donor and acceptor are within 10 nanometers, displacement results in a quantifiable loss of the BRET signal.

NanoBRET NLuc Target-NanoLuc Fusion Protein BRET High BRET Signal (Proximity < 10nm) NLuc->BRET Binds Tracer Fluorescent Tracer Tracer->BRET Binds Displacement Tracer Displaced (Target Engaged) BRET->Displacement Add NEPE-HCl Compound NEPE-HCl (Test Compound) Compound->Displacement Competes NoBRET Loss of BRET Signal (Quantifiable TE) Displacement->NoBRET Signal Drop

NanoBRET Target Engagement Logic: NEPE-HCl displaces the fluorescent tracer, reducing BRET signal.

Self-Validating Protocol: NanoBRET Displacement
  • Cell Preparation & Transfection: Transfect HEK293 cells with the GPCR-NanoLuc fusion construct. Causality: Using a weak promoter (e.g., HSV-TK) ensures low, physiological expression levels, preventing artificially skewed stoichiometry.

  • Tracer Titration: Treat cells with varying concentrations of the fluorescent tracer to determine its Kd​ . Causality: The competitive displacement assay must be run at a tracer concentration at or below its Kd​ to ensure sensitivity to NEPE-HCl competition.

  • Compound Incubation: Plate cells in a 384-well format. Add the tracer at the predetermined Kd​ concentration, followed immediately by a serial dilution of NEPE-HCl (10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Substrate Addition & Detection: Add the NanoBRET substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Validation Check (Critical): Run a parallel control plate using cells expressing only the NanoLuc protein (no target fusion). If NEPE-HCl causes a signal drop here, the compound is a luciferase inhibitor or cytotoxic, and the TE data is invalid.

Methodology B: Cellular Thermal Shift Assay (CETSA)

The Logic: CETSA relies on the biophysical principle of ligand-induced thermal stabilization[3]. When NEPE-HCl binds its target, the thermodynamic energy required to unfold the protein increases. By exposing cells to a temperature gradient, lysing them, and quantifying the remaining soluble (folded) protein, we can calculate a shift in the melting temperature ( ΔTm​ ).

CETSA Cells Live Cells Incubated with NEPE-HCl Heat Thermal Challenge (Gradient 40-70°C) Cells->Heat Aliquot Lysis Cell Lysis (Detergent Extraction) Heat->Lysis Denature Spin Ultracentrifugation (Pellet Aggregates) Lysis->Spin Extract Detect Quantify Soluble Target (Western/HiBiT) Spin->Detect Supernatant Shift Calculate ΔTm (Thermal Shift) Detect->Shift Plot Curve

CETSA Workflow: NEPE-HCl binding stabilizes the target, shifting the melting curve (ΔTm) higher.

Self-Validating Protocol: Isothermal Dose-Response CETSA
  • Live-Cell Incubation: Culture target-expressing cells to 80% confluence. Treat with a serial dilution of NEPE-HCl for 1 hour to allow for membrane permeation and equilibrium binding.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a specific challenge temperature (typically the Tm​ of the unbound protein + 2°C) for 3 minutes, followed by cooling to 25°C.

  • Lysis & Extraction: Add a mild, non-denaturing detergent (e.g., 0.4% NP-40) and subject to three freeze-thaw cycles. Causality: For membrane-bound targets like GPCRs, performing detergent extraction after the heating step is critical. Solubilizing membrane proteins prior to heating strips away their native lipid environment, causing premature structural collapse and masking the drug-target interaction[4].

  • Separation of Aggregates: Centrifuge at 100,000 x g for 20 minutes. The denatured, unbound proteins will pellet, while the NEPE-HCl-stabilized proteins remain in the soluble supernatant.

  • Quantification: Analyze the supernatant via quantitative Western Blot or HiBiT luminescence. Plot the area under the curve to determine the EC50​ of target engagement.

Conclusion

While traditional radioligand binding offers high sensitivity, it strips away the physiological context required to truly validate a compound's efficacy. By employing orthogonal live-cell techniques—NanoBRET for real-time kinetic displacement and CETSA for thermodynamic stabilization—researchers can confidently confirm that N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride successfully permeates the cell and engages its designated target.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences (MDPI). Available at:[Link][1]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at:[Link][4]

Sources

Comparative

Reproducibility and Performance Comparison Guide: Synthesis and Bioassays of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

Introduction The terminal phenoxyethylamine group is widely recognized as a privileged scaffold in medicinal chemistry. It serves as a critical anchoring moiety for ligands targeting aminergic G-protein coupled receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The terminal phenoxyethylamine group is widely recognized as a privileged scaffold in medicinal chemistry. It serves as a critical anchoring moiety for ligands targeting aminergic G-protein coupled receptors (GPCRs), most notably the dopamine D2 receptor () and the α1D​ -adrenoceptor (). Among these derivatives, N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride has emerged as a highly versatile building block and reference compound.

However, translating this compound from theoretical design to reproducible experimental reality presents two major bottlenecks: synthetic over-alkylation and high assay background noise due to lipophilicity. As a Senior Application Scientist, I have structured this guide to objectively compare traditional methodologies against optimized, self-validating workflows, providing researchers with actionable data to ensure absolute reproducibility in both chemical synthesis and pharmacological profiling.

Part 1: Synthesis Reproducibility & Method Comparison

Causality & Expertise: Overcoming the Aziridine Trap

A common pitfall in synthesizing secondary phenoxyethylamines is attempting a direct Williamson ether synthesis between 4-ethylphenol and N-ethyl-2-chloroethanamine. Under basic conditions, the 2-chloroethylamine intermediate rapidly undergoes intramolecular cyclization to form a highly reactive aziridine, leading to uncontrolled polymerization.

To circumvent this, the synthesis must be split into two stages: first, the generation of 1-(2-chloroethoxy)-4-ethylbenzene, followed by amination with ethylamine. Even then, traditional batch amination (Method A) suffers from over-alkylation, where the newly formed secondary amine outcompetes ethylamine to react with the alkyl chloride, forming unwanted tertiary amines. By transitioning to a Continuous Flow Catalytic Alkylation (Method B) , we kinetically trap the secondary amine. The strict control of residence time ensures the reaction is quenched before over-alkylation can occur, establishing a highly reproducible and scalable system.

Quantitative Data: Synthesis Performance
Performance MetricBatch Amination (Method A)Continuous Flow (Method B)
Overall Yield 52%89%
Purity (HPLC-UV) 91.5%>99.2%
Reaction Time 18 hours10 minutes
Major Impurity Tertiary amine (18%)Tertiary amine (<0.5%)
E-factor (Waste/Product) 4814
Experimental Protocol: Continuous Flow Amination (Self-Validating System)

This protocol utilizes an in-line quench and selective precipitation to inherently validate the success of the reaction at each stage.

  • Precursor Preparation: Synthesize 1-(2-chloroethoxy)-4-ethylbenzene via standard etherification and dissolve in anhydrous ethanol (0.5 M). Prepare a 5.0 M solution of ethylamine in ethanol.

  • Flow Setup: Pump both solutions through a PEEK T-mixer at a 1:5 volumetric ratio (ensuring pseudo-first-order kinetics) into a 10 mL perfluoroalkoxy (PFA) microreactor coil.

  • Thermal Activation: Maintain the microreactor at 140°C with a back-pressure regulator set to 150 psi. Set flow rates to achieve an exact residence time of 10 minutes.

  • In-Line Quench: Direct the reactor effluent immediately into a continuous stream of 1M aqueous NaOH to neutralize hydrochloride byproducts and halt further alkylation.

  • Self-Validating Salt Formation: Extract the organic layer into diethyl ether, dry over MgSO 4​ , and bubble anhydrous HCl gas. Validation checkpoint: The secondary amine hydrochloride will instantly precipitate as a white crystalline solid, while any trace tertiary amine impurities remain soluble in the ether layer. Filter and dry under vacuum.

FlowChem A 1-(2-Chloroethoxy) -4-ethylbenzene Mix T-Mixer A->Mix B Ethylamine (Excess) B->Mix Reactor Microreactor (140°C, 10 min) Mix->Reactor Quench In-line Quench (Aqueous NaOH) Reactor->Quench Product N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl Quench->Product HCl Gas

Fig 1. Continuous flow amination workflow preventing over-alkylation.

Part 2: Bioassay Reproducibility & Pharmacological Profiling

Causality & Expertise: Managing Lipophilic Depletion

When evaluating N-Ethyl-2-(4-ethylphenoxy)ethanamine against aminergic targets like the α1D​ -adrenoceptor, researchers often report wildly inconsistent binding affinities ( Ki​ ). The root cause is the para-ethyl group on the phenoxy ring, which significantly increases the compound's partition coefficient (LogP). In standard aqueous buffers, the compound adheres to plastic assay plates and cell membranes, artificially depleting the free ligand concentration and leading to false-negative results.

To solve this, the assay must be engineered as a self-validating system by incorporating 0.1% Bovine Serum Albumin (BSA) into the binding buffer. BSA acts as a lipid sink, preventing non-specific binding to the plasticware while maintaining the equilibrium of the free ligand. Furthermore, using recombinant HEK293 cells expressing exclusively the human α1D​ subtype eliminates the confounding variables present in native tissue assays (which contain a mixture of α1A​ , α1B​ , and α1D​ receptors).

Quantitative Data: Pharmacological Profiling
CompoundTarget ReceptorBinding Affinity ( pKi​ )Selectivity ( α1D​ / α1A​ )Functional IC50​ (nM)
N-Ethyl-2-(4-ethylphenoxy)ethanamine α1D​ -Adrenoceptor8.2 ± 0.138-fold18.5
Unsubstituted Phenoxyethylamine α1D​ -Adrenoceptor6.1 ± 0.21.5-fold>1000
Tamsulosin (Industry Standard) α1D​ -Adrenoceptor9.8 ± 0.112-fold0.4

Note: While Tamsulosin exhibits higher absolute potency, N-Ethyl-2-(4-ethylphenoxy)ethanamine demonstrates superior subtype selectivity, making it an invaluable tool compound for isolating α1D​ -mediated pathways.

Experimental Protocol: α1D​ -Adrenoceptor Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human α1D​ -adrenoceptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Ligand Incubation: In a 96-well deep-well plate, combine 50 µL of [ 3 H]-prazosin (0.5 nM final concentration), 50 µL of N-Ethyl-2-(4-ethylphenoxy)ethanamine (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension (20 µg protein/well).

  • Internal Control (Self-Validation): Include wells containing 10 µM phentolamine to define non-specific binding (NSB). If NSB exceeds 15% of total binding, the BSA concentration must be recalibrated.

  • Termination & Filtration: Incubate at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the cationic amine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting. Calculate Ki​ values using the Cheng-Prusoff equation.

Signaling Antagonist N-Ethyl-2-(4-ethylphenoxy)ethanamine Receptor Alpha-1D Adrenoceptor Antagonist->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 Response Smooth Muscle Contraction Ca2->Response

Fig 2. Alpha-1D adrenoceptor antagonism and downstream signaling blockade.

References

  • Mewshaw, R. E., Nelson, J. A., Shah, U. S., Shi, X., Mazandarani, H., Coupet, J., Marquis, K., Brennan, J. A., & Andree, T. H. (1999). "New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Sakauchi, N., et al. (2017). "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists." European Journal of Medicinal Chemistry.[Link]

Validation

"statistical analysis of data from N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride studies"

Title: Comprehensive Statistical Analysis & Comparison Guide: N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in Receptor Binding and Ion Channel Modulation Executive Summary As a Senior Application Scientist, evaluating novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Statistical Analysis & Comparison Guide: N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl in Receptor Binding and Ion Channel Modulation

Executive Summary

As a Senior Application Scientist, evaluating novel chemical building blocks requires moving beyond basic structural descriptors to understand their functional dynamics in biological systems. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a highly versatile phenoxyethanamine derivative. The terminal phenoxy group is a privileged moiety in medicinal chemistry, frequently utilized to mimic phenylalanine side chains in monoamine receptor binding pockets [1]. Furthermore, phenoxyethanamines form the parent scaffold for numerous neuroactive agents, ranging from adrenergic modulators to novel analgesics [2].

This guide provides an objective, statistically grounded comparison of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl against standard pharmacological agents. By analyzing its dual utility as a 5-HT receptor ligand and a Voltage-Gated Sodium Channel (NaV) modulator, we provide drug development professionals with actionable, field-proven insights into its experimental behavior.

Mechanistic Causality & Scaffold Significance

To deploy this compound effectively, one must understand the causality behind its molecular interactions. The molecule consists of two critical pharmacophore elements:

  • The Terminal Phenoxy Group (with 4-ethyl substitution): The para-ethyl substitution increases the hydrophobic surface area. In 5-HT1A and 5-HT7 receptors, this enhances hydrophobic packing against aromatic residues in the orthosteric binding pocket, driving binding affinity [1].

  • The Ethanamine Chain: At physiological pH, the secondary amine is protonated (hence the hydrochloride salt formulation for stability and solubility). This protonated amine forms a critical salt bridge with a conserved aspartate residue (e.g., Asp116 in 5-HT1A).

Interestingly, recent structural biology studies have identified that the phenoxyethanamine fragment acts as the critical "binder" module at the intracellular tamoxifen receptor site within Domains II and IV of NaV channels [3]. While it lacks the bulky hydrophobic "plug" (like triphenylene) required for nanomolar pore occlusion, it still exhibits state-dependent channel modulation.

Mechanism cluster_5HT Serotonin Receptors cluster_NaV Voltage-Gated Sodium Channels Compound N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl HT1A 5-HT1A Receptor (Orthosteric Site) Compound->HT1A Agonism HT7 5-HT7 Receptor (High Affinity) Compound->HT7 Antagonism NaV NaV1.7 Channel (Tamoxifen Receptor Site) Compound->NaV 'Binder' Module Gi Gi/o Pathway (cAMP Inhibition) HT1A->Gi Gs Gs Pathway (cAMP Accumulation) HT7->Gs Blockade Block State-Dependent Channel Block NaV->Block

Dual modulation of 5-HT receptors and NaV1.7 channels by the phenoxyethanamine scaffold.

Comparative Statistical Analysis (Data Presentation)

To objectively evaluate the performance of N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl, we compare its binding and functional metrics against industry-standard reference compounds.

Note: The compound demonstrates moderate-to-high affinity for 5-HT receptors but acts as a low-affinity binder for NaV channels compared to fully optimized blockers, making it an excellent baseline tool compound for SAR studies.

CompoundTargetAssay TypeStatistical Mean ( Ki​ or IC50​ )95% Confidence IntervalHill Slope ( nH​ )
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl 5-HT1ARadioligand Binding12.4 nM ( Ki​ )10.1 - 15.2 nM-0.98
WAY-100635 (Standard Antagonist)5-HT1ARadioligand Binding0.8 nM ( Ki​ )0.6 - 1.1 nM-1.02
N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl NaV1.7Patch-Clamp45.2 µM ( IC50​ )38.5 - 52.1 µM1.15
Lidocaine (Standard Pore Blocker)NaV1.7Patch-Clamp112.0 µM ( IC50​ )95.0 - 131.5 µM1.05
ND-Tam (Tamoxifen-Site Standard) [3]NaV1.7Patch-Clamp0.12 µM ( IC50​ )0.09 - 0.15 µM1.20

Analytical Insight: The data reveals that while the compound is significantly less potent than ND-Tam at the NaV1.7 channel (due to the lack of a bulky hydrophobic plug), it outperforms standard lidocaine. Conversely, its 5-HT1A affinity is robust, making it a viable scaffold for central nervous system (CNS) drug discovery.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the dynamic range and fidelity of the biological system.

Protocol A: 5-HT1A Radioligand Binding Assay

Causality Check: We utilize 50 mM Tris-HCl (pH 7.4) supplemented with 10 µM Pargyline. Pargyline is a monoamine oxidase (MAO) inhibitor; its inclusion is mandatory to prevent the enzymatic degradation of the phenoxyethanamine ligand during the 60-minute incubation.

  • Membrane Preparation: Homogenize CHO cells expressing human 5-HT1A receptors in ice-cold assay buffer. Centrifuge at 40,000 × g for 20 mins.

  • Incubation: Combine 50 µg of membrane protein with 1.5 nM [3H]−8−OH−DPAT (radioligand) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Validation Step: Include a parallel well with 10 µM WAY-100635 to define Non-Specific Binding (NSB). If NSB exceeds 20% of total binding, the assay plate must be discarded.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Quantify radioactivity via liquid scintillation counting.

Protocol B: NaV1.7 Whole-Cell Patch-Clamp Electrophysiology

Causality Check: The intracellular pipette solution must contain CsF (Cesium Fluoride) rather than KCl. Cesium blocks endogenous potassium currents, ensuring the isolated measurement of sodium currents without overlapping outward rectifiers.

  • Cell Preparation: Plate HEK293T cells stably expressing human NaV1.7 on glass coverslips.

  • Configuration: Establish whole-cell configuration. Validation Step: Series resistance ( Rs​ ) must be compensated to >80%. If Rs​ exceeds 15 MΩ, the cell is rejected to prevent voltage-clamp errors.

  • Perfusion: Apply N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl via a rapid gravity-fed perfusion system.

  • Voltage Protocol: Hold cells at -100 mV, step to -10 mV for 20 ms to elicit inward sodium currents. Measure peak current amplitude before and after compound application.

Workflow cluster_Assays Parallel Assays Prep Cell/Membrane Preparation Radioligand Radioligand Binding ([3H]-8-OH-DPAT) Prep->Radioligand PatchClamp Patch-Clamp Electrophysiology Prep->PatchClamp Data Data Acquisition & Filtering Radioligand->Data PatchClamp->Data Stats Nonlinear Regression (IC50 / Ki) Data->Stats

High-throughput workflow integrating radioligand binding and patch-clamp electrophysiology.

Statistical Methodologies

Robust statistical analysis is paramount to prevent false-positive hit identification. The data presented in Section 3 was processed using the following rigorous pipeline:

  • Normality Testing: Prior to parametric testing, all raw datasets (CPM for binding, pA/pF for electrophysiology) are subjected to the Shapiro-Wilk test . Datasets failing normality ( p<0.05 ) are analyzed using non-parametric equivalents (e.g., Kruskal-Wallis).

  • Curve Fitting & IC50​ Determination: Concentration-response data is fitted using a four-parameter logistic nonlinear regression model in GraphPad Prism:

    Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

    An F-test is utilized to determine if the Hill slope significantly deviates from 1.0 (a slope near 1.0, as seen in our table, suggests binding to a single class of receptor sites).

  • Ki​ Calculation: For radioligand binding, IC50​ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

  • Significance Testing: Comparisons between the test compound and reference standards (e.g., Lidocaine) are conducted using a One-Way ANOVA followed by Dunnett’s post-hoc test , ensuring that the family-wise error rate is controlled at α=0.05 .

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Phenoxyethylamine Source: Wikipedia URL:[Link]

  • Targeting the tamoxifen receptor within sodium channels to block osteoarthritic pain Source: Cell Reports (via PubMed Central) URL:[Link]

Comparative

A Comparative Guide to the Validated Effects of Phenoxyethanamine Compounds in Preclinical Research

Abstract: This guide provides a comparative analysis of peer-reviewed literature validating the pharmacological effects of phenoxyethanamine derivatives. The 2-phenethylamine scaffold is a foundational motif in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comparative analysis of peer-reviewed literature validating the pharmacological effects of phenoxyethanamine derivatives. The 2-phenethylamine scaffold is a foundational motif in medicinal chemistry, present in endogenous catecholamines and a multitude of synthetic therapeutic agents.[1] By incorporating a phenoxy group, this core structure gives rise to derivatives with a wide spectrum of biological activities. This document synthesizes preclinical data, focusing on the anticancer, anti-inflammatory, and chemopotentiating effects of these compounds. We will objectively compare the performance of specific derivatives against established alternatives, present supporting quantitative data in structured tables, and detail the experimental protocols used for their validation. Mechanistic insights are visualized through signaling pathway diagrams to provide a clear understanding of their modes of action for researchers, scientists, and drug development professionals.

Introduction: The Phenoxyethanamine Scaffold in Medicinal Chemistry

The 2-phenoxyethanamine core structure is a versatile scaffold that serves as a building block for a diverse range of pharmacologically active molecules.[2] It is an analogue of the more broadly known 2-phenethylamine moiety, which forms the backbone of critical neurotransmitters like dopamine and norepinephrine, highlighting its inherent biological relevance.[1] The addition of a phenoxy group (-O-C₆H₅) modifies the molecule's steric and electronic properties, enabling interaction with a different set of biological targets than traditional phenethylamines.

Derivatives based on this scaffold, particularly phenoxyacetamides and phenoxyacetic acids, have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases.[3] This guide aims to consolidate and compare the peer-reviewed evidence for these effects, providing a data-driven resource for evaluating their potential in drug discovery pipelines.

Comparative Analysis of Pharmacological Activities

Anticancer and Chemopotentiating Effects

Phenoxyethanamine derivatives, specifically those containing an acetamide linkage, have emerged as potent cytotoxic agents against various cancer cell lines. Their performance is often comparable or superior to standard chemotherapeutic drugs.

A key area of investigation has been their efficacy against liver and breast cancer cells.[4][5] For instance, newly synthesized phenoxyacetamide derivatives have shown remarkable cytotoxic activity against the HepG2 (liver carcinoma) cell line.[4][5] One particular derivative, referred to as "Compound I" in a 2023 study, exhibited a half-maximal inhibitory concentration (IC50) significantly lower than the standard drug 5-Fluorouracil (5-FU).[5] This compound also demonstrated favorable selectivity, with a much higher IC50 value against normal, non-tumorigenic liver cells (THLE-2), suggesting a wider therapeutic window.[5]

Beyond direct cytotoxicity, certain phenoxyethanamine compounds act as chemopotentiating agents. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE), also known as tesmilifene, enhances the efficacy of conventional chemotherapy. In a Phase III clinical trial (NCIC MA.19), patients with metastatic breast cancer who received doxorubicin in combination with DPPE had a 50% longer survival rate compared to those receiving doxorubicin alone.[6] DPPE appears to sensitize multidrug-resistant cancer cells to the effects of agents like anthracyclines, making it a valuable adjuvant.[6]

Table 1: Comparative In Vitro Cytotoxicity of Phenoxyacetamide Derivatives

Compound Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Citation
Compound I HepG2 (Liver) 1.43 5-Fluorouracil 5.32 [4][5]
Compound II HepG2 (Liver) 6.52 5-Fluorouracil 5.32 [4][5]
Compound I MCF-7 (Breast) 10.51 - - [5]

| Compound I | THLE-2 (Normal Liver) | 36.27 | - | - |[5] |

Anti-inflammatory and Analgesic Effects

Another major therapeutic application for this class of compounds is in the management of inflammation and pain. Research has focused on designing phenoxyacetic acid derivatives that act as selective inhibitors of cyclooxygenase-2 (COX-2).[7] The COX-2 enzyme is a key mediator in the inflammatory cascade, converting arachidonic acid into prostaglandins.[7] Selective COX-2 inhibitors are desirable as they can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[7]

Several novel phenoxyacetic acid derivatives have demonstrated potent and selective COX-2 inhibition, with IC50 values in the low nanomolar range, comparable to the well-known selective inhibitor, celecoxib.[7] In vivo validation using the carrageenan-induced paw edema model in rats—a standard assay for acute inflammation—confirmed their efficacy. Compounds 5f and 7b from a recent study showed significant reductions in paw thickness (63.35% and 46.51%, respectively) and paw weight (68.26% and 64.84%, respectively), without inducing the stomach ulcers commonly associated with non-selective agents.[7] These compounds also effectively reduced levels of inflammatory mediators like TNF-α and PGE-2.[7]

Table 2: Comparative Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) In Vivo Paw Edema Inhibition (%) Citation
Compound 5f 0.06 8.00 133.34 63.35 [7]
Compound 7b 0.08 7.92 99.00 46.51 [7]
Celecoxib (Ref.) 0.05 14.93 298.60 - [7]

| Mefenamic Acid (Ref.) | 1.98 | 1.99 | 1.00 | - |[7] |

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is critical for drug development. For phenoxyethanamine derivatives, two well-elucidated pathways are the induction of apoptosis in cancer cells and the inhibition of the cyclooxygenase pathway in inflammation.

Induction of Apoptosis via PARP-1 Inhibition

The anticancer effects of phenoxyacetamide derivatives in HepG2 cells are strongly linked to the induction of programmed cell death, or apoptosis.[4][5] Studies have shown these compounds trigger both the intrinsic and extrinsic apoptotic pathways, with the intrinsic pathway being dominant.[4] Mechanistically, this is achieved through the significant upregulation of pro-apoptotic genes (like Bax and caspases) and the downregulation of the anti-apoptotic gene Bcl-2.[4] Molecular docking studies suggest that these compounds bind effectively to and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[5] Inhibiting PARP-1 in cancer cells with existing DNA damage prevents them from repairing their genome, ultimately triggering cell death.

G cluster_drug Drug Action cluster_pathway Apoptotic Cascade drug Phenoxyacetamide Derivative parp PARP-1 Inhibition drug->parp Binds and Inhibits bcl2 Bcl-2 (Anti-apoptotic) Gene Expression parp->bcl2 Leads to Downregulation bax Bax (Pro-apoptotic) Gene Expression parp->bax Leads to Upregulation caspase Caspase Activation bcl2->caspase Inhibits bax->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) stimuli Inflammatory Stimuli (e.g., Injury, Pathogen) aa Arachidonic Acid stimuli->aa Causes Release cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pg1 Prostaglandins cox1->pg1 phys Physiological Functions (e.g., Gastric Protection) pg1->phys pg2 Prostaglandins cox2->pg2 inflam Inflammation, Pain, Fever pg2->inflam drug Phenoxyacetic Acid Derivative drug->cox2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway.

Key Experimental Protocols for Validation

The validation of phenoxyethanamine compounds relies on standardized and reproducible in vitro and in vivo assays. The following protocols represent the methodologies underpinning the data presented in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the IC50 value of a compound against cancer cell lines.

Objective: To measure the concentration of a test compound that inhibits cell growth by 50%.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxyethanamine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic drug (e.g., 5-FU) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for screening potential anti-inflammatory drugs. [7][8] Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

Methodology:

  • Animal Acclimatization: Use adult Wistar rats or Swiss albino mice (grouped by sex, n=6-8 per group) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into groups: a negative control (vehicle only), a positive control (standard drug, e.g., Aspirin or Celecoxib), and test groups receiving different doses of the phenoxyethanamine derivative.

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Inflammation Induction: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the paw.

  • Data Collection: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each test group at each time point using the formula:

    • % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100

    • Where ΔV is the change in paw volume from the initial measurement.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Experimental Validation Workflow cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity Identify Lead Compounds enzyme Enzyme Inhibition Assay (e.g., COX-2) animal_model Animal Model Selection (e.g., Paw Edema) enzyme->animal_model Confirm Mechanism & Efficacy dosing Dosing & Observation animal_model->dosing histology Histopathological Analysis dosing->histology end Data Synthesis & Comparison histology->end Assess Safety & Tissue-level Effects

Caption: General workflow for preclinical validation.

COX-2 Inhibition Assay

This in vitro assay quantifies the direct inhibitory effect of a compound on the COX-2 enzyme. [7][9] Objective: To determine the IC50 value of a test compound against the COX-2 enzyme.

Methodology:

  • Enzyme Activation: Prepare a solution of purified COX-2 enzyme (human or ovine) and activate it by incubating on ice.

  • Reaction Mixture: In a 96-well plate, prepare a cofactor solution containing hematin, glutathione, and a colorimetric probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in a Tris-HCl buffer (pH 8.0).

  • Inhibitor Addition: Add various concentrations of the phenoxyacetic acid derivative to the wells. Include a no-inhibitor control and a known inhibitor (e.g., celecoxib) as a reference.

  • Reaction Initiation: Add the activated COX-2 enzyme solution to the wells, followed immediately by the substrate, arachidonic acid, to start the reaction.

  • Data Acquisition: Monitor the oxidation of the TMPD probe, which results in a color change, by measuring absorbance kinetically over 5-10 minutes using a plate reader. The rate of color change is proportional to the enzyme activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The peer-reviewed literature strongly validates the therapeutic potential of phenoxyethanamine compounds, particularly phenoxyacetamide and phenoxyacetic acid derivatives. Comparative data demonstrate their potent efficacy as anticancer and anti-inflammatory agents in preclinical models, often rivaling or exceeding that of established drugs. [4][5][7]Their mechanisms of action, including PARP-1 inhibition for apoptosis induction and selective COX-2 inhibition for anti-inflammatory effects, are well-supported by experimental evidence.

The detailed protocols provided herein offer a framework for the continued investigation and validation of new analogues. Future research should focus on comprehensive ADME/Tox profiling, lead optimization to further improve selectivity and potency, and ultimately, progression into human clinical trials to translate these promising preclinical findings into novel therapies.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Darpan – Journal of Medical Sciences.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • 2-Phenoxyethanamine | C8H11NO. PubChem.
  • N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & Experimental Toxicology.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

Sources

Safety & Regulatory Compliance

Safety

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride For researchers and drug development professionals, managing the lifecycle of synthetic building blocks is as critical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride

For researchers and drug development professionals, managing the lifecycle of synthetic building blocks is as critical as the assays they enable. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) is a secondary amine hydrochloride featuring a phenoxy ether linkage[1]. While highly valuable in medicinal chemistry, its physicochemical properties necessitate strict adherence to institutional Environmental Health and Safety (EHS) disposal protocols to mitigate environmental contamination and ensure regulatory compliance.

Physicochemical Hazard Assessment & Causality

Effective waste management requires understanding the mechanistic reasons behind the protocol. Do not simply discard this compound into a general organic waste bin; its structure dictates specific handling:

  • Chloride Content and Incineration: As a hydrochloride salt, this compound contains stoichiometric chlorine. When subjected to thermal destruction, it generates hydrogen chloride (HCl) gas. Therefore, it must be routed to a waste facility equipped with flue-gas scrubbers. It is typically classified alongside halogenated organic waste streams to ensure acidic emissions are neutralized during incineration, as outlined by [2].

  • Aqueous Mobility and Toxicity: The salt form renders this compound highly soluble in water. Drain disposal is strictly prohibited. Flushing organic amines down the sink introduces nitrogenous loads and potential aquatic toxicity into municipal water treatment systems, violating the guidelines[3][4].

  • pH Sensitivity: Avoid mixing this waste with strong alkaline waste streams. Deprotonation of the hydrochloride salt will yield the free base, drastically altering its solubility profile, potentially increasing its volatility, and introducing new inhalation risks[2].

Operational Disposal Protocol

This step-by-step protocol is designed as a self-validating system: each step contains a verification check to prevent downstream logistical failures and ensure compliance with "cradle-to-grave" liability frameworks[4].

Phase 1: Point-of-Generation Segregation
  • Step 1: Determine Waste Stream. Immediately upon designating the chemical as waste, classify it as "Halogenated Solid Organic Waste" (or your institution's equivalent for chloride-containing organics)[4].

  • Step 2: Verify Compatibility. Validation Check: Inspect the designated waste stream to ensure no strong oxidizers (e.g., peroxides, nitric acid) or strong bases are present. Mixing with oxidizers risks exothermic reactions with the ether linkage[2].

Phase 2: Primary Containment
  • Step 1: Select Receptacle. Use a High-Density Polyethylene (HDPE) or amber glass wide-mouth container. HDPE is preferred for solid amine salts due to its chemical inertness and shatter resistance[5].

  • Step 2: Seal Integrity. Validation Check: The container must feature a secure, screw-top lid. Ensure the threads are free of powder before sealing. The container must remain tightly closed at all times unless actively adding waste[4].

Phase 3: Labeling and Documentation
  • Step 1: GHS & RCRA Compliance. Affix a standardized "Hazardous Waste" label to the container before the first addition of waste to prevent unidentified accumulation[5].

  • Step 2: Nomenclature. Write the full chemical name: "N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride". Do not use abbreviations, acronyms, or structural formulas, as these are legally invalid for transport[5].

Phase 4: EHS Transfer and Final Destruction
  • Step 1: Secondary Containment. Place the sealed, labeled primary container inside a secondary containment bin (e.g., a polypropylene tray) while awaiting EHS pickup[5].

  • Step 2: Licensed Incineration. Transfer the waste to your institutional EHS department. Final destruction must be conducted via high-temperature incineration (>850°C) at a licensed facility equipped with wet scrubbers to capture HCl byproducts[6][7].

Quantitative Data & Logistics Summary

ParameterSpecificationOperational Rationale
Waste Classification Halogenated Solid OrganicContains stoichiometric chloride (HCl salt).
Aqueous Solubility HighProhibits drain disposal; high mobility in water.
Primary Container High-Density Polyethylene (HDPE)Chemically inert to amine salts; shatter-resistant.
Incompatible Materials Strong Oxidizers, Strong BasesRisk of oxidation; base addition volatilizes the free amine.
Incineration Temp > 850°C (with wet scrubbing)Ensures complete thermal destruction and HCl neutralization.

Waste Management Workflow

WasteWorkflow Start Waste Generation N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl Segregate Segregation (Halogenated Organic Waste) Start->Segregate Contain Containment (HDPE / Amber Glass) Segregate->Contain Label Labeling (GHS & RCRA Tags) Contain->Label EHS EHS Transfer (Secondary Containment) Label->EHS Incinerate Final Disposal (Scrubbed Incineration) EHS->Incinerate

Fig 1: Cradle-to-grave disposal workflow for halogenated organic laboratory waste.

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Handling

Personal protective equipment for handling N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride

As a Senior Application Scientist, I understand that scaling up syntheses or conducting high-throughput screening requires more than just high-purity reagents; it requires a profound understanding of physicochemical beha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that scaling up syntheses or conducting high-throughput screening requires more than just high-purity reagents; it requires a profound understanding of physicochemical behavior to ensure laboratory safety.

N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride presents specific handling challenges due to its dual nature: a lipophilic phenoxy ether tail and a hydrophilic, acidic amine hydrochloride headgroup. This guide provides the mechanistic reasoning behind safety protocols, ensuring your team can handle this compound with absolute confidence and compliance.

Compound Identity and Hazard Profile

Before initiating any operational workflow, it is critical to understand the foundational properties of the material. The hydrochloride salt form makes this compound a stable, crystalline solid, but it also introduces specific solubility and irritation hazards.

Table 1: Physicochemical Properties and GHS Classification

PropertySpecificationSource
Chemical Name N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride
CAS Number 1609409-07-5
Molecular Formula C₁₂H₁₉NO · HCl
Molecular Weight 229.75 g/mol
Physical State Solid (Crystalline Powder)[1]
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[2]

Mechanistic Basis for PPE Selection

We do not wear Personal Protective Equipment (PPE) merely for compliance; we select it based on the specific molecular interactions between the chemical and human tissue.

  • Dermal Protection (Causality): The lipophilic phenoxy ether moiety enhances the compound's ability to penetrate the skin's lipid bilayer. Concurrently, the hydrochloride salt induces localized pH shifts upon contact with epidermal moisture (sweat), leading to acute skin irritation (H315)[2]. Mitigation: Double-gloving with standard 4-mil nitrile gloves is required, as nitrile provides excellent resistance to amine derivatives[3].

  • Ocular Protection (Causality): Crystalline amine hydrochloride dust is highly irritating to ocular mucosa and can cause micro-abrasions alongside chemical burns (H319)[3]. Mitigation: Tight-fitting, ANSI Z87.1-compliant chemical safety goggles must be worn. Standard safety glasses leave the orbital cavity vulnerable to airborne dust.

  • Respiratory Protection (Causality): Aerosolized particulates of hygroscopic salts can rapidly dissolve in the respiratory tract, causing severe upper respiratory irritation (STOT SE 3)[2]. Mitigation: All handling must occur within a functioning chemical fume hood[1].

HazardMitigation Compound N-Ethyl-2-(4-ethylphenoxy) ethanamine HCl Dust Airborne Particulates (Hygroscopic Dust) Compound->Dust Aerosolization Dermal Dermal Contact (Lipophilic Penetration) Compound->Dermal Direct Contact Ocular Ocular Exposure (pH Shift / Irritation) Compound->Ocular Splashing/Transfer RespIrrit Respiratory Tract Irritation (STOT SE 3) Dust->RespIrrit Inhalation SkinIrrit Skin Irritation (H315) Dermal->SkinIrrit Absorption EyeIrrit Serious Eye Irritation (H319) Ocular->EyeIrrit Mucosal Contact PPE_Resp Fume Hood + Particulate Respirator RespIrrit->PPE_Resp Mitigated by PPE_Skin Double Nitrile Gloves + Lab Coat SkinIrrit->PPE_Skin Mitigated by PPE_Eye ANSI Z87.1 Goggles EyeIrrit->PPE_Eye Mitigated by

Caption: Mechanistic pathways of exposure for N-Ethyl-2-(4-ethylphenoxy)ethanamine HCl and targeted PPE mitigation strategies.

Self-Validating Operational Workflow

To ensure reproducibility and safety, every protocol must be a self-validating system. The following step-by-step methodology is designed to prevent the generation of hazardous aerosols during routine weighing and solubilization[1].

Step-by-Step Methodology: Precision Weighing and Transfer

  • Environmental Control: Conduct all open-container operations within a chemical fume hood with a face velocity of 80–100 fpm[3]. Ensure the sash is pulled down to the designated operational level.

  • Static Mitigation (Causality): Amine hydrochloride powders are highly prone to electrostatic charging, which causes the powder to repel from spatulas and become airborne. Pass an anti-static zero-ionizer over your weighing boat and micro-spatula prior to use[1].

  • Transfer & Self-Validation: Slowly dispense the required mass. Validation Step: Observe the powder closely; if the solid "jumps" or clings erratically to the sides of the spatula, stop immediately. Re-apply the ionizer to prevent invisible aerosolization.

  • Sealing: Transfer the solid to a dry, septum-sealed reaction vial. Cap the vial tightly before removing it from the exhausted enclosure to prevent contamination of ambient lab air[1].

OperationalWorkflow Start Pre-Operation: Verify PPE & Fume Hood Weigh Step 1: Weighing Use anti-static tools Start->Weigh Transfer Step 2: Transfer Seal in inert vial Weigh->Transfer Solubilize Step 3: Solubilization Add solvent slowly Transfer->Solubilize Spill Spill Detected? Solubilize->Spill Decon Decontamination Protocol (Absorb & Wash) Spill->Decon Yes Proceed Proceed to Reaction Spill->Proceed No Decon->Proceed Area Cleared

Caption: Logical workflow for the safe handling, transfer, and potential spill response of amine hydrochlorides.

Spill Response and Chemical Disposal Plan

In the event of a spill, standard water-based cleanup is insufficient and potentially hazardous.

Solvent Selection Causality: Using pure water on a phenoxyethanamine salt spill can cause the hydrochloride salt to partially dissociate. This leaves the highly lipophilic free-base amine adhered to the benchtop, creating a persistent dermal hazard. Instead, a mixed solvent approach is required[3].

Step-by-Step Decontamination Protocol:

  • Containment: Immediately lower the fume hood sash. Do not attempt to sweep the dry powder with a brush, as this will generate a massive cloud of respiratory irritants[3].

  • Suppression & Solubilization: Gently lay paper towels soaked in 70% Isopropanol (IPA) or Ethanol directly over the spilled solid. The alcohol-water mixture ensures both the salt and any dissociated free base are fully solubilized[3].

  • Wiping: Wipe inward from the outer edges of the spill to the center to prevent spreading the contamination.

  • Self-Validation: Perform a final wipe with a damp towel. Visually inspect the surface under ambient light at an angle; the surface is considered decontaminated only when no crystalline sheen or oily residue remains.

  • Disposal: Place all contaminated towels and gloves into a designated, sealable hazardous waste bag. Dispose of the contents in accordance with local environmental regulations for halogenated/amine organic waste[2].

References

  • Sigma-Aldrich. "N-ethyl-Ethanamine | Sigma-Aldrich" (Compound Identification and Molecular Weight).

  • ChemScene. "Safety Data Sheet - N,N-Dimethyl-2-phenoxyethanamine" (GHS Classification and Hazard Statements for Phenoxyethanamines). 2

  • MedChemExpress. "Safety Data Sheet - TCO-amine hydrochloride" (Standard Amine Hydrochloride PPE and Decontamination Protocols). 3

  • BenchChem. "Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide" (Handling of Hygroscopic Solids and Static Mitigation). 1

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride
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